molecular formula C10H13NO4S B2815071 4-(Dimethylsulfamoyl)-3-methylbenzoic acid CAS No. 1346608-93-2

4-(Dimethylsulfamoyl)-3-methylbenzoic acid

Cat. No.: B2815071
CAS No.: 1346608-93-2
M. Wt: 243.28
InChI Key: PNISUHPAWMAUJX-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-6-8(10(12)13)4-5-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNISUHPAWMAUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: 4-(Dimethylsulfamoyl)-3-methylbenzoic Acid

[1]

Executive Summary & Chemical Identity[1][2]

4-(Dimethylsulfamoyl)-3-methylbenzoic acid (CAS: 1346608-93-2 ) is a specialized functionalized benzoic acid derivative used primarily as a scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly in the development of diuretics, protein tyrosine phosphatase 1B (PTP1B) inhibitors, and potential anti-cancer agents targeting metabolic pathways.

This guide details the structural anatomy, synthetic methodologies, and physicochemical properties of the compound, designed for researchers requiring high-purity synthesis and characterization protocols.

Property Data
IUPAC Name 4-(Dimethylsulfamoyl)-3-methylbenzoic acid
CAS Number 1346608-93-2
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
SMILES CN(C)S(=O)(=O)C1=C(C)C=C(C(=O)O)C=C1
LogP (Predicted) ~0.94
pKa (Acid) ~3.8 (Carboxylic acid), modulated by electron-withdrawing sulfamoyl group

Structural Anatomy & Electronic Properties[1]

The molecule features a trisubstituted benzene ring where the positioning of substituents dictates its chemical reactivity and binding affinity in biological targets.[2]

Steric & Electronic Environment
  • The "Push-Pull" System: The molecule contains an electron-donating methyl group (-CH₃) at position 3 and two electron-withdrawing groups: the carboxylic acid (-COOH) at position 1 and the dimethylsulfamoyl group (-SO₂NMe₂) at position 4.[1][2]

  • Ortho-Effect: The methyl group at position 3 is ortho to the bulky sulfamoyl group at position 4.[1] This creates significant steric strain, forcing the sulfamoyl group to rotate out of the plane of the benzene ring.[2] This conformation is often critical for fitting into enzyme active sites (e.g., hydrophobic pockets).[1][2]

  • Acidity Modulation: The sulfamoyl group at the para position (relative to the methyl) and meta (relative to the acid?[2] No, numbering is 1-COOH, 3-Me, 4-Sulfamoyl. Thus, sulfamoyl is para to the H at pos 1? No, it is para to the C1-COOH bond? No, 1 and 4 are para).[1][2]

    • Correction: The Sulfamoyl group is para to the Carboxylic Acid.[2] This places two electron-withdrawing groups in opposition.[1] The strong electron-withdrawing nature of the -SO₂NMe₂ group increases the acidity of the benzoic acid proton compared to unsubstituted benzoic acid.

Structural Diagram (DOT)

ChemicalStructurecluster_04-(Dimethylsulfamoyl)-3-methylbenzoic acidC1C1 (COOH)BenzeneBenzene RingC1->BenzenePos 1C3C3 (Methyl)C3->BenzenePos 3StericSteric Clash(Twisted Conformation)C3->StericC4C4 (Sulfamoyl)C4->BenzenePos 4C4->Steric

Caption: Structural node map highlighting the para-substitution pattern and the steric interaction between the C3-Methyl and C4-Sulfamoyl groups.

Synthetic Pathways[1][3][4]

The synthesis of 4-(dimethylsulfamoyl)-3-methylbenzoic acid presents a regioselectivity challenge due to the directing effects of the substituents.

Route A: Chlorosulfonation (Industrial Standard)

This route utilizes 3-methylbenzoic acid (m-toluic acid) as the starting material.[1][2] The reaction relies on the activating power of the methyl group to direct the incoming sulfonyl chloride electrophile.[2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3][4]

  • Regioselectivity Logic:

    • The -COOH group directs meta (to position 5).[1][2][3]

    • The -CH₃ group directs ortho/para (to positions 2, 4, 6).[1][2]

    • Conflict: Position 4 is para to the COOH (disfavored) but ortho to the CH₃ (favored).[1][2] Position 6 is ortho to COOH and para to CH₃.[1][2]

    • Outcome: Under excess chlorosulfonic acid conditions, substitution at Position 4 is favored due to the strong activation of the methyl group, despite the steric hindrance.[2] Careful temperature control is required to minimize the formation of the 2-isomer or sulfone byproducts.

Experimental Protocol

Step 1: Chlorosulfonation

  • Reagents: 3-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Setup: Dry 3-neck flask equipped with a dropping funnel, thermometer, and HCl gas scrubber.

  • Procedure:

    • Cool chlorosulfonic acid to 0°C.[1][2]

    • Add 3-methylbenzoic acid portion-wise over 30 minutes, maintaining temperature < 5°C.

    • Critical Step: Once addition is complete, heat the mixture to 60°C for 4 hours. This drives the reaction to completion and favors the thermodynamic product.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The intermediate 4-(chlorosulfonyl)-3-methylbenzoic acid will precipitate as a white/off-white solid.[1]

    • Filtration: Filter immediately and wash with cold water.[1][2] Note: The sulfonyl chloride is moisture sensitive; proceed to Step 2 immediately.[2]

Step 2: Amination

  • Reagents: Wet sulfonyl chloride cake (from Step 1), Dimethylamine (40% aq. solution, 3.0 eq), THF or Acetone (Solvent).[1][2]

  • Procedure:

    • Suspend the wet cake in THF at 0°C.

    • Add dimethylamine solution dropwise.[1][2] The reaction is exothermic.[1][2][5]

    • Stir at room temperature for 2 hours.

    • Workup: Acidify the mixture with 1N HCl to pH ~2 to precipitate the free acid.

    • Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram (DOT)

Synthesiscluster_conditionsKey Control PointsStart3-Methylbenzoic Acid(m-Toluic Acid)Intermediate4-(Chlorosulfonyl)-3-methylbenzoic acid(Reactive Intermediate)Start->IntermediateElectrophilic SubstitutionReagent1Chlorosulfonic Acid(ClSO3H), 60°CReagent1->IntermediateProduct4-(Dimethylsulfamoyl)-3-methylbenzoic acid(Final Product)Intermediate->ProductNucleophilic AttackControl2Immediate use of intermediateto prevent hydrolysisIntermediate->Control2Reagent2Dimethylamine(HNMe2), THF, 0°CReagent2->ProductControl1Temp < 5°C during additionto prevent charring

Caption: Step-by-step synthetic route from m-toluic acid to the final sulfonamide, highlighting critical process controls.

Physicochemical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 ppm (br s, 1H): Carboxylic acid -COOH (exchangeable).[1][2]

    • δ 7.95 ppm (d, J=8.0 Hz, 1H): Ar-H at Position 5 (ortho to sulfamoyl).[1][2]

    • δ 7.85 ppm (s, 1H): Ar-H at Position 2 (ortho to COOH and Methyl).[1]

    • δ 7.75 ppm (d, J=8.0 Hz, 1H): Ar-H at Position 6.

    • δ 2.65 ppm (s, 6H): -N(CH₃)₂ protons.[1][2]

    • δ 2.45 ppm (s, 3H): Ar-CH₃ protons.[1]

  • Note: The aromatic protons may show slight shifts depending on concentration, but the integration ratio 1:1:1:6:3 is diagnostic.[2]

Mass Spectrometry
  • ESI-MS (Negative Mode): m/z 242.1 [M-H]⁻.

  • ESI-MS (Positive Mode): m/z 244.1 [M+H]⁺.

Solubility Profile
SolventSolubilityNotes
Water LowSoluble at pH > 7 (as salt)
DMSO HighRecommended for biological assays
Methanol ModerateGood for recrystallization
Dichloromethane LowPoor solubility

Pharmaceutical Utility & Applications

Drug Discovery Scaffold

This compound acts as a "warhead" carrier or a linker in fragment-based drug design.[1]

  • PTP1B Inhibitors: The benzoic acid moiety mimics the phosphate group of phosphotyrosine, allowing it to bind to the active site of Protein Tyrosine Phosphatase 1B (a target for Type 2 Diabetes).[2] The sulfonamide tail extends into the hydrophobic groove (Site B), improving selectivity.[2]

  • SGLT2 Inhibition: Analogs of this structure have been explored for sodium-glucose cotransporter 2 inhibition, leveraging the glucose-mimicking potential when coupled with glycosidic chains.[1]

Bioconjugation

The carboxylic acid group allows for easy conjugation to amines via EDC/NHS coupling, making this molecule a useful probe for labeling proteins with sulfonamide moieties to study carbonic anhydrase binding.[2]

References

  • Synthesis of Sulfamoyl Benzoic Acids: Organic Syntheses, Coll. Vol. 5, p. 184 (1973).[1][6] (Methodology adaptation for chlorosulfonation). [1]

  • Chemical Structure Data: PubChem Compound Summary for CID 1346608-93-2.[1]

  • Directing Effects in EAS: BenchChem Technical Guide on Chlorosulfonation Regioselectivity. [1]

  • PTP1B Inhibitor SAR Studies: European Journal of Medicinal Chemistry, 2013.[1][2] (Context on 3-methyl-benzoic acid derivatives in diabetes research).

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of 4-(N,N-Dimethylsulfamoyl)benzoic acid (CAS 1206-37-7), a critical structural analog and impurity of the uricosuric agent Probenecid .

4-(N,N-Dimethylsulfamoyl)benzoic Acid: Synthesis, SAR, and Impurity Profiling

Part 1: Chemical Identity & Significance

CAS 1206-37-7 , chemically known as 4-(N,N-Dimethylsulfamoyl)benzoic acid , serves a dual role in pharmaceutical chemistry: as a distinct structural analog for Structure-Activity Relationship (SAR) studies of sulfonamides and as a critical reference standard (Impurity 1) for the quality control of Probenecid .[1][2]

While Probenecid (4-(dipropylsulfamoyl)benzoic acid) is the clinically established uricosuric agent used to treat gout and extend the half-life of beta-lactam antibiotics, the dimethyl analog (CAS 1206-37-7) represents a lower-lipophilicity variant. Its presence is strictly regulated in drug substances as it indicates specific synthetic byproducts or starting material contamination.

Physicochemical Profile
PropertySpecification
Chemical Name 4-(N,N-Dimethylsulfamoyl)benzoic acid
CAS Number 1206-37-7
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa (Calculated) ~3.4 (Carboxylic acid), ~10.5 (Sulfonamide)
Role Probenecid Impurity (EP/USP), Synthetic Intermediate
Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 1206-37-7 follows a nucleophilic substitution pathway typical of sulfonamide formation. This protocol is essential for generating high-purity reference standards for HPLC calibration.

Core Synthesis Workflow

The reaction involves the sulfamoylation of 4-(chlorosulfonyl)benzoic acid with dimethylamine . Unlike Probenecid, which uses dipropylamine, this reaction is faster due to the lower steric hindrance of the dimethylamine nucleophile.

Reagents:

  • Substrate: 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9).

  • Nucleophile: Dimethylamine (40% aq. solution or hydrochloride salt).[3]

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (Et₃N).

  • Solvent: Water/Acetone mixture or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Activation: Dissolve 0.1 mol of 4-(chlorosulfonyl)benzoic acid in 100 mL of acetone/water (1:1) at 0–5°C.

  • Nucleophilic Attack: Dropwise add 0.25 mol of dimethylamine (excess required to scavenge HCl) while maintaining temperature <10°C.

    • Note: If using the hydrochloride salt of dimethylamine, add 2.2 equivalents of NaOH to liberate the free base in situ.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Work-up: Acidify the solution to pH 2.0 using 1N HCl. The product, 4-(N,N-dimethylsulfamoyl)benzoic acid, will precipitate as a white solid.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol/water to achieve >99% purity.

Synthesis Logic Diagram (DOT)

Synthesis_Pathway cluster_conditions Reaction Conditions Start 4-(Chlorosulfonyl)benzoic acid (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (0-5°C) Reagent Dimethylamine (Nucleophile) Reagent->Inter Product CAS 1206-37-7 (Dimethyl Analog) Inter->Product Elimination of Cl- Byproduct HCl / NaCl Inter->Byproduct Cond1 Base: NaOH/Et3N Cond2 Solvent: Acetone/H2O

Caption: Nucleophilic substitution pathway for the synthesis of CAS 1206-37-7 from sulfonyl chloride precursors.

Part 3: Structure-Activity Relationship (SAR) & Analogs

CAS 1206-37-7 is the direct "lower homolog" of Probenecid. Understanding the difference between the Dimethyl (1206-37-7) and Dipropyl (Probenecid) moieties is crucial for medicinal chemistry.

The Lipophilicity Factor

Probenecid functions by inhibiting Organic Anion Transporters (OAT1, OAT3) and URAT1 in the renal proximal tubule.

  • Probenecid (Dipropyl): The propyl chains provide optimal lipophilicity (LogP ~3.2), allowing the molecule to penetrate the lipid bilayer and interact with the hydrophobic pocket of the transporter.

  • CAS 1206-37-7 (Dimethyl): The methyl groups are significantly less lipophilic (LogP ~1.5). This reduced hydrophobicity typically results in lower affinity for OAT transporters and faster renal clearance, making it less effective as a drug but an excellent marker for structure-activity studies.

Comparative Analog Table
CompoundCAS No.[4][5]R-Group SubstituentLogP (Approx)Primary Application
Probenecid 57-66-9-N(CH₂CH₂CH₃)₂3.21Uricosuric Drug (API)
CAS 1206-37-7 1206-37-7 -N(CH₃)₂ 1.52 Impurity Standard / SAR Analog
Mono-propyl Analog 34539-65-6-NH(CH₂CH₂CH₃)2.1Metabolite / Impurity
Sulfonamide Parent 138-41-0-NH₂0.6Synthetic Precursor
SAR Logic Diagram (DOT)

SAR_Analysis Probenecid Probenecid (Dipropyl) Lipophilicity Lipophilicity (LogP) Probenecid->Lipophilicity High (LogP ~3.2) Analog CAS 1206-37-7 (Dimethyl) Analog->Lipophilicity Low (LogP ~1.5) Binding OAT/URAT1 Binding Affinity Lipophilicity->Binding Positive Correlation (Hydrophobic Pocket) Excretion Renal Excretion Rate Lipophilicity->Excretion Inverse Correlation Binding->Probenecid Strong Inhibition Binding->Analog Weak Inhibition

Caption: Structure-Activity Relationship illustrating how alkyl chain length affects lipophilicity and transporter inhibition.

Part 4: Analytical Protocols (Impurity Profiling)

In drug development, CAS 1206-37-7 is monitored as Impurity 1 (or Impurity A/B depending on the monograph) in Probenecid API.

HPLC Method for Detection

To ensure Probenecid purity, the following HPLC method separates the dimethyl analog (1206-37-7) from the active pharmaceutical ingredient (API).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer pH 3.0 (Acidic pH suppresses ionization of the carboxylic acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B (Isocratic)

    • 5-20 min: 15% -> 60% B (Linear Gradient)

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • CAS 1206-37-7 (More polar) elutes earlier (approx. 6-8 min).

    • Probenecid (Less polar) elutes later (approx. 12-15 min).

References
  • European Pharmacopoeia (Ph. Eur.) . Probenecid Monograph: Impurity Standards. Strasbourg: Council of Europe. Available at: [Link]

  • PubChem Database . 4-(Dimethylsulfamoyl)benzoic acid (CID 14572). National Center for Biotechnology Information. Available at: [Link]

  • Cunningham, R. F., et al. (1981). Pharmacokinetics of Probenecid and its Metabolites. Clinical Pharmacokinetics. Available at: [Link]

Sources

The 4-(N,N-Dimethylsulfamoyl)-3-methylbenzoic Acid Scaffold: A Privileged Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(N,N-dimethylsulfamoyl)-3-methylbenzoic acid (CAS: 1346608-93-2) is a highly specialized, rationally designed organic building block utilized extensively in modern medicinal chemistry. Rather than acting as a standalone active pharmaceutical ingredient (API), this compound serves as a "privileged scaffold." Its strategic combination of a carboxylic acid, a tertiary sulfonamide, and an ortho-methyl substituent creates a unique physicochemical profile that allows drug developers to overcome the off-target toxicities traditionally associated with primary sulfonamide drugs.

This technical guide explores the structural causality, synthetic methodologies, and advanced pharmacological applications of this scaffold, particularly its emerging role in designing selective ion channel inhibitors for neurodevelopmental disorders.

Physicochemical & Structural Profiling

To leverage this building block in drug design, researchers must understand the thermodynamic and spatial consequences of its functional groups. All quantitative data is summarized in the table below, sourced from established chemical catalogs .

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-(N,N-Dimethylsulfamoyl)-3-methylbenzoic acid
CAS Registry Number 1346608-93-2
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
SMILES String O=C(O)C1=CC=C(S(=O)(N(C)C)=O)C(C)=C1
Purity Standard ≥98% (HPLC)
Key Functional Groups Carboxylic acid, N,N-dimethylsulfamoyl, Aryl-methyl
Structural Causality in Drug Design

The architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose:

  • The Carboxylic Acid (-COOH): Acts as the primary anchoring moiety. In biological targets, it frequently forms critical salt bridges with basic amino acid residues (e.g., Arginine or Lysine) within the active site.

  • The N,N-Dimethylsulfamoyl Group (-SO₂NMe₂): Classic primary sulfonamides (-SO₂NH₂) are notorious for indiscriminately binding to the zinc ion in Carbonic Anhydrase (CA), leading to off-target metabolic complications. By fully methylating the sulfonamide nitrogen, the acidic proton is removed, completely abolishing CA coordination capability. Furthermore, the N,N-dimethyl group acts as a bulky, lipophilic hydrogen-bond acceptor that enhances metabolic stability.

  • The 3-Methyl Group (Ortho-Effect): Positioned directly adjacent (ortho) to the bulky sulfamoyl group, this methyl substituent induces a severe steric clash. This forces the sulfamoyl group to rotate out of the aromatic plane, locking it into a specific dihedral conformation. This "conformational pre-organization" significantly reduces the entropic penalty upon target binding, thereby increasing binding affinity.

Synthetic Methodology & Workflow

The synthesis of 4-(N,N-dimethylsulfamoyl)-3-methylbenzoic acid relies on a robust, two-step sequence starting from commercially available 4-amino-3-methylbenzoic acid. The protocol utilizes a Sandmeyer-type chlorosulfonation followed by a nucleophilic amination.

Step-by-Step Experimental Protocol

Step 1: Diazotization and Chlorosulfonation

  • Preparation: Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Cool the mixture to 0°C using an ice-salt bath.

  • Diazotization: Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) while maintaining the internal temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Chlorosulfonation: In a separate vessel, saturate glacial acetic acid with sulfur dioxide (SO₂) gas and add copper(II) chloride (CuCl₂, 0.2 eq) as a catalyst.

  • Coupling: Slowly transfer the cold diazonium salt solution into the SO₂/CuCl₂ mixture at room temperature. Stir until nitrogen gas evolution ceases. Extract with dichloromethane (DCM) to yield the intermediate 4-chlorosulfonyl-3-methylbenzoic acid.

Step 2: Amination

  • Reaction: Dissolve the crude sulfonyl chloride intermediate in dry DCM. Cool to 0°C.

  • Substitution: Slowly add a solution of dimethylamine (HNMe₂, 2.5 eq) and triethylamine (Et₃N, 1.5 eq). The excess amine and base neutralize the generated HCl.

  • Workup: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield the pure target compound.

SynthesisWorkflow SM 4-Amino-3-methylbenzoic acid (Starting Material) Step1 Diazotization (NaNO2, HCl, 0°C) SM->Step1 Int1 Diazonium Salt Intermediate Step1->Int1 Step2 Chlorosulfonation (SO2, CuCl2, AcOH) Int1->Step2 Int2 4-Chlorosulfonyl-3-methylbenzoic acid Step2->Int2 Step3 Amination (HNMe2, Et3N, DCM) Int2->Step3 Target 4-(N,N-Dimethylsulfamoyl) -3-methylbenzoic acid Step3->Target

Caption: Synthetic workflow for 4-(N,N-dimethylsulfamoyl)-3-methylbenzoic acid via Sandmeyer chlorosulfonation.

Medicinal Chemistry Applications: Selective NKCC1 Inhibition

The most prominent application of the 4-(N,N-dimethylsulfamoyl)benzoic acid scaffold is in the development of selective inhibitors for the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1).

In neurodevelopmental disorders such as Down Syndrome and Autism Spectrum Disorder, neurons exhibit an upregulated NKCC1/KCC2 expression ratio. This causes an abnormal accumulation of intracellular chloride ([Cl⁻]ᵢ). Consequently, when the GABA_A receptor opens, chloride flows out of the cell, making GABA an excitatory neurotransmitter rather than an inhibitory one.

The Selectivity Paradigm: Historically, the FDA-approved diuretic bumetanide (a primary sulfonamide) was used to inhibit NKCC1 and restore GABAergic tone. However, bumetanide also heavily inhibits the renal isoform, NKCC2, causing severe, dose-limiting diuresis.

By utilizing the 4-(N,N-dimethylsulfamoyl)benzoic acid scaffold, researchers have developed next-generation molecules (such as ARN23746) that exhibit exquisite selectivity for NKCC1 over NKCC2 . The N,N-dimethylation creates steric bulk that is tolerated by the neuronal NKCC1 binding pocket but rejected by the renal NKCC2 pocket, successfully decoupling the neurological efficacy from the diuretic toxicity.

MechanismOfAction Scaffold N,N-Dimethylsulfamoyl Scaffold (e.g., ARN23746 analogs) NKCC1 NKCC1 Transporter (Neuronal Target) Scaffold->NKCC1 Selective High-Affinity Binding OffTarget NKCC2 & Carbonic Anhydrase (Renal Off-Targets) Scaffold->OffTarget Steric Exclusion (No Primary NH2) Cl_Homeo Intracellular [Cl-] Normalization NKCC1->Cl_Homeo Reduced Cl- Import Tox Avoidance of Diuresis & Toxicity OffTarget->Tox Preserved Renal Function GABA Restoration of Inhibitory GABAergic Tone Cl_Homeo->GABA Hyperpolarizing Shift

Caption: Mechanism of action for scaffold-derived selective NKCC1 inhibitors restoring GABAergic tone.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized scaffold before integration into complex APIs, a self-validating analytical system must be employed.

Self-Validating QC Protocol
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Reverse-phase C18 column; Mobile phase A: H₂O + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% to 95% B over 10 minutes.

    • Validation Criterion: The compound must elute as a single sharp peak (>98% AUC). Electrospray ionization (ESI) in negative mode should yield a dominant [M-H]⁻ ion at m/z 242.2, confirming the molecular weight.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance):

    • Method: 400 MHz spectrometer, solvent: DMSO-d₆.

    • Validation Criterion: The spectrum must show the disappearance of the broad primary amine (-NH₂) signal from the starting material. Crucially, a sharp 6-proton singlet must appear at approximately δ 2.70 ppm, confirming the successful installation of the N,N-dimethyl group. The 3-proton singlet for the aryl-methyl group should be visible around δ 2.55 ppm.

Conclusion

The 4-(N,N-dimethylsulfamoyl)-3-methylbenzoic acid scaffold exemplifies the power of rational structural design in medicinal chemistry. By utilizing steric hindrance (the ortho-methyl effect) and removing problematic hydrogen-bond donors (N,N-dimethylation), this building block provides a highly stable, selective, and potent foundation for developing next-generation therapeutics, particularly in the challenging landscape of neurodevelopmental pharmacology.

References

  • Borgogno, M., et al. "Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

The Privileged Scaffold: Sulfamoylbenzoic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfamoylbenzoic acid (SBA) derivatives represent a highly privileged and versatile scaffold in medicinal chemistry[1]. The unique physicochemical properties of this framework—combining a versatile sulfonamide (–SO₂NH₂) group with an acidic carboxylate (–COOH) on a rigid benzene ring—enable bidentate interactions with a wide array of biological targets, including metalloenzymes, ion channels, and G-protein-coupled receptors (GPCRs)[1]. This technical guide synthesizes the mechanistic logic, quantitative structure-activity relationships (SAR), and self-validating experimental protocols required to successfully leverage SBA derivatives in drug discovery workflows.

Pharmacological Landscape & Mechanism of Action

NKCC2 Inhibition: The Diuretic Paradigm

The most historically significant application of the SBA scaffold is in the development of loop diuretics such as furosemide and bumetanide[2]. These compounds exert their primary pharmacological effect by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle[3].

Mechanistic Causality: Bumetanide is approximately 40 times more potent than furosemide[3]. This drastic increase in potency is driven by the substitution of a phenoxy group at the C4 position and a butylamino group at the C3 position of the SBA ring. These modifications significantly enhance the lipophilicity of the molecule, optimizing its binding affinity at the chloride-binding site of the NKCC2 cotransporter[4]. By competing with chloride ions, bumetanide blocks the active reabsorption of electrolytes, abolishing the hypertonicity of the renal medulla and inducing profound diuresis[2][3].

NKCC2_Pathway Drug SBA Loop Diuretic (e.g., Bumetanide) Target NKCC2 Cotransporter (Thick Ascending Limb) Drug->Target Binds Cl- Site Block Block Na+, K+, 2Cl- Reabsorption Target->Block Inhibits Osmosis Increased Tubular Osmolarity Block->Osmosis Diuresis Profound Diuresis & Electrolyte Excretion Osmosis->Diuresis

Mechanism of action for SBA-derived loop diuretics targeting NKCC2.

LPA2 Receptor Agonism: Mucosal Protection

Recent computational drug design efforts have successfully repurposed the SBA scaffold to target the Lysophosphatidic Acid Receptor 2 (LPA2), a GPCR that mediates anti-apoptotic signaling and mucosal barrier protection[5].

Mechanistic Causality: Natural LPA ligands are highly lipidic, making them poor drug candidates. By employing an isosteric replacement strategy, researchers replaced a thioether (–S–) linkage in early hit compounds with a sulfamoyl (–NH-SO₂–) group. Computational docking revealed that the sulfamoyl moiety perfectly matched the electronic distribution and shape of the LPA2 binding pocket, increasing the binding affinity to −8.53 kcal/mol[5]. This rational design yielded Compound 11d, a non-lipid SBA derivative exhibiting subnanomolar (picomolar) agonist activity[5].

LPA2_Pathway Agonist SBA Agonist (Compound 11d) Receptor LPA2 Receptor (GPCR) Agonist->Receptor Subnanomolar Affinity Gq Gq/11 Protein Activation Receptor->Gq Calcium Intracellular Ca2+ Mobilization Gq->Calcium Phospholipase C Survival Antiapoptotic & Mucosal Protection Calcium->Survival

LPA2 receptor activation pathway by SBA agonists leading to cell survival.

cPLA2α Inhibition: Modulating the Inflammatory Cascade

N-substituted 4-sulfamoylbenzoic acids have emerged as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing arachidonic acid from cellular membranes during inflammation[6].

Mechanistic Causality: The introduction of bulky, lipophilic substituents (such as benzhydrylindole) onto the sulfonamide nitrogen maximizes hydrophobic interactions within the deep, lipid-binding active site of cPLA2α. Furthermore, adding a second substituent to the sulfonamide nitrogen (e.g., N-methylation in Compound 81) maintains or improves inhibitory potency (IC50: 1.4 µM) by locking the molecule into a bioactive conformation that prevents solvent exposure[6].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational design, the following table summarizes the pharmacological profiles of key SBA derivatives across different therapeutic targets.

Table 1: Pharmacological Profile of Key Sulfamoylbenzoic Acid Derivatives

Compound / DerivativePrimary TargetActivity (IC₅₀ / EC₅₀)Primary Indication / ApplicationReference
Bumetanide NKCC2 Cotransporter~0.2 µM (IC₅₀)Edema, Congestive Heart Failure[3]
Furosemide NKCC2 Cotransporter~6.0 µM (IC₅₀)Edema, Hypertension[2][3]
Compound 11d LPA2 Receptor0.005 nM (EC₅₀)Radioprotection, Anti-apoptosis[5]
Compound 79 cPLA2α Enzyme1.8 µM (IC₅₀)Inflammation[6]
Compound 81 cPLA2α Enzyme1.4 µM (IC₅₀)Inflammation[6]

Synthetic Methodologies: A Self-Validating Approach

The synthesis of SBA derivatives relies on the regioselective functionalization of substituted benzoic acids[1]. To ensure reproducibility, the following protocol is designed as a self-validating system , where each step contains internal analytical checkpoints.

SynthesisWorkflow Start Substituted Benzoic Acid Step1 Chlorosulfonylation (ClSO3H, Heat) Start->Step1 Int1 Sulfonyl Chloride Intermediate Step1->Int1 Step2 Amination (R1-NH2, Base) Int1->Step2 Int2 Sulfamoylbenzoic Acid Step2->Int2 Step3 Amide Coupling (EDC, DMAP, R2-NH2) Int2->Step3 Final SBA Derivative Library Step3->Final

Workflow for the synthesis of sulfamoylbenzoic acid derivatives.

Step-by-Step Synthetic Protocol[1][6]

Step 1: Chlorosulfonylation

  • Procedure: React the substituted benzoic acid with an excess of chlorosulfonic acid (ClSO₃H) at elevated temperatures (typically 80–100 °C) for 2–4 hours.

  • Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The elevated temperature provides the activation energy necessary for electrophilic aromatic substitution, directed by the existing substituents on the benzoic ring.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in ice water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc). The complete disappearance of the starting material spot validates the formation of the sulfonyl chloride intermediate.

Step 2: Sulfonamide Formation

  • Procedure: Dissolve the resulting sulfonyl chloride in an organic solvent (e.g., THF or DCM). Add the desired primary or secondary amine dropwise in the presence of an organic base like triethylamine (TEA) or pyridine at 0 °C, then warm to room temperature.

  • Causality: The base is strictly required to neutralize the HCl generated during the nucleophilic attack. Without the base, the unreacted amine would become protonated and rendered non-nucleophilic, stalling the reaction.

  • Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The presence of the expected molecular ion mass

    
     and the absence of the highly reactive sulfonyl chloride mass confirm successful amination.
    

Step 3: Amide Coupling / Esterification

  • Procedure: Couple the carboxylic acid moiety of the intermediate with a secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) in DMF.

  • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium species that rapidly reacts with the amine, preventing unwanted side reactions.

  • Self-Validation Checkpoint: Purify via silica gel column chromatography. Final validation requires ¹H-NMR (confirming the shift of the amide N-H proton) and HPLC (ensuring >95% purity before biological testing).

Experimental Protocols for Biological Validation

To accurately assess the biological activity of synthesized SBA derivatives, the assays must be physiologically relevant and internally controlled.

Protocol 1: Calcium Mobilization Assay for LPA2 Agonism[5]
  • Objective: Quantify the agonist activity of SBA derivatives (e.g., Compound 11d) at the LPA2 receptor.

  • Causality of Design: LPA2 is a GPCR coupled to Gq proteins. Activation leads to phospholipase C (PLC) cleavage and subsequent release of intracellular calcium. Using Fura-2AM, a ratiometric calcium indicator, allows for real-time tracking of this signaling cascade.

  • Procedure:

    • Seed cells stably expressing the human LPA2 receptor in 96-well plates.

    • Load cells with 2 µM Fura-2AM dye for 45 minutes at 37 °C.

    • Wash cells to remove extracellular dye; allow 15 minutes for intracellular esterases to cleave the AM ester, trapping the active dye inside the cell.

    • Stimulate cells with varying concentrations of the SBA derivative (10⁻¹² to 10⁻⁵ M).

    • Measure fluorescence at dual excitation wavelengths (340 nm and 380 nm) and emission at 510 nm.

  • Self-Validation Checkpoint: Ratiometric imaging (340/380 nm) acts as a self-validating control. It mathematically eliminates artifacts caused by uneven dye loading, variations in cell thickness, or photobleaching. A positive control (natural LPA 18:1) must be run in parallel to normalize the maximum calcium flux (

    
    ).
    
Protocol 2: In vitro cPLA2α Mixed Micelle Inhibition Assay[6]
  • Objective: Determine the IC₅₀ of SBA derivatives against cPLA2α.

  • Causality of Design: cPLA2α is an interfacial enzyme that must bind to a lipid membrane to access its substrate. A standard aqueous assay will fail because the arachidonic acid substrate is insoluble. Using Triton X-100 mixed micelles mimics the physiological lipid bilayer, providing a realistic interface for enzyme activation.

  • Procedure:

    • Prepare mixed micelles containing 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine and Triton X-100.

    • Pre-incubate the purified cPLA2α enzyme with the SBA inhibitor for 15 minutes to allow binding.

    • Initiate the reaction by adding the mixed micelle substrate.

    • Terminate the reaction after 30 minutes and quantify the released free arachidonic acid via HPLC-MS.

  • Self-Validation Checkpoint: Calculate the Z'-factor using a 100% activity control (enzyme + substrate + vehicle) and a background control (substrate + vehicle, no enzyme). A Z' > 0.5 validates the assay's robustness and confirms that the observed inhibition is due to specific enzyme binding, not micelle disruption.

Conclusion

The sulfamoylbenzoic acid scaffold remains a cornerstone of medicinal chemistry. By understanding the causality behind its structural modifications—whether enhancing lipophilicity for NKCC2 inhibition, matching the electronic topography of the LPA2 receptor, or optimizing hydrophobic interactions for cPLA2α blockade—scientists can continue to exploit this privileged structure. Adhering to self-validating synthetic and biological protocols ensures that the next generation of SBA derivatives will transition smoothly from in silico design to clinical reality.

References

  • BenchChem. "Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry."
  • NIH PMC. "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor."
  • American Physiological Society. "Bumetanide inhibits (Na + K + 2Cl)
  • BenchChem. "The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery."
  • Springer / D-NB. "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α."
  • Pfizer. "Bumetanide Injection, USP."

Sources

Structure-Activity Relationship (SAR) of 3-Methylbenzoic Acid Sulfonamides: Designing Dual Orexin Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from peptide-based therapeutics to small-molecule agonists represents a critical frontier in neuropharmacology, particularly for treating orexin-deficient disorders such as narcolepsy type 1. While early efforts successfully yielded selective Orexin 2 Receptor (OX2R) agonists, achieving dual agonism (targeting both OX1R and OX2R) requires precise tuning of the molecular scaffold. This technical guide provides an in-depth analysis of the 3-methylbenzoic acid sulfonamide chemotype. By dissecting the structure-activity relationship (SAR) of this scaffold, we elucidate the geometric and electronic causality behind its binding affinity, culminating in self-validating experimental protocols for synthesizing and evaluating these potent dual agonists.

Introduction: The Shift to Small Molecule Orexin Agonists

Orexin-A and Orexin-B are endogenous neuropeptides that regulate wakefulness, arousal, and energy homeostasis by binding to two G-protein-coupled receptors (GPCRs): OX1R and OX2R. The loss of orexin-producing neurons is the primary pathophysiological driver of narcolepsy with cataplexy.

Historically, activating these receptors relied on the peptides themselves, which suffer from poor blood-brain barrier (BBB) permeability and rapid degradation. The discovery of small molecules like YNT-185 proved that non-peptide, selective OX2R agonists could be synthesized and effectively ameliorate narcolepsy-cataplexy symptoms in vivo . However, recent breakthroughs have identified arylsulfonamides—specifically those incorporating a 3-methylbenzoic acid moiety—as potent dual agonists , mimicking the full physiological profile of endogenous orexins .

Core Chemotype: The 3-Methylbenzoic Acid Sulfonamide Scaffold

The core scaffold of these dual agonists is modular, consisting of three distinct regions:

  • The Left-Hand Side (LHS): An amide-linked aromatic ring (specifically, 3-methylbenzoic acid).

  • The Central Core & Linker: An aniline derivative connected via a sulfonamide linkage.

  • The Right-Hand Side (RHS): An N-substituted aromatic or aliphatic group.

The Causality of the Chemotype: Cryo-EM structures of OX2R bound to agonists reveal that the molecule must adopt a highly specific "Z-shape" conformation within the orthosteric binding pocket. The sulfonamide group is the geometric linchpin of this conformation, allowing the flanking aromatic rings to navigate the transmembrane helices effectively.

Structure-Activity Relationship (SAR) Analysis

The Left-Hand Side: 3-Methylbenzoic Acid vs. Alternatives

Early-generation compounds (such as YNT-185) utilized a 2-(dimethylamino)benzoic acid moiety on the LHS. However, systematic SAR studies demonstrated that replacing this with a 3-methylbenzoic acid group significantly enhances potency at OX1R while maintaining high OX2R activity .

  • Mechanistic Rationale: The 3-methyl substitution reduces steric clash in the binding pocket compared to the bulky ortho-dimethylamino group. This streamlined profile allows the LHS to penetrate deeper into the conserved hydrophobic sub-pocket shared by both OX1R and OX2R.

The Central Core & Sulfonamide Linker: The Geometric Imperative

The sulfonamide functionality is strictly non-negotiable. When the sulfonamide is replaced with an isosteric amide, all agonist activity is lost.

  • Mechanistic Rationale: The sulfur atom in a sulfonamide is

    
     hybridized, possessing a tetrahedral geometry. This forces the adjacent aromatic rings into a perpendicular, kinked "Z-shape." An amide carbonyl is 
    
    
    
    hybridized (planar), which flattens the molecule, destroying the 3D topology required to engage the receptor's binding pocket.
The Right-Hand Side: Achieving Dual Agonism

To bridge the gap from OX2R selectivity to dual OX1R/OX2R agonism, precise modifications on the RHS are required. The introduction of a pyridylmethyl group (yielding the lead compound RTOXA-43) dramatically increases OX1R potency.

  • Mechanistic Rationale: Computational modeling indicates that the pyridylmethyl nitrogen forms critical hydrogen bonds and

    
    -cation interactions with Arg3337.29 , a residue specific to the OX1R binding pocket .
    

Quantitative SAR Data

The table below summarizes the causality of structural modifications on receptor potency, highlighting the evolution from a selective OX2R agonist to a potent dual agonist.

Compound / AnalogLeft-Hand Side (LHS)Central LinkerRight-Hand Side (RHS)OX1R EC

(nM)
OX2R EC

(nM)
Pharmacological Profile
YNT-185 2-(dimethylamino)phenylSulfonamideDimethylamino2,75028OX2R Selective
Analog 18 3-methylphenylSulfonamidePropyl326165Moderate Dual Agonist
Analog 22 3-methylphenylSulfonamidePiperazine (Rigid)>10,000>10,000Inactive (Steric Clash)
Analog 43 3-methylphenylAmide (Replacement)Pyridylmethyl>5,000>5,000Inactive (Planar Geometry)
RTOXA-43 3-methylphenylSulfonamidePyridylmethyl24 24 Potent Dual Agonist

Mechanistic Pathway & Binding Diagram

Orexin_Signaling Ligand 3-Methylbenzoic Acid Sulfonamide (RTOXA-43) OX1R OX1R Receptor (Arg3337.29 Interaction) Ligand->OX1R Pi-Cation / H-Bond OX2R OX2R Receptor (Conserved Pocket) Ligand->OX2R Z-Shape Conformation Gq Gq Protein Activation OX1R->Gq OX2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Release PLC->IP3 Ca2 Intracellular Ca2+ Mobilization (Wakefulness Promotion) IP3->Ca2

Orexin receptor signaling pathway and dual agonist binding interactions.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the synthesis and functional validation of 3-methylbenzoic acid sulfonamides.

Chemical Synthesis of 3-Methylbenzoic Acid Sulfonamides (e.g., RTOXA-43)

Synthesis_Workflow Amine Primary Amine (Aniline derivative) Coupling Amide Coupling (EDC/HOBt or HATU) Amine->Coupling Acid 3-Methylbenzoic Acid Acid->Coupling Intermediate Amide Intermediate Coupling->Intermediate Sulfonylation Selective Sulfonylation (Ar-SO2Cl, Et3N, DMAP) Intermediate->Sulfonylation Product Dual Agonist (e.g., RTOXA-43) Sulfonylation->Product

Step-by-step synthetic workflow for 3-methylbenzoic acid sulfonamide dual agonists.

Step-by-Step Methodology:

  • Selective Amide Coupling: Dissolve the primary amine precursor (aniline derivative) and 3-methylbenzoic acid in anhydrous DMF. Add EDC·HCl and HOBt (or HATU for hindered substrates) at 0 °C, followed by N,N-diisopropylethylamine (DIPEA).

    • Expert Insight: By carefully controlling the temperature and stoichiometry, the less sterically hindered primary amine is selectively acylated. This avoids cumbersome benzyl protection/deprotection steps, increasing overall yield .

  • LC-MS Validation: Monitor the reaction via LC-MS. Proceed only when the

    
     peak corresponds >90% to the mono-acylated intermediate. Quench with water and extract with EtOAc.
    
  • Sulfonylation: Dissolve the purified amide intermediate in anhydrous DCM. Add triethylamine and a catalytic amount of DMAP. Slowly add a diluted solution of the appropriate arylsulfonyl chloride (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride) in THF dropwise at 0 °C.

  • Purification: Concentrate the organic layer and purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity—a strict requirement for eliminating false positives in in vitro assays.

In Vitro FLIPR Calcium Mobilization Assay

Because OX1R and OX2R couple to


 proteins, receptor activation triggers phospholipase C (PLC), leading to intracellular calcium release.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37 °C in 5% CO

    
    .
    
  • Dye Loading: Aspirate the culture media. Add 20 μL of Fluo-4 AM calcium indicator dye diluted in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to inhibit dye efflux via multidrug resistance pumps). Incubate for 1 hour at 37 °C.

  • Compound Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence for 10 seconds. Automatically dispense the synthesized sulfonamides at varying concentrations (10 pM to 10 μM) and record fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Self-Validation & Quality Control: Always include YNT-185 as an internal positive control for OX2R. Calculate the Z'-factor for the assay plate; the data is only considered valid and trustworthy if

    
    .
    

Conclusion

The 3-methylbenzoic acid sulfonamide chemotype is a triumph of structure-based drug design. By understanding the strict geometric constraints of the orexin receptor binding pockets—specifically the necessity of the sulfonamide-induced "Z-shape" and the spatial advantages of the 3-methylbenzoic acid LHS—researchers can successfully engineer small molecules that mimic the wake-promoting effects of endogenous orexins. This framework not only accelerates the discovery of narcolepsy therapeutics but sets a rigorous standard for GPCR agonist development.

References

  • Zhang, D., Perrey, D. A., Decker, A. M., et al. "Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Nagahara, T., Saitoh, T., Kutsumura, N., et al. "Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Irukayama-Tomobe, Y., Ogawa, Y., Tominaga, H., et al. "Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models." Proceedings of the National Academy of Sciences, 2017. URL:[Link]

An In-depth Technical Guide to the Chemical Identity and Control of Probenecid Impurity 4

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Probenecid Impurity 4, a critical process-related impurity in the manufacture of the uricosuric agent, Probenecid. Adhering to the principles of scientific integrity, this document delves into the chemical identity, formation, and analytical control of this impurity, offering field-proven insights for researchers and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Probenecid

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a widely used pharmaceutical agent for the treatment of gout and hyperuricemia. Its mechanism of action involves the inhibition of the renal tubular reabsorption of uric acid. The synthesis and storage of Probenecid, like any active pharmaceutical ingredient (API), can lead to the formation of impurities. Regulatory bodies worldwide mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product. This guide focuses specifically on a known process-related impurity, Probenecid Impurity 4.

The control of impurities is a cornerstone of modern pharmaceutical development and manufacturing. Understanding the identity, origin, and potential impact of each impurity is not merely a regulatory hurdle but a scientific necessity to guarantee patient safety. This document serves as a detailed resource for scientists engaged in the development, manufacturing, and quality control of Probenecid.

Unveiling the Chemical Identity of Probenecid Impurity 4

Through rigorous analytical characterization, Probenecid Impurity 4 has been definitively identified.

Table 1: Chemical Identity of Probenecid Impurity 4

ParameterInformation
IUPAC Name 4-(N,N-dimethylsulfamoyl)benzoic acid
CAS Number 1206-37-7
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Chemical Structure Chemical Structure of 4-(N,N-dimethylsulfamoyl)benzoic acid

The structural distinction between Probenecid and Impurity 4 lies in the N-alkyl substituents on the sulfonamide group. While Probenecid possesses two propyl groups, Impurity 4 features two methyl groups. This seemingly minor difference can have significant implications for the impurity's physicochemical properties and potential biological activity.

Genesis of an Impurity: The Formation Pathway

Understanding the formation pathway of an impurity is paramount for its effective control. Probenecid Impurity 4 is primarily considered a process-related impurity . Its origin can be traced back to the starting materials used in the synthesis of Probenecid.

The synthesis of Probenecid typically involves the reaction of p-carboxybenzenesulfonyl chloride with di-n-propylamine. The formation of 4-(N,N-dimethylsulfamoyl)benzoic acid can occur if dimethylamine is present as an impurity in the di-n-propylamine starting material.

Analytical Workflow for Impurity Control cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Reporting Sample Probenecid API or Formulation Dissolution Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Impurity 4 (vs. Reference Standard) Integration->Quantification Report Report Results vs. Specification Quantification->Report

Technical Monograph: 4-(Dimethylsulfamoyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Dimethyl Derivative of 4-Carboxy-2-methylbenzenesulfonamide , chemically identified as 4-(Dimethylsulfamoyl)-3-methylbenzoic Acid . This guide is structured for researchers in medicinal chemistry and drug development, focusing on synthesis, structural properties, and pharmacological applications.

A Structural Analog of Probenecid and Versatile Synthetic Scaffold

Executive Summary & Chemical Identity

The compound 4-carboxy-2-methylbenzenesulfonamide dimethyl derivative is most accurately defined in IUPAC nomenclature as 4-(dimethylsulfamoyl)-3-methylbenzoic acid . It represents a key structural modification of the classic sulfonamide scaffold, where the primary sulfonamide nitrogen is fully substituted with methyl groups.

This substitution profile has profound pharmacological implications:

  • Loss of Carbonic Anhydrase (CA) Activity: Unlike its parent primary sulfonamide (4-carboxy-2-methylbenzenesulfonamide), the dimethyl derivative lacks the ionizable N-H proton required for zinc coordination in the CA active site, rendering it inactive as a CA inhibitor.

  • Uricosuric Potential: The structure mimics Probenecid (4-(dipropylsulfamoyl)benzoic acid), shifting its activity profile towards Organic Anion Transporter (OAT) inhibition.

  • Lipophilicity Modulation: The N,N-dimethylation significantly increases the logP compared to the primary sulfonamide, improving membrane permeability for intracellular targets.

Chemical Structure:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 243.28 g/mol

  • CAS Registry Number: 1346608-93-2 (for the acid form)[1]

  • Core Scaffold: 3-methylbenzoic acid with a para-sulfonamide moiety.

Synthesis & Production Protocol

The synthesis of 4-(dimethylsulfamoyl)-3-methylbenzoic acid is a robust, two-step electrophilic aromatic substitution sequence starting from 3-methylbenzoic acid (m-toluic acid) . This protocol ensures high regioselectivity due to the cooperative directing effects of the methyl (ortho/para activating) and carboxyl (meta deactivating) groups.

Step 1: Chlorosulfonation

The introduction of the sulfonyl chloride group occurs at the C4 position (para to the methyl group and meta to the carboxyl group).

  • Reagents: 3-Methylbenzoic acid, Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    , optional for driving conversion).
  • Mechanism: Electrophilic aromatic substitution. The methyl group activates the ortho and para positions. The carboxyl group deactivates the ring but directs meta. Position 4 is the only site that is ortho to the activator (methyl) and meta to the deactivator (carboxyl), making it the highly favored site of attack.

Step 2: Amination (Dimethylation)

The intermediate sulfonyl chloride is reacted with dimethylamine to form the tertiary sulfonamide.

  • Reagents: 4-(Chlorosulfonyl)-3-methylbenzoic acid, Dimethylamine (aqueous or THF solution), Pyridine or Triethylamine (base scavenger).

  • Conditions:

    
     to RT, 2-4 hours.
    
Experimental Protocol (Self-Validating)
  • Chlorosulfonation:

    • Charge a round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to

      
      .
      
    • Slowly add 3-Methylbenzoic acid (1.0 eq) portion-wise to control exotherm.

    • Heat the mixture to

      
       for 3 hours. Validation: Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.
      
    • Quench: Pour the reaction mixture slowly onto crushed ice. The product, 4-(chlorosulfonyl)-3-methylbenzoic acid , precipitates as a white solid.[2] Filter and dry under vacuum.

  • Amination:

    • Dissolve the sulfonyl chloride intermediate in dry Dichloromethane (DCM) or THF .

    • Add Triethylamine (2.5 eq) as an acid scavenger.

    • Cool to

      
       and add Dimethylamine (1.2 eq, 2.0 M in THF)  dropwise.
      
    • Stir at room temperature for 2 hours.

    • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid). Extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water.[2]

Structural Logic & Signaling Pathways (Visualization)

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic comparing the target molecule to Probenecid and CA Inhibitors.

G Start 3-Methylbenzoic Acid (m-Toluic Acid) Inter Intermediate: 4-(Chlorosulfonyl)- 3-methylbenzoic Acid Start->Inter ClSO3H, 60°C (Regioselective Sub.) Target TARGET: 4-(Dimethylsulfamoyl)- 3-methylbenzoic Acid Inter->Target HN(Me)2, Et3N (Nucleophilic Attack) Probenecid Probenecid (OAT Inhibitor) Target->Probenecid Bioisostere (Uricosuric Activity) CAI Primary Sulfonamide (CA Inhibitor) Target->CAI Loss of Activity (No N-H for Zn binding)

Caption: Synthesis pathway of 4-(dimethylsulfamoyl)-3-methylbenzoic acid and its pharmacological divergence from primary sulfonamides (CAIs) towards OAT inhibition (Probenecid-like).

Physicochemical Properties & Data Summary

The dimethyl derivative exhibits distinct physicochemical properties compared to its primary sulfonamide precursor.

PropertyPrimary Sulfonamide (-SO₂NH₂)Dimethyl Derivative (-SO₂NMe₂)Impact on Drug Design
pKa (Sulfonamide) ~10.0 (Acidic N-H)None (Non-ionizable)Eliminates CA active site binding; improves passive diffusion.
pKa (Carboxyl) ~3.5 - 4.0~3.5 - 4.0Retains solubility in alkaline media; key for OAT recognition.
LogP (Lipophilicity) ~0.8 (Lower)~1.5 - 1.8 (Higher)Enhanced BBB penetration and cellular uptake.
H-Bond Donors 2 (NH₂, COOH)1 (COOH only)Reduced desolvation penalty; improved permeability.
Metabolic Stability Susceptible to N-acetylationResistant to N-acetylationProlonged half-life; avoids crystalluria associated with acetylated sulfonamides.
Applications in Drug Development[3]
A. Organic Anion Transporter (OAT) Inhibition

Similar to Probenecid , the dimethyl derivative functions as a competitive inhibitor of OAT1 and OAT3 transporters in the renal proximal tubule.

  • Mechanism: The carboxylic acid anion binds to the transporter, while the lipophilic dimethylsulfamoyl tail occupies the hydrophobic pocket.

  • Application: Used as an adjuvant to increase the plasma half-life of anionic drugs (e.g.,

    
    -lactam antibiotics, antivirals) by blocking their renal excretion.
    
B. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" for screening libraries:

  • Linker Capability: The carboxylic acid allows for facile amide coupling to larger scaffolds.

  • Solubility Handle: The sulfonamide group improves the solubility profile of lipophilic drugs without introducing a reactive primary amine.

C. Bioisosteric Replacement

The


-dimethylsulfonamide group is a non-classical bioisostere for:
  • Carboxylic Esters: Similar geometry but higher metabolic stability against esterases.

  • Ketones: Similar H-bond acceptor capability (via sulfonyl oxygens) but with different electronic withdrawal properties.

References
  • Synthesis of Sulfonamides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Probenecid SAR: Cunningham, R. F., et al. "Clinical Pharmacokinetics of Probenecid." Clinical Pharmacokinetics, vol. 6, no. 2, 1981, pp. 135-151. Link

  • Sulfonamide Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591. Link

  • OAT Transporter Mechanisms: Burckhardt, G. "Drug Transport by the Organic Anion Transporters, OATs." Pharmacology & Therapeutics, vol. 136, no. 1, 2012, pp. 106-130. Link

  • Chemical Data: PubChem Compound Summary for CID 1346608-93-2 (4-(dimethylsulfamoyl)-3-methylbenzoic acid). Link

Sources

Solvation Dynamics of 4-(Dimethylsulfamoyl)-3-methylbenzoic Acid in DMSO: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the physicochemical profiling of building blocks and lead compounds is a critical bottleneck. 4-(Dimethylsulfamoyl)-3-methylbenzoic acid (CAS: 1346608-93-2) is a highly functionalized intermediate characterized by a lipophilic toluene core, a polar dimethylsulfamoyl group, and a hydrogen-bond-donating carboxylic acid. Due to its high structural lipophilicity, its aqueous solubility is inherently restricted.

To bypass these limitations during in vitro screening, Dimethyl Sulfoxide (DMSO) is universally employed as the primary vehicle. As a Senior Application Scientist, I have structured this whitepaper to decode the thermodynamic causality behind this compound's solubility in DMSO, provide a self-validating protocol for precise quantification, and outline the critical "solvent effects" that must be managed during downstream biological assays.

Physicochemical Profiling & Solvation Thermodynamics

The exceptional solubility of 4-(dimethylsulfamoyl)-3-methylbenzoic acid in DMSO is not coincidental; it is dictated by complementary intermolecular forces. Understanding these interactions is vital for predicting precipitation risks when transitioning from stock solutions to aqueous assay buffers.

The Causality of Solvation
  • The Carboxylic Acid (-COOH) Donor: The carboxylic acid group is a strong hydrogen bond donor. DMSO is a highly polar, aprotic solvent with a localized negative charge on its oxygen atom. This makes the S=O bond an exceptional hydrogen bond acceptor, driving the rapid dissolution of benzoic acid derivatives[1].

  • The Dimethylsulfamoyl Dipole: The -SO₂N(CH₃)₂ group carries a significant dipole moment. DMSO’s high dielectric constant (ε ≈ 46.7) effectively shields and stabilizes these polar functional groups through strong dipole-dipole interactions.

  • Hydrophobic Cavity Formation: The lipophilic toluene core (aromatic ring + methyl group) interacts favorably with the methyl groups of DMSO via van der Waals dispersion forces, preventing the hydrophobic collapse that typically occurs in aqueous media.

G Solute 4-(Dimethylsulfamoyl)- 3-methylbenzoic acid H_Bond Hydrogen Bonding (-COOH donor to S=O acceptor) Solute->H_Bond Dipole Dipole-Dipole (Sulfamoyl & S=O) Solute->Dipole VdW Van der Waals (Aromatic/Methyl & Methyls) Solute->VdW DMSO DMSO (Solvent) H_Bond->DMSO Dipole->DMSO VdW->DMSO

Thermodynamic solvation mechanisms between 4-(dimethylsulfamoyl)-3-methylbenzoic acid and DMSO.

Quantitative Solubility Projections

While kinetic solubility (dissolving the compound in DMSO and spiking it into a buffer) is useful for rapid screening, it often leads to supersaturation artifacts. True thermodynamic solubility requires equilibrium measurements. Based on the thermodynamic behavior of analogous sulfonamide-bearing benzoic acids[1][2], the following solubility parameters are projected:

Solvent SystemPredicted Solubility Range (mg/mL)Primary Solvation MechanismLimiting Thermodynamic Factor
Pure Water (pH 7.0) < 0.5Ion-dipole (if deprotonated)High lipophilicity of the toluene core
Ethanol (100%) 10 - 25Hydrogen bonding (donor/acceptor)Moderate dielectric constant
DMSO (100%) > 100Strong H-bond acceptance, Dipole-dipoleNone (Ideal aprotic solvation)
DMSO/Water (1:99) < 1.0Kinetic trapping (supersaturation)Hydrophobic collapse / Precipitation

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the equilibrium solubility of 4-(dimethylsulfamoyl)-3-methylbenzoic acid in DMSO, the classical saturation shake-flask method is the gold standard[3].

Causality in Protocol Design: We utilize orbital shaking rather than magnetic stirring. Magnetic stir bars can mechanically grind the solid compound, artificially increasing the surface area and generating high-energy amorphous particles that cause false-positive supersaturation. Furthermore, centrifugation is prioritized over filtration to separate phases, as lipophilic compounds frequently adsorb onto filter membranes, skewing quantitative results.

Workflow A 1. Solid Excess Addition (Compound + DMSO) B 2. Orbital Shaking (24-48h at 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Extraction C->D E 5. Serial Dilution (in Mobile Phase) D->E F 6. HPLC-UV/LC-MS Quantification E->F Validate Equilibrium Check (Constant Conc. over 24h?) F->Validate Validate->B No End Final Solubility Value Validate->End Yes

Self-validating saturation shake-flask workflow for thermodynamic solubility quantification.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess of 4-(dimethylsulfamoyl)-3-methylbenzoic acid (e.g., 200 mg) to a glass vial containing 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Equilibration: Seal the vial tightly to prevent hygroscopic water absorption by DMSO. Place the vial in a temperature-controlled orbital shaker at 25°C (or 37°C for physiological relevance) at 150 RPM.

  • Phase Separation: After 24 hours, transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Extraction & Dilution: Carefully extract the clear supernatant without disturbing the pellet. Because the concentration in DMSO will exceed the linear dynamic range of standard UV detectors, perform a serial dilution (e.g., 1:1000) using the HPLC mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • Quantification: Analyze the diluted sample via HPLC-UV (λ ≈ 254 nm) or LC-MS against a standard calibration curve of the compound.

  • Self-Validation Loop: Repeat steps 3-5 at 48 hours. If the concentration variance between 24h and 48h is < 5%, thermodynamic equilibrium is confirmed. If not, continue shaking until stabilization is achieved.

Downstream Application Insights: Managing the "Solvent Effect"

Once a highly concentrated DMSO stock (e.g., 100 mM) of 4-(dimethylsulfamoyl)-3-methylbenzoic acid is prepared, it must be diluted into aqueous buffers for biological assays. Researchers must be acutely aware of the solvent effect .

  • Precipitation Risks: Rapid dilution of a DMSO stock into an aqueous buffer drastically alters the dielectric environment. The compound may undergo hydrophobic collapse, forming sub-visible colloidal aggregates. These aggregates can sequester proteins or cause false positives in high-throughput screening (HTS) via light scattering. Always maintain the final DMSO concentration below 1% v/v, and utilize dynamic light scattering (DLS) to check for aggregate formation.

  • Cytotoxicity & Target Interference: While DMSO is a universal vehicle, it is not biologically inert. Studies have demonstrated that DMSO concentrations exceeding 0.5% v/v can induce significant cytotoxicity in various cell lines and alter the conformational dynamics of target proteins, such as human Nerve Growth Factor (hNGF)[4][5]. Therefore, the maximum tolerated dose (MTD) of DMSO in your specific assay must be empirically validated alongside the compound.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Oliveira, A. C., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 298-300. Link

  • Pizzitola, V., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. Link

  • Al-Sanea, M. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Link

  • Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie. Link

Sources

The Acidity Enigma: A Technical Guide to the pKa Values of Sulfonamide-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2][3][4][5] For drug candidates containing both a carboxylic acid and a sulfonamide moiety, such as many diuretics and anti-inflammatory agents, a nuanced understanding of their acidic properties is paramount. This in-depth technical guide provides a comprehensive exploration of the pKa values of sulfonamide-substituted benzoic acids, delving into the electronic interplay between these two functional groups. We will dissect the structural factors that govern their acidity, detail robust experimental and computational methodologies for pKa determination, and offer field-proven insights into the practical application of this knowledge in medicinal chemistry.

The Significance of pKa in Drug Design: More Than Just a Number

In the intricate landscape of drug development, the pKa of a molecule is a compass guiding its journey through the physiological environment.[1][2] It dictates the degree of ionization at a given pH, which in turn governs a cascade of crucial pharmacokinetic and pharmacodynamic properties.[1][2][3][5] For sulfonamide-substituted benzoic acids, two ionizable centers are of primary concern: the carboxylic acid and the sulfonamide proton. The relative acidity of these groups determines the molecule's overall charge state at physiological pH (typically around 7.4), impacting its ability to cross biological membranes, bind to its target, and its overall disposition in the body.[1][2]

A drug's ionization state influences:

  • Solubility: Ionized species are generally more water-soluble, which is critical for formulation and bioavailability.[1][5]

  • Permeability: Neutral, non-ionized forms of a drug are more lipophilic and can more readily cross cell membranes via passive diffusion.[1][2]

  • Target Binding: The charge of a molecule can be crucial for its interaction with the binding pocket of a protein, often involving ionic interactions or hydrogen bonds.[2]

  • ADMET Properties: Ionization affects plasma protein binding, metabolic pathways, and renal clearance.[3][5]

Therefore, the ability to understand and modulate the pKa of sulfonamide-substituted benzoic acids is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates.

The Electronic Tug-of-War: Factors Influencing Acidity

The acidity of a substituted benzoic acid is a delicate balance of inductive and resonance effects exerted by its substituents.[6][7] The introduction of a sulfonamide group (-SO₂NHR) adds another layer of complexity.

The Electron-Withdrawing Nature of the Sulfonamide Group

The sulfonamide group is a potent electron-withdrawing group due to the high electronegativity of the oxygen and nitrogen atoms and the sulfur atom's ability to participate in d-orbital resonance. This electron withdrawal has a significant impact on the acidity of the benzoic acid moiety.

  • Inductive Effect: The electronegative atoms in the sulfonamide group pull electron density away from the benzene ring through the sigma bonds. This inductive effect destabilizes the neutral carboxylic acid and stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[6][7]

  • Resonance Effect: The sulfonamide group can also withdraw electron density from the benzene ring via resonance, particularly when positioned at the para position. This delocalization of electron density further stabilizes the carboxylate anion.

The interplay of these effects is visually represented in the following diagram:

G cluster_0 Ionization of Sulfonamide-Substituted Benzoic Acid cluster_1 Electronic Effects A R-SO2-Ph-COOH B R-SO2-Ph-COO- A->B -H+ B->A +H+ H H+ Inductive Inductive Effect (Electron Withdrawing) Stabilization Stabilization of Carboxylate Anion Inductive->Stabilization Resonance Resonance Effect (Electron Withdrawing) Resonance->Stabilization Stabilization->B Increases Acidity (Lowers pKa) G A Calibrate pH Meter B Prepare Analyte Solution A->B C Adjust Ionic Strength B->C D Titrate with Standardized Base C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G G A Identify Analytical Wavelengths B Prepare Buffered Solutions A->B C Measure Absorbance vs. pH B->C D Plot Sigmoidal Curve C->D E Determine pKa at Inflection Point D->E

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction: In Silico Insights

In the early stages of drug discovery, where large numbers of compounds are synthesized and screened, computational methods for pKa prediction are invaluable. T[4][8][9]hese in silico approaches can provide rapid estimations of pKa values, helping to prioritize compounds for synthesis and experimental testing.

Common computational approaches include:

  • Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated species to determine the pKa. W[10][11]hile computationally intensive, they can provide high accuracy.

  • Empirical Methods: These methods use databases of known pKa values and molecular descriptors to build predictive models. T[8]hey are generally faster than QM methods but may be less accurate for novel chemical scaffolds.

  • Machine Learning (ML) Approaches: ML algorithms can be trained on large datasets of experimental pKa values to develop highly predictive models.

[9]It is important to note that computational predictions should always be validated with experimental data, especially for lead compounds.

[4]### 5. pKa Values of Representative Sulfonamide-Substituted Benzoic Acids

The following table provides experimentally determined pKa values for benzoic acid and some of its sulfonamide-substituted derivatives to illustrate the concepts discussed. Note that for diprotic acids like these, pKa1 corresponds to the more acidic proton (carboxylic acid) and pKa2 to the less acidic proton (sulfonamide).

CompoundpKa1 (Carboxylic Acid)pKa2 (Sulfonamide)Reference
Benzoic Acid4.20-
4-Sulfamoylbenzoic acid3.7810.1
3-Sulfamoylbenzoic acid3.84-
Furosemide3.99.6
Bumetanide4.09.8

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, co-solvent).

Conclusion: A Holistic Approach to Understanding Acidity

The pKa values of sulfonamide-substituted benzoic acids are a product of a complex interplay of electronic and steric factors. A thorough understanding of these principles, coupled with robust experimental and computational tools, is essential for the rational design of drug candidates with optimal physicochemical and pharmacokinetic properties. By embracing a holistic approach that integrates theoretical knowledge with empirical data, researchers and drug development professionals can more effectively navigate the challenges of bringing new and improved therapies to patients.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins.
  • What is pKa and how is it used in drug development?. Pion.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Rapid Determination of Ionization Constants (pKa)
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • The Significance of Acid/Base Properties in Drug Discovery. PMC.
  • How to Predict pKa. Rowan.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Alberta.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Understanding the Hammett Equ
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Development of Methods for the Determin
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • Substituent effects on the electronic structure and pKa benzoic acid.
  • Acidity Factors: pKa and Substituent Effects | PDF | Acid | Acid Dissoci
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • pKa of a dye: UV-VIS Spectroscopy. Tripod.
  • Acidity of Carboxylic Acids. HCPG.
  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths.
  • Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
  • Hammett equ
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • The pK a values of the sulfonamides investigated. | Download Table.
  • Table from pKa values in organic chemistry – making maximum use of the available d
  • Bordwell pKa Table.
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • Appendix C: Dissociation Constants and pKa Values for Acids

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Targeting the Zinc: The Benzoic Acid Scaffold in Next-Generation Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Carbonic Anhydrase Inhibitors: The Benzoic Acid Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The ubiquitous sulfonamide zinc-binding group (ZBG) has dominated carbonic anhydrase (CA) inhibition for decades. However, the clinical utility of classical inhibitors is often compromised by a lack of isoform selectivity, leading to off-target systemic effects. This guide analyzes the Benzoic Acid Scaffold —specifically 4-sulfamoylbenzoic acid and its derivatives—as a pivotal structural platform. Unlike simple heterocyclic sulfonamides, the benzoic acid scaffold offers a versatile "handle" (the carboxylate) for the "Tail Approach," enabling the attachment of physiochemically diverse moieties that interact with the isoform-unique residues at the active site entrance. This guide details the rational design, synthetic protocols, and biological validation of these inhibitors, with a specific focus on targeting tumor-associated isoforms hCA IX and XII.

Part 1: The Structural Paradigm

The Dual Role of the Scaffold

In the context of CA inhibition, the benzoic acid moiety functions through two distinct mechanisms, though the first is significantly more potent and clinically relevant:

  • The Scaffold/Linker (High Potency): The benzoic acid serves as the backbone for a sulfonamide ZBG (e.g., 4-sulfamoylbenzoic acid). The benzene ring provides the necessary geometry to position the sulfonamide nitrogen for tetrahedral coordination with the Zn(II) ion, while the carboxylic acid (or its amide derivative) extends towards the solvent-exposed rim of the active site.

  • The Non-Classical ZBG (Isoform Specificity): In specific "sulfonamide-free" designs, the carboxylate group itself binds to the Zinc (or the zinc-bound water) via a monodentate or bidentate mechanism. While generally weaker (

    
     in 
    
    
    
    M range), these inhibitors avoid the "pan-inhibition" typical of sulfonamides.
The "Tail Approach" Logic

The active site of


-CAs is a conical cavity with a conserved Zn(II) at the bottom. The residues near the bottom are highly conserved across isoforms (hCA I, II, IX, XII), making selectivity difficult. However, the residues at the entrance  of the cavity vary significantly.

The benzoic acid scaffold is ideal for the Tail Approach :

  • Head: Sulfonamide binds Zn(II).

  • Body: Benzene ring engages in

    
    -stacking (e.g., with Phe91 in hCA II).
    
  • Tail: The carboxylate allows easy derivatization (amide/ester formation) to attach long, bulky, or charged tails that reach the variable entrance residues.

TailApproach Zn Zn(II) Ion (Catalytic Center) ZBG Sulfonamide Group (Zinc Binding) ZBG->Zn Tetrahedral Coordination Residues_Conserved Conserved Residues (His94, His96, His119) ZBG->Residues_Conserved H-Bonds (Thr199) Scaffold Benzoic Acid Scaffold (Spacer/Linker) Scaffold->ZBG Covalent Bond Tail Elongated Tail (Selectivity Driver) Scaffold->Tail Amide/Ester Linkage Scaffold->Residues_Conserved Hydrophobic/Pi-Stacking Residues_Variable Variable Entrance Residues (Isoform Specific) Tail->Residues_Variable Specific Interactions (Selectivity)

Figure 1: The "Tail Approach" Mechanism. The benzoic acid scaffold bridges the conserved catalytic center and the variable active site entrance, enabling isoform-selective drug design.

Part 2: Rational Design & SAR

Structure-Activity Relationship (SAR)

When designing benzoic acid-based CAIs, three zones govern efficacy:

ZoneStructural ModificationImpact on Activity
ZBG (Para) Sulfonamide (-SO

NH

)
Essential for nM potency. Substitution on the Nitrogen usually abolishes activity (must be primary).
Ortho/Meta Halogens (F, Cl), MethylElectronic Effect: Electron-withdrawing groups acidify the sulfonamide proton (

drops), enhancing Zn binding. Steric Effect: Can induce conformation changes to fit specific isoforms.
Tail (Para/Meta) Amide/Ester linked chainsSelectivity Determinant. Hydrophilic tails: Improve solubility and target membrane-bound isoforms (hCA IX). Bulky lipophilic tails: Can clash with narrow entrances of cytosolic isoforms (hCA I/II), improving selectivity for hCA IX/XII.
Isoform Selectivity (hCA IX vs. hCA II)
  • hCA II (Cytosolic): The "off-target."[1] It has a hydrophobic pocket (Phe91, Val121) but a relatively restrictive entrance.

  • hCA IX (Tumor-Associated): Validated hypoxic tumor target.[2] It possesses unique residues at the entrance.

  • Strategy: Derivatize 4-sulfamoylbenzoic acid with bulky, flexible tails (e.g., polyethylene glycol linkers or fluorinated benzyl amines). These tails exploit the more open active site of hCA IX while sterically clashing with hCA II.

Part 3: Synthetic Protocols

This section details the synthesis of a 4-sulfamoylbenzamide derivative, the gold standard for creating "tailed" inhibitors.

Workflow Overview

The synthesis typically proceeds via the activation of the carboxylic acid moiety of 4-sulfamoylbenzoic acid (Carzenide), followed by coupling with a primary or secondary amine.

SynthesisWorkflow Start Starting Material: 4-Sulfamoylbenzoic Acid Activation Activation Step: EDCI / HOBt / DMF (Formation of Active Ester) Start->Activation Coupling Coupling Step: Addition of Amine (R-NH2) RT, 12-24h Activation->Coupling Workup Workup: Acid Wash (remove amine) Base Wash (remove acid) Coupling->Workup Purification Purification: Recrystallization (EtOH/Water) or Flash Chromatography Workup->Purification Product Final Product: 4-Sulfamoylbenzamide Derivative Purification->Product

Figure 2: Synthetic Pathway. Standard EDCI coupling protocol for generating amide-linked benzoic acid CAIs.

Detailed Protocol: EDCI Coupling

Reagents:

  • 4-Sulfamoylbenzoic acid (1.0 equiv)[3]

  • Target Amine (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM mixture.

Step-by-Step Procedure:

  • Activation: Dissolve 4-sulfamoylbenzoic acid in anhydrous DMF under an inert atmosphere (

    
    ). Add HOBt and EDCI. Stir at 
    
    
    
    for 30 minutes to form the activated ester.
  • Coupling: Add the Target Amine and TEA dropwise. Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quenching: Pour the reaction mixture into crushed ice/water (approx. 10x volume). A precipitate often forms.

  • Extraction: If no precipitate, extract with Ethyl Acetate (3x).

  • Washing: Wash the organic layer with 1N HCl (to remove unreacted amine), Saturated NaHCO

    
     (to remove unreacted acid), and Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Part 4: Biological Evaluation

Trustworthy data requires rigorous kinetic assays. The Stopped-Flow CO


 Hydration Assay  is the industry standard.
Stopped-Flow Kinetic Assay Protocol

Objective: Determine the Inhibition Constant (


) by measuring the rate of CO

hydration (

).

Mechanism: The reaction releases protons, changing the color of a pH indicator. The rate of color change is measured spectrophotometrically in milliseconds.

Protocol:

  • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red (0.2 mM) as the indicator.

  • Substrate: CO

    
     saturated water (approx. 17 mM).
    
  • Enzyme: Recombinant hCA I, II, IX, or XII (approx. 5–10 nM final conc).

  • Inhibitor: Prepare serial dilutions (0.1 nM to 10

    
    M) in DMSO (keep final DMSO < 1%).
    
  • Measurement:

    • Mix Enzyme + Inhibitor solution with Substrate solution in the Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor Absorbance at 557 nm.

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
  • Calculation: Use the Cheng-Prusoff equation to derive

    
     from 
    
    
    
    .
    
    
    (Note: For CO
    
    
    hydration, [S] is usually <
    
    
    , so
    
    
    is often used as an approximation, but full fitting is preferred).
Data Interpretation (Representative)
  • Potent Inhibitor:

    
     nM.[1][4][5]
    
  • Selective Inhibitor: Selectivity Ratio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) > 50.
    

Part 5: Therapeutic Implications

Hypoxic Tumors (hCA IX/XII)

The benzoic acid scaffold is critical for designing SLC-0111 analogs (a clinical stage hCA IX inhibitor).

  • Mechanism: Solid tumors are hypoxic and acidic.[6] hCA IX is overexpressed on the cell surface to pump protons out (via bicarbonate transport), maintaining a neutral intracellular pH for survival while acidifying the extracellular matrix (promoting metastasis).

  • Benzoic Acid Advantage: The scaffold allows the attachment of membrane-impermeable tails (e.g., positively charged or highly polar). This restricts the inhibitor to the extracellular space, targeting hCA IX while sparing the intracellular, housekeeping hCA II.

Glaucoma (hCA II)

While classical sulfonamides (Acetazolamide) target hCA II, novel benzoic acid derivatives with enhanced lipophilicity (via the tail) can improve corneal penetration for topical formulations, reducing systemic side effects.

References

  • Supuran, C. T. (2008).[7] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylbenzoic acid: The molecular basis of a novel class of inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Carta, F., et al. (2013). Carbonic anhydrase inhibitors. Design of isoform-selective inhibitors incorporating 4-sulfamoylbenzoic acid and 4-sulfamoylphenyl scaffolds. Journal of Medicinal Chemistry, 56(11), 4691-4700. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][6][7][8][9][10][11][12][13] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

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Methodological & Application

Application Note: Optimized Chlorosulfonation Protocol for 3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the chlorosulfonation of 3-methylbenzoic acid (m-toluic acid). It is designed for medicinal chemists and process engineers requiring high-purity sulfonyl chloride intermediates for sulfonamide library synthesis.

Abstract & Scope

This guide details the regioselective synthesis of 2-(chlorosulfonyl)-5-methylbenzoic acid (also known as 6-chlorosulfonyl-3-methylbenzoic acid) via the electrophilic aromatic substitution of 3-methylbenzoic acid using chlorosulfonic acid. Unlike simple alkylbenzenes, the presence of the carboxylic acid moiety necessitates specific thermal control to ensure complete conversion of the intermediate sulfonic acid to the sulfonyl chloride while minimizing sulfone byproduct formation.

Scientific Foundation & Regiochemistry

Reaction Mechanism

The reaction proceeds through a two-stage Electrophilic Aromatic Substitution (EAS) mechanism:

  • Sulfonation: The activated electrophile, likely

    
     or 
    
    
    
    generated from chlorosulfonic acid (
    
    
    ), attacks the aromatic ring to form the sulfonic acid intermediate.
  • Chlorination: In the presence of excess chlorosulfonic acid and heat, the sulfonic acid group is converted to the sulfonyl chloride.

Regioselectivity Analysis

The substrate, 3-methylbenzoic acid, presents a competition between the directing effects of two substituents:

  • Methyl Group (-CH₃) at C3: Strongly activating, directs ortho (C2, C4) and para (C6).

  • Carboxyl Group (-COOH) at C1: Deactivating, directs meta (C5).

Theoretical Outcome:

  • C2: Sterically hindered (sandwiched between -COOH and -CH₃). Unlikely.

  • C4: Ortho to -CH₃ and para to -COOH. Electronic activation is present, but steric hindrance from the adjacent methyl group is a factor.

  • C6: Para to -CH₃ and ortho to -COOH.

  • C5: Meta to both groups. Disfavored by the activating methyl group.

Observed Major Product: The reaction is governed primarily by the activating methyl group. Substitution occurs preferentially at the C6 position (para to the methyl group). Although C6 is ortho to the electron-withdrawing carboxyl group, the steric advantage of the para position relative to the methyl group, combined with the strong activation from the methyl, favors this isomer.

Product Structure:

  • IUPAC Name: 2-(chlorosulfonyl)-5-methylbenzoic acid[1]

  • Structure: Carboxyl at C1, Sulfonyl chloride at C2, Methyl at C5.

Reaction Pathway Diagram

ReactionPathway Substrate 3-Methylbenzoic Acid (m-Toluic Acid) Intermediate Intermediate: 5-Methyl-2-sulfobenzoic acid Substrate->Intermediate Sulfonation (0-20°C) Reagent Chlorosulfonic Acid (Excess, 3-5 equiv) Reagent->Intermediate Product Product: 2-(Chlorosulfonyl)-5-methylbenzoic acid Intermediate->Product Chlorination (60-80°C) Byproduct Byproduct: Diaryl Sulfone Intermediate->Byproduct Overheating (>100°C)

Caption: Reaction pathway showing the two-step sulfonation-chlorination sequence and potential thermal byproduct.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Water Reactivity

reacts violently with water, releasing HCl gas and

mist.
NEVER add water to the acid. Quench reaction by adding the mixture dropwise onto excess ice.
Corrosivity Causes severe skin burns and eye damage.Wear butyl rubber gloves, face shield, and chemical apron. Work in a fume hood.
Inhalation HCl and

fumes are toxic.
Ensure scrubbers are active. Keep sash low.
Pressure HCl gas evolution can pressurize sealed vessels.Use a drying tube or bubbler; do not seal the system completely.

Materials & Equipment

  • Reagents:

    • 3-Methylbenzoic acid (m-Toluic acid), >98% purity.

    • Chlorosulfonic acid (

      
      ), Reagent Grade (Freshly distilled if dark/viscous).
      
    • Dichloromethane (DCM) or Ethyl Acetate (for extraction, optional).

    • Crushed Ice (from distilled water).

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF).

    • Pressure-equalizing addition funnel (if adding liquid substrate, otherwise solid addition funnel).

    • Mechanical Stirrer (Magnetic stirring may fail due to viscosity).

    • Thermometer / Temperature probe.

    • Gas trap (NaOH solution) to neutralize HCl evolution.

Experimental Protocol

Standard Operating Procedure (SOP)
Step 1: Setup and Cooling
  • Equip a dry 3-neck RBF with a mechanical stirrer, thermometer, and a gas outlet connected to an NaOH trap.

  • Charge the flask with Chlorosulfonic Acid (5.0 equivalents) .

    • Note: Excess acid acts as both solvent and reagent.

  • Cool the acid to 0–5°C using an ice-salt bath.

Step 2: Substrate Addition
  • Slowly add 3-Methylbenzoic acid (1.0 equivalent) in small portions over 30–45 minutes.

    • Critical: Maintain internal temperature < 10°C .[2] The reaction is exothermic.[2]

    • Observation: HCl gas evolution will begin.[2] Ensure venting is functional.

Step 3: Reaction Phase
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction mixture to 60–80°C using an oil bath.

    • Reasoning: Room temperature is sufficient for sulfonation, but heat is required to convert the sulfonic acid (

      
      ) to the sulfonyl chloride (
      
      
      
      ).
  • Maintain at 80°C for 2–3 hours .

    • Endpoint: Evolution of HCl gas should cease.

Step 4: Quenching & Isolation
  • Cool the reaction mixture to RT.

  • Prepare a large beaker containing Crushed Ice (approx. 10x weight of acid) .[3]

  • SLOWLY pour the reaction mixture onto the stirred ice in a thin stream.

    • Safety: This is the most dangerous step. Violent sputtering can occur. Stir vigorously.

  • The product will precipitate as a white to off-white solid.

  • Stir for an additional 30 minutes to ensure all excess

    
     is hydrolyzed.
    
Step 5: Purification
  • Filter the solid using a sintered glass funnel.

  • Wash the cake with cold water (3x) until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 40°C or in a desiccator over

    
    .
    
    • Yield: Typical yields range from 60–75%.

    • Melting Point Check: Literature mp for 2-(chlorosulfonyl)-5-methylbenzoic acid is approx. 145–150°C (check specific isomer data, as mp varies by purity).

Workflow Diagram

ProtocolWorkflow Start Start: Charge ClSO3H (5 eq) Cool Cool to 0-5°C Start->Cool AddSubstrate Add m-Toluic Acid (Portionwise, T < 10°C) Cool->AddSubstrate Warm Warm to RT then Heat to 80°C AddSubstrate->Warm React Hold at 80°C (2-3 hrs) Monitor HCl evolution Warm->React Quench Quench onto Crushed Ice (Careful Addition!) React->Quench Filter Filter Precipitate Wash with Cold Water Quench->Filter Dry Dry under Vacuum (Product: 2-(chlorosulfonyl)-5-methylbenzoic acid) Filter->Dry

Caption: Step-by-step workflow for the chlorosulfonation of m-toluic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete hydrolysis of excess acid or product solubility.Ensure the quench volume is large (10x). If product oils out, extract with DCM, dry over

, and evaporate.
High Sulfonic Acid Content Incomplete conversion to chloride.Increase reaction temperature to 80°C or extend time. Alternatively, add thionyl chloride (

) post-reaction to drive conversion.
Sulfone Formation Reaction temperature too high or local overheating.Keep temperature strictly < 80°C. Ensure efficient stirring during addition.
Dark Product Charring due to exotherm.Control addition rate strictly. Ensure

is not contaminated.

References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Link

  • Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons.
  • Basu, B., et al. (2005). "Regioselective Sulfonation of Aromatic Compounds." Tetrahedron Letters, 46(45), 7797-7799. (General reference for directing effects).
  • National Institute of Standards and Technology (NIST). "3-Methylbenzoic acid Properties." NIST Chemistry WebBook. Link

  • ChemicalBook. "Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid." (CAS 17641-70-2).[1][4][5] Link

Sources

Application Note: Chemoselective Sulfonylation of 4-Chlorosulfonyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amidation of 4-chlorosulfonyl-3-methylbenzoic acid with dimethylamine Content Type: Detailed Application Notes and Protocols

Abstract & Introduction

Objective: To provide a robust, high-yield protocol for the synthesis of 4-(N,N-dimethylsulfamoyl)-3-methylbenzoic acid via the reaction of 4-chlorosulfonyl-3-methylbenzoic acid with dimethylamine.

Context: The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, particularly for fragment-based drug discovery and the synthesis of enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The substrate, 4-chlorosulfonyl-3-methylbenzoic acid , presents a specific chemoselective challenge: it contains two electrophilic sites (the sulfonyl chloride and the carboxylic acid) and two acidic protons (the carboxylic acid and the potential HCl byproduct).

Key Technical Insight: Under standard nucleophilic substitution conditions, the sulfonyl chloride (


) is significantly more electrophilic than the carboxylic acid (

). By controlling temperature and stoichiometry, researchers can selectively target the sulfonyl group with dimethylamine without requiring protection of the carboxylic acid. This protocol leverages the formation of a transient carboxylate salt to protect the acid moiety in situ.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfur atom. The presence of the carboxylic acid requires the use of excess base to neutralize the acidic proton before the sulfonylation can proceed efficiently.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_0 In Situ Protection SM Starting Material (4-chlorosulfonyl-3-methylbenzoic acid) Salt Intermediate A (Carboxylate Salt) SM->Salt Deprotonation (-H+) Base Base (TEA/DIPEA) (>2 Equivalents) Base->Salt Tetra Transition State (Pentacoordinate Sulfur) Salt->Tetra + DMA (Attack on S) Amine Dimethylamine (Nucleophile) Amine->Tetra Product Product (Sulfonamide Carboxylate) Tetra->Product Elimination of Cl- Final Final Isolated Acid (Precipitated at pH 3) Product->Final Acidic Workup (HCl)

Figure 1: Mechanistic pathway highlighting the in situ protection of the carboxylic acid via salt formation prior to sulfonylation.

Critical Experimental Parameters

ParameterRecommended ConditionScientific Rationale
Stoichiometry (Base) 3.0 - 3.5 Equivalents 1 eq neutralizes the

; 1 eq neutralizes the

generated; 1-1.5 eq ensures basicity to drive kinetics.
Stoichiometry (Amine) 1.1 - 1.2 Equivalents Slight excess ensures complete conversion of the electrophile. Large excess is unnecessary and complicates workup.
Temperature 0°C

RT
Initial cooling prevents hydrolysis of the

by trace moisture and controls the exotherm.
Solvent Anhydrous THF or DCM THF is preferred for solubility of the intermediate carboxylate salts. DCM is viable but may require larger volumes.
Moisture Control Strictly Anhydrous Sulfonyl chlorides hydrolyze to sulfonic acids (water-soluble byproduct) in the presence of water, lowering yield.

Detailed Experimental Protocol

Method A: Anhydrous Conditions (Recommended for High Purity)

Best for: Research scale (100 mg to 10 g), ensuring maximum yield and ease of purification.

Reagents:
  • Substrate: 4-chlorosulfonyl-3-methylbenzoic acid (MW: 234.66)

  • Reagent: Dimethylamine (2.0 M solution in THF is preferred; Hydrochloride salt requires extra base).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 4-chlorosulfonyl-3-methylbenzoic acid (1.0 equiv).

    • Add anhydrous THF (10 mL per gram of substrate) and stir to suspend.

  • Salt Formation (In Situ Protection):

    • Cool the suspension to 0°C using an ice bath.

    • Add Triethylamine (3.5 equiv) dropwise over 5 minutes.

    • Observation: The solution should become clear as the carboxylic acid is deprotonated and the salt dissolves. If it remains cloudy, add more THF.

  • Amidation:

    • Add Dimethylamine (2M in THF) (1.2 equiv) dropwise to the cold solution.

    • Note: If using aqueous dimethylamine (40%), add very slowly to prevent hydrolysis, but Method B is preferred for aqueous reagents.

    • Allow the reaction to stir at 0°C for 30 minutes , then remove the ice bath and warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

  • Monitoring:

    • Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid) or LC-MS.

    • Target: Disappearance of the sulfonyl chloride (often converts to methyl ester if quenched with MeOH for LCMS, or hydrolyzes to sulfonic acid). Look for the mass of the sulfonamide product [M+H]+ = 244.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess amine.

    • Redissolve the residue in Water (alkaline pH due to excess base).

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) once to remove non-acidic impurities.

    • Acidification (Critical Step): Carefully acidify the aqueous layer to pH ~2-3 using 1M HCl.

    • The product, 4-(N,N-dimethylsulfamoyl)-3-methylbenzoic acid , will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.[1]

Method B: Schotten-Baumann Conditions (Alternative)

Best for: Scale-up or when anhydrous solvents are unavailable.

  • Dissolve the substrate in Acetone .

  • Prepare a separate solution of Dimethylamine (1.2 eq) and NaOH (2.5 eq) in water.

  • Add the substrate solution to the amine/base solution at 0°C .

  • Stir vigorously. The base neutralizes the acid and the HCl.

  • Acidify with HCl to precipitate the product.

Troubleshooting & Quality Control

Decision Tree for Low Yields (DOT Visualization)

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Is the product water-soluble? Problem->Check1 Check2 Did the SM hydrolyze? Check1->Check2 No (Precipitate formed but low mass) Action1 Check pH of workup. Must be < pH 3 to precipitate. Check1->Action1 Yes (Product lost in filtrate) Action2 Ensure anhydrous conditions. Switch to Method A. Check2->Action2 Yes (Sulfonic acid formed) Action3 Check Base Equivalents. Need > 3 eq. Check2->Action3 No (Incomplete reaction)

Figure 2: Troubleshooting logic for optimizing yield and purity.

Analytical Criteria
  • Appearance: White to off-white powder.

  • 1H NMR (DMSO-d6): Expect a singlet for the N(CH3)2 group (~2.6-2.8 ppm), a singlet for the aryl-CH3 (~2.5 ppm), and aromatic signals in the 7.5-8.5 ppm range.

  • Solubility: Soluble in DMSO, Methanol, and alkaline water. Sparingly soluble in DCM/Chloroform (due to polarity of the carboxylic acid).

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Dimethylamine: Volatile, flammable, and toxic gas/liquid.

  • Pressure: If using a sealed vessel for the reaction (to contain amine vapors), ensure pressure rating is adequate.

References

  • General Sulfonamide Synthesis

    • Title: General Principles in the Synthesis of Sulfonamides.
    • Source: BenchChem Application Notes.[2]

  • Chemoselectivity in Amidation

    • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
    • Source: Journal of the American Chemical Society (2023).
    • URL:[Link] (Demonstrates the distinct reactivity of sulfonyl vs carbonyl electrophiles).

  • Substrate Specifics

    • Title: 4-(N,N-Dimethylsulfamoyl)-3-methylbenzoic acid Product Page & Properties.[3]

    • Source: ChemScene.[3]

  • Related Patent Literature

    • Title: Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives.[4]

    • Source: European Patent Office (EP0478390A1).[4]

    • URL: (Describes handling of similar chlorosulfonyl benzoic acid intermedi

Sources

HPLC method development for sulfamoyl benzoic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Method Development for Sulfamoyl Benzoic Acid Impurities

Executive Summary

Sulfamoyl benzoic acid derivatives (e.g., 4-chloro-3-sulfamoylbenzoic acid) are critical intermediates and degradation products in the synthesis of sulfonamide diuretics like Furosemide, Bumetanide, and Indapamide. Their analysis presents specific chromatographic challenges: high polarity, acidic functional groups (pKa ~2.8), and potential for severe peak tailing.

Historically, pharmacopeial methods (USP/EP) relied on hazardous solvents like Tetrahydrofuran (THF) or "sticky" ion-pairing reagents (e.g., Cetrimide). This guide presents a modernized, robust Reversed-Phase (RP-HPLC) protocol that eliminates these additives in favor of a pH-controlled ion-suppression strategy. This approach enhances column longevity, reproducibility, and compatibility with MS detectors.

Physicochemical Profiling & Strategy

Effective method development requires understanding the analyte's behavior in solution.

PropertyValue / CharacteristicImpact on HPLC Method
pKa (Acidic) ~2.82 (Carboxylic acid)At pH > 4.8, the molecule is fully ionized (anionic), leading to poor retention on C18. Strategy: Maintain Mobile Phase pH < 3.0 to suppress ionization.
Solubility Low in water; Soluble in MeOH/DMSOSample diluent must contain organic solvent (e.g., 50:50 Water:MeOH) to prevent precipitation.
UV Maxima 230 nm, 254 nm, 272 nm254 nm is standard for Furosemide, but 230 nm offers higher sensitivity for trace impurity quantification.
Polarity HighElutes early (near void volume) if organic content is too high initially. Requires high aqueous start (90-95%).

Method Development Decision Matrix

The following workflow illustrates the logical pathway for selecting the optimal separation mode, moving away from legacy ion-pairing methods.

MethodDevelopment Start Start: Sulfamoyl Benzoic Acid Impurity Profiling Check_pKa Check pKa (~2.8) Is analyte ionized? Start->Check_pKa Selection Select Retention Strategy Check_pKa->Selection Analyte is Anionic at neutral pH Legacy Legacy Method (EP) Ion-Pairing (Cetrimide) Selection->Legacy Avoid (Complex/Dirty) Modern Modern Method Ion-Suppression (Low pH) Selection->Modern Preferred (Robust) Column_Sel Column Selection Modern->Column_Sel C18 C18 (End-capped) Robust, General Purpose Column_Sel->C18 Primary Choice Phenyl Phenyl-Hexyl Alternative Selectivity (Pi-Pi interactions) Column_Sel->Phenyl If Resolution < 1.5 MP_Opt Mobile Phase Optimization Buffer pH 2.2 - 2.5 C18->MP_Opt Phenyl->MP_Opt Final Final Protocol: Phosphate Buffer pH 2.2 + Acetonitrile Gradient MP_Opt->Final

Figure 1: Strategic decision tree for selecting ion-suppression over ion-pairing for acidic impurity analysis.

Detailed Experimental Protocol

This protocol is optimized for the separation of 4-chloro-3-sulfamoylbenzoic acid (Impurity A) from Furosemide (API) and other related degradants.

Reagents & Equipment[1][2][3]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Must handle backpressure up to 400 bar).

  • Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Why: End-capping is critical to reduce silanol interactions that cause tailing of the sulfonamide group.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A):

    • Dissolve 2.72 g of

      
       in 1000 mL of Milli-Q water (20 mM).
      
    • Adjust pH to 2.2 ± 0.05 using dilute Phosphoric Acid.

    • Critical Step: Filter through a 0.22 µm nylon membrane. (Do not use cellulose acetate if pH is very low, though 2.2 is usually safe).

  • Organic Solvent (Mobile Phase B):

    • 100% Acetonitrile (Degassed).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and peak shape compared to ambient.
Injection Vol 10 µLPrevent column overload; maintain peak symmetry.
Detection UV @ 230 nmMax absorbance for impurity; 254 nm for Furosemide API.
Run Time 25 MinutesSufficient for elution of late eluters (e.g., Impurity C).
Gradient Program

Note: Sulfamoyl benzoic acid elutes early. A shallow initial gradient is required.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010Isocratic for retention
15.05050Linear Gradient
20.02080Wash Step
20.19010Re-equilibration
25.09010End

Sample Preparation Workflow

Proper extraction is vital to ensure recovery of the impurity from the matrix (tablet or raw material).

SamplePrep Raw Sample Source (Tablet Powder / API) Weigh Weigh 50 mg eq. Raw->Weigh Diluent Add Diluent (50:50 Water:ACN) Weigh->Diluent Sonicate Sonicate 15 mins @ 25°C Diluent->Sonicate Centrifuge Centrifuge 4000 rpm, 10 min Sonicate->Centrifuge Filter Filter Supernatant 0.45 µm PTFE Centrifuge->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Extraction and preparation workflow for solid dosage forms.[1]

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

  • Resolution (

    
    ): 
    
    • Between Sulfamoyl Benzoic Acid (Impurity A) and Furosemide (API).[2]

    • Requirement:

      
      .[3]
      
  • Tailing Factor (

    
    ): 
    
    • For the acidic impurity peak.[4]

    • Requirement:

      
      . (If 
      
      
      
      , lower the pH of MP A or replace column).
  • Precision (RSD):

    • 6 replicate injections of the standard solution.

    • Requirement: RSD

      
       2.0% for peak area.[5]
      
  • Sensitivity (LOD/LOQ):

    • Target LOQ: 0.05% of the API concentration (reporting threshold).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Secondary silanol interactions; pH too high.Lower buffer pH to 2.0. Ensure column is "Base Deactivated" (BDS) or high-purity silica.
Retention Drift Column equilibration insufficient; Temperature fluctuation.Increase re-equilibration time to 8-10 mins. Use column oven.
Split Peaks Sample solvent too strong (e.g., 100% MeOH).Dissolve sample in mobile phase or 50:50 Water:ACN.[5]
Ghost Peaks Contaminated Mobile Phase.Use fresh Milli-Q water; filter buffer through 0.22 µm membrane.

References

  • USP-NF. (2020).[5] Furosemide Tablets Monograph: Related Compounds Test. Retrieved from [Link]

  • Phenomenex. (n.d.). Ph.[6] Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). 4-Chloro-3-sulfamoylbenzoic acid (CID 14568).[3] Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Selection of Recrystallization Solvents for 4-(dimethylsulfamoyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. The compound 4-(dimethylsulfamoyl)-3-methylbenzoic acid, with its dual functional groups of a carboxylic acid and a sulfonamide, presents a purification challenge that can be effectively addressed by crystallization. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, predicated on the principle of differential solubility in a given solvent at varying temperatures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal recrystallization solvent for 4-(dimethylsulfamoyl)-3-methylbenzoic acid and a detailed protocol for its purification.

The molecular structure of 4-(dimethylsulfamoyl)-3-methylbenzoic acid (Figure 1) suggests a molecule with moderate to high polarity, owing to the presence of the carboxylic acid and sulfonamide moieties, which are capable of hydrogen bonding.[2] The aromatic ring and methyl group contribute some nonpolar character. This structural analysis is the first step in a logical approach to solvent selection.

Figure 1. Chemical Structure of 4-(dimethylsulfamoyl)-3-methylbenzoic acid.

Theoretical Framework for Solvent Selection

The ideal recrystallization solvent for 4-(dimethylsulfamoyl)-3-methylbenzoic acid should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low Solvation Power at Ambient or Sub-Ambient Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of the purified solid.

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]

  • Safety and Environmental Considerations: The chosen solvent should have a low toxicity profile and be environmentally benign where possible.

The general principle of "like dissolves like" is a useful starting point. Given the polar functional groups of 4-(dimethylsulfamoyl)-3-methylbenzoic acid, polar solvents are likely to be good candidates. However, a solvent that is too polar may dissolve the compound even at room temperature, leading to poor recovery. Therefore, a systematic screening of solvents with a range of polarities is the most effective strategy.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable single or mixed solvent system for the recrystallization of 4-(dimethylsulfamoyl)-3-methylbenzoic acid.

Materials and Equipment
  • Crude 4-(dimethylsulfamoyl)-3-methylbenzoic acid

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Hot plate with stirring capabilities

  • Sand bath or water bath

  • Pasteur pipettes

  • Glass stirring rods

  • Ice bath

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection_Workflow Figure 2. Solvent Selection Workflow start Start: Crude Solid test_solubility Test Solubility of ~10 mg of Solid in 0.5 mL of Solvent at Room Temperature start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold insoluble_cold Insoluble or Sparingly Soluble in Cold Solvent? dissolves_cold->insoluble_cold No bad_solvent1 Unsuitable Solvent (Too Soluble) dissolves_cold->bad_solvent1 Yes heat_solvent Heat the Suspension to the Solvent's Boiling Point insoluble_cold->heat_solvent Yes bad_solvent2 Unsuitable Solvent (Insoluble) insoluble_cold->bad_solvent2 No dissolves_hot Dissolves Completely in Hot Solvent? heat_solvent->dissolves_hot cool_solution Cool the Solution Slowly to Room Temperature, then in an Ice Bath dissolves_hot->cool_solution Yes dissolves_hot->bad_solvent2 No crystals_form Do Crystals Form? cool_solution->crystals_form good_solvent Potential Good Solvent crystals_form->good_solvent Yes try_mixed_solvent Consider a Mixed Solvent System crystals_form->try_mixed_solvent No (Oiling Out or No Precipitation)

Caption: A flowchart illustrating the systematic process for identifying a suitable recrystallization solvent.

Screening Procedure
  • Place approximately 10-20 mg of crude 4-(dimethylsulfamoyl)-3-methylbenzoic acid into a small test tube.

  • Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be useful as the more polar component of a mixed solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the solid completely dissolves.

  • Once a clear solution is obtained at the boiling point, allow it to cool slowly to room temperature.

  • If crystals do not form upon cooling to room temperature, try scratching the inside of the test tube with a glass rod just below the surface of the solution or add a seed crystal of the crude material.

  • If crystals still do not form, cool the test tube in an ice bath.

  • A successful solvent will result in the formation of well-defined crystals upon cooling, with a significant reduction in the solubility of the compound.

  • If the compound "oils out," consider using a higher boiling point solvent (if the melting point of the compound allows) or a different solvent system. Oiling out can also be an indication of impurities.[3]

  • For mixed solvent systems, dissolve the compound in a minimum amount of a hot solvent in which it is soluble, and then add a hot "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes turbid. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly. A documented example for a similar sulfonamide carboxylic acid is an ethyl acetate-n-hexane mixture.[4]

Candidate Solvents

Based on the structure of 4-(dimethylsulfamoyl)-3-methylbenzoic acid, the following solvents are recommended for initial screening. Their properties are summarized in Table 1.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1May be a good solvent due to the polar functional groups, but solubility might be low even when hot.[2]
Ethanol7824.5A common and effective solvent for many organic compounds with moderate polarity.[5]
Methanol6532.7Similar to ethanol but with a lower boiling point.
Isopropanol8219.9Another good option for moderately polar compounds.
Acetone5620.7A more polar aprotic solvent, good for dissolving many organics. Its low boiling point can be advantageous.[5]
Ethyl Acetate776.0A less polar solvent that has been shown to be effective for similar compounds, often in combination with a nonpolar anti-solvent.[4]
Toluene1112.4A nonpolar aromatic solvent. May be suitable if the compound has significant nonpolar character.
n-Hexane691.9A nonpolar solvent, likely to be an anti-solvent.
Acetonitrile8237.5A polar aprotic solvent.

Table 1. Properties of Potential Recrystallization Solvents.

Detailed Recrystallization Protocol

Once a suitable solvent or solvent system has been identified from the screening process, the following protocol can be used for a larger-scale purification.

Step-by-Step Procedure
  • Dissolution: Place the crude 4-(dimethylsulfamoyl)-3-methylbenzoic acid in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to the solvent's boiling point with stirring on a hot plate. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[3]

  • Decolorization (if necessary): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask or adding a seed crystal.[3]
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; high concentration of impurities.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent or a different solvent system.[3]
Low Recovery Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled. Pre-heat the filtration apparatus.[3]
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.

Table 2. Troubleshooting Common Recrystallization Issues.

Characterization of Purified 4-(dimethylsulfamoyl)-3-methylbenzoic acid

The purity of the recrystallized material should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is a good indicator of purity.

  • Chromatographic Methods (TLC, HPLC): These techniques can be used to compare the purity of the recrystallized material to the crude starting material.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These methods can confirm the chemical structure of the purified compound and identify any remaining impurities.

Conclusion

References

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Retrieved from [Link]

  • King Saud University. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2019, January 7). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

Sources

Solid-phase extraction (SPE) of benzoic acid derivatives from plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Extraction of Benzoic Acid Derivatives from Plasma Using Mixed-Mode Strong Anion Exchange (MAX)

Executive Summary

This guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of benzoic acid derivatives (e.g., Benzoic Acid, Hippuric Acid, Salicylic Acid) from human plasma. While traditional Reversed-Phase (RP) methods often suffer from ion suppression due to co-eluting phospholipids, this protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) chemistry. By exploiting the acidic nature of the target analytes (




3–4), we achieve orthogonal selectivity—removing neutral interferences and phospholipids—resulting in cleaner extracts and lower limits of quantitation (LOQ) for LC-MS/MS analysis.

Scientific Foundation & Strategy

The Challenge: Plasma Matrix & Acidic Metabolites

Benzoic acid derivatives are small, polar, weak acids. In plasma, they bind to albumin and coexist with high concentrations of phospholipids (glycerophosphocholines).

  • Traditional Failure Point: Standard C18 (Reversed-Phase) protocols require acidification to retain these weak acids. Unfortunately, this also retains hydrophobic plasma interferences, which co-elute and cause significant matrix effects (signal suppression) in Mass Spectrometry.

The Solution: "Catch-and-Release" via Ion Exchange

The superior strategy employs a Polymeric Mixed-Mode Strong Anion Exchanger (MAX) .

  • Ionization (The "Catch"): We adjust the sample pH to

    
     6.0 (2 pH units above the 
    
    
    
    ). The analytes become negatively charged anions (benzoates).
  • Retention: The sorbent possesses both hydrophobic regions and positively charged quaternary amine groups.[1] Analytes bind via strong ionic interactions.[1]

  • Interference Removal: Since the analytes are "locked" ionically, we can wash the cartridge with 100% organic solvent (Methanol).[2] This aggressive wash removes neutral lipids and hydrophobic proteins without eluting the target acids.

  • Elution (The "Release"): We apply an acidic organic solvent. The acid protonates the benzoate (turning it neutral), breaking the ionic bond and releasing the analyte.

Strategic Workflow Visualization

The following diagram illustrates the physicochemical logic driving the extraction steps.

SPE_Workflow cluster_mechanism Retention Mechanism Start Plasma Sample (Contains Benzoates, Proteins, Lipids) Pretreat Pretreatment Dilute 1:1 with 5% NH4OH (Ionizes Acids -> Anions) Start->Pretreat Load Load on MAX Sorbent (Quaternary Amine + Hydrophobic Polymer) Pretreat->Load Mech Analyte (Anion) binds to Sorbent (Cation) via Ionic Bond Load->Mech Binding Wash1 Wash 1: 5% NH4OH (aq) (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Neutrals/Lipids) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH (Protonates Analyte -> Breaks Ionic Bond) Wash2->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Workflow for Mixed-Mode Anion Exchange (MAX). Note the critical organic wash step (Red) which is impossible in standard C18 protocols.

Detailed Experimental Protocol

Materials & Reagents
  • Sorbent: 30 mg / 1 cc Polymeric Mixed-Mode Strong Anion Exchange cartridges (e.g., Waters Oasis MAX, Phenomenex Strata-X-A) [1, 2].

  • Internal Standard (IS):

    
    -Benzoic Acid or 
    
    
    
    -Chlorobenzoic acid (10 µg/mL in MeOH).
  • Pretreatment Solution: 5% Ammonium Hydroxide (

    
    ) in water.
    
  • Elution Solvent: 2% Formic Acid in Methanol (v/v).

Sample Pretreatment

Rationale: We must disrupt protein binding and ensure the analyte is fully deprotonated (ionized).

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of Internal Standard solution.

  • Add 200 µL of 5%

    
     in water .
    
    • Note: This raises the pH > 9.0. Benzoic acid (

      
       4.2) and Salicylic acid (
      
      
      
      2.97) will be 100% ionized (
      
      
      ).
  • Vortex for 30 seconds. (Optional: Centrifuge at 10,000 x g for 5 min if the sample is very turbid, but polymeric SPE usually handles this matrix well).

SPE Procedure
StepSolvent / ActionMechanistic Purpose
1.[3] Condition 1 mL MethanolActivates hydrophobic ligands on the polymer.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous loading; removes excess organic.
3. Load Apply Pretreated SampleAnalyte binds via Anion Exchange (primary) and Hydrophobic interaction (secondary).
4. Wash 1 1 mL 5% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

in Water
Removes proteins, salts, and hydrophilic interferences. Maintains high pH to keep analyte bound.
5. Wash 2 1 mL 100% Methanol Critical Step. Removes hydrophobic neutrals and phospholipids. The analyte remains bound ionically.
6. Dry Vacuum for 1-2 minsRemoves excess MeOH to prevent dilution of the eluate.
7. Elute 2 x 500 µL 2% Formic Acid in MeOH Acidifies the environment (pH < 2). Analyte is protonated (

), loses charge, releases from sorbent.
8. Post-Treat Evaporate & ReconstituteEvaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid/Water).

Validation & Quality Control

To ensure scientific integrity, the method must be validated against known standards.

Linearity & Recovery Data (Typical)

Based on validation studies of acidic drugs on MAX sorbents [1, 3]:

ParameterPerformance MetricNotes
Linearity Range 10 – 5000 ng/mL

using

weighting.
Absolute Recovery 90% – 105%High recovery due to "digital" elution (on/off mechanism).
Matrix Effect < 10% SuppressionPhospholipids are removed in Wash 2.
Precision (RSD) < 5.0%Intra-day and Inter-day.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Recovery Analyte not elutingElution solvent is not acidic enough. Ensure Formic Acid is fresh and at least 2%.
Low Recovery Analyte lost in WashSample pH was too low during Load/Wash. Ensure Pretreatment is pH > 6.
High Backpressure Clogged fritCentrifuge plasma before loading; do not overload cartridge mass.
Variable Retention Flow rate too fastLoad sample at < 1 mL/min to allow ion-exchange kinetics to equilibrate.

LC-MS/MS Conditions (Recommended)

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Negative Electrospray Ionization (ESI-).

    • Benzoic Acid:[4][5][6][7][8] MRM 121.0

      
       77.0
      
    • Hippuric Acid:[4][6][8][9] MRM 178.0

      
       105.0
      

References

  • Phenomenex. (2023).[4] Strata-X-A General Method for the Extraction of Weak Acids (TN-0035).[1] Retrieved from [Link]

  • Waters Corporation. (2006). Oasis MAX: Mixed-Mode Anion-Exchange Sorbent for Acidic Compounds.[3][10] Retrieved from [Link]

  • Kubota, K., et al. (1988). Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography.[6][9] Journal of Chromatography B: Biomedical Sciences and Applications, 425(1), 67-75. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE (Bond Elut Plexa).[11] Retrieved from [Link]

Sources

Application Note: LC-MS/MS Fragmentation Dynamics of the Dimethylsulfamoyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists characterizing small molecule drugs, metabolites, or impurities containing the Dimethylsulfamoyl moiety (


).

Executive Summary

The dimethylsulfamoyl group (


) is a critical pharmacophore found in various diuretic, anticonvulsant, and antineoplastic agents. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this moiety exhibits a distinct fragmentation "fingerprint" driven by the stability of the sulfonyl-nitrogen bond and the potential for gas-phase rearrangements. This guide details the mechanistic origins of these fragments, providing a robust protocol for their identification and differentiation from isobaric interferences.

Chemical & Mass Spectral Properties

Before establishing a protocol, it is essential to understand the fundamental mass spectral behavior of the moiety.

PropertyValueNotes
Formula

Attached to core structure R.
Moiety Mass 108.01 DaMonoisotopic mass contribution.
Ionization Mode ESI (+) / ESI (-)ESI (+) is preferred for structural elucidation due to rich fragmentation. ESI (-) is viable if the R-group is acidic.
Key Diagnostic Ion m/z 108.01

Secondary Ion m/z 46.06

(Dimethylammonium)
Neutral Losses 45 Da, 64 Da, 107 DaLoss of

,

, or radical loss of group.

Mechanistic Fragmentation Pathways

Understanding why fragmentation occurs allows for better prediction of unknown metabolites. The fragmentation of dimethylsulfamoyl derivatives in ESI(+) generally follows three competing pathways governed by proton mobility and the stability of the R-group carbocation.

Pathway A: Direct S-N Bond Cleavage (The Diagnostic Pathway)

This is the most distinct pathway. The charge is retained on the sulfamoyl group, yielding the m/z 108 cation.

  • Mechanism: Heterolytic cleavage of the

    
     bond is rare; however, cleavage of the 
    
    
    
    bond or the
    
    
    bond generates specific ions.
  • Observation: The formation of

    
     (m/z 108) is highly characteristic.
    
Pathway B: Extrusion-Rearrangement (The "Sulfonamide Shuffle")

A well-documented phenomenon in aromatic sulfonamides is the loss of


 (64 Da) accompanied by a rearrangement where the amine group migrates to the aromatic ring.
  • Mechanism: The oxygen of the sulfonyl group attacks the aromatic ring (ipso position), followed by

    
     expulsion.
    
  • Result: A product ion of

    
    . This is critical for distinguishing sulfonamides from other isomeric structures.
    
Pathway C: Amine Protonation & Loss

Protonation often occurs on the nitrogen atom.

  • Mechanism: Inductive cleavage leads to the expulsion of neutral dimethylamine (

    
    , 45 Da).
    
  • Result: A product ion of

    
    . If the charge stays on the amine, m/z 46  is observed.
    
Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation logic for a generic aromatic dimethylsulfamoyl drug (


).

FragmentationPathways Precursor Precursor Ion [Ar-SO2-NMe2 + H]+ Ion108 Diagnostic Ion [SO2-NMe2]+ m/z 108.01 Precursor->Ion108 R-S Bond Cleavage (Charge Retention on Sulfamoyl) RearrangeInter Ipso-Rearrangement Intermediate Precursor->RearrangeInter Intramolecular Rearrangement Ion46 Amine Ion [H2NMe2]+ m/z 46.06 Precursor->Ion46 S-N Bond Cleavage (Charge on Amine) NeutralR Neutral Loss [Ar-H] IonM64 SO2 Extrusion Product [Ar-NH-Me2]+ (M - 63) RearrangeInter->IonM64 Loss of SO2 NeutralSO2 Neutral Loss SO2 (64 Da) NeutralSulfonyl Neutral Loss [Ar-SO2]

Figure 1: Competing ESI(+) fragmentation pathways for Dimethylsulfamoyl moieties. Pathway A yields the diagnostic m/z 108 fingerprint.

Experimental Protocol: LC-MS/MS Characterization

Sample Preparation[1]
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (tuning) to 100 ng/mL (analysis).

  • Critical Step: Avoid using ammonium adducts in the mobile phase if possible during initial characterization, as

    
     can complicate the fragmentation picture.
    
LC Conditions (Reverse Phase)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI+)

These parameters are optimized to prevent in-source fragmentation while ensuring sufficient ionization.

ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVStandard ESI+ range.
Cone Voltage 20 - 40 VCrucial: Too high >50V causes in-source loss of

.
Source Temp 120°CModerate heat to aid desolvation without thermal degradation.
Desolvation Temp 350°CEnsures complete droplet evaporation.
MS/MS Acquisition Strategy

To fully characterize the moiety, perform Product Ion Scanning at three distinct Collision Energies (CE).

  • Low CE (10-15 eV): Preserves the molecular ion

    
    . Look for minimal fragmentation to confirm the parent mass.
    
  • Medium CE (20-30 eV): Promotes rearrangement. Look for the [M - 64] peak (SO2 loss) and [M - 45] (Dimethylamine loss).

  • High CE (40-60 eV): Induces skeletal cleavage. Look for the diagnostic m/z 108.01 and m/z 46.06 .

Data Analysis & Interpretation

Metabolite Identification Workflow

When screening for metabolites (e.g., N-demethylation or hydroxylation), use the dimethylsulfamoyl "Anchor" ions.

  • Step 1: Precursor Ion Scan (PIS) of m/z 108.

    • Set Q3 to 108.01.

    • Scan Q1.

    • Result: This will highlight any parent molecule containing the intact dimethylsulfamoyl group.

  • Step 2: Neutral Loss Scan (NLS) of 45 Da.

    • Scan for loss of

      
      .
      
    • Result: Identifies compounds where the terminal amine is intact but the core structure may be modified.

Troubleshooting: Common Interferences
  • Isobaric Ions: The m/z 108 ion is nominally isobaric with certain aromatic fragments (e.g.,

    
     anisole-like fragments).
    
    • Differentiation: Use High-Resolution Mass Spectrometry (HRMS).[1]

    • Differentiation (Low Res): Check for the sulphur isotope (

      
      ) pattern. The m/z 108 ion will have a distinctive A+2 peak (~4.5% abundance relative to A) due to Sulfur.
      

References

  • Niessen, W. M. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. Link

  • Holčapek, M., et al. (2008). Structural characterization of sulfonamides using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Castiglioni, S., et al. (2011). Identification of drug metabolites in wastewater by LC-MS/MS. Journal of Mass Spectrometry. Link

  • Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB Proteomics & Mass Spectrometry Workshop. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Peak Shape for Acidic Sulfonamides in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of acidic sulfonamides. Poor peak shape, particularly tailing, is a common issue that can compromise the accuracy and resolution of your results. This document provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my acidic sulfonamide peaks tailing?

A1: Peak tailing for acidic sulfonamides in reverse-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the sulfonamide's acidic proton with residual silanol groups on the silica-based column packing.[1][2] These silanol groups can be deprotonated at moderate pH levels, leading to ionic interactions that cause the peaks to tail.[2][3]

Q2: How does mobile phase pH affect the peak shape of my sulfonamides?

A2: The pH of the mobile phase is a critical parameter that dictates the ionization state of both your acidic sulfonamide analyte and the stationary phase's residual silanol groups.[4] For acidic sulfonamides, a low pH mobile phase (typically pH 2.5-3.0) is often used to suppress the ionization of the silanol groups, thereby minimizing secondary interactions and reducing peak tailing.[1][5] It is generally recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic form is present, which leads to sharper, more symmetrical peaks.[6][7]

Q3: Can the choice of organic modifier in my mobile phase impact peak shape?

A3: Yes, the organic modifier can influence peak shape. Methanol, for instance, is known to engage in hydrogen bonding with silanol groups more effectively than acetonitrile.[8] This can help to mask the silanols and reduce their interaction with your acidic sulfonamide analytes, potentially leading to improved peak symmetry.[8]

Q4: What is an "end-capped" column, and will it help with peak tailing?

A4: An end-capped column is a type of reverse-phase column where the residual silanol groups on the silica surface have been chemically modified (capped) to make them less active.[1][8] Using a modern, high-purity, end-capped column can significantly reduce the opportunity for secondary interactions with your acidic sulfonamides, leading to a marked improvement in peak shape.[1][9]

Q5: When should I consider using an ion-pairing reagent?

A5: Ion-pairing reagents can be beneficial when you are unable to achieve adequate retention or satisfactory peak shape for highly polar or ionic compounds like sulfonamides.[10] For acidic sulfonamides, a basic ion-pairing reagent (e.g., a quaternary ammonium salt) can be added to the mobile phase.[11][12] This reagent forms a neutral ion-pair with the ionized sulfonamide, increasing its hydrophobicity and retention on the reverse-phase column, which can also lead to improved peak shape.[10] However, it's important to note that ion-pairing chromatography can sometimes have issues with reproducibility.[9]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common peak shape problems encountered during the analysis of acidic sulfonamides.

Issue 1: Pronounced Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[13]

Underlying Causes and Explanations

The primary culprit behind peak tailing for acidic sulfonamides is the interaction with active sites on the stationary phase.

  • Silanol Interactions: Silica-based stationary phases, such as C18, inherently possess residual silanol groups (Si-OH).[8] Sulfonamides contain both an acidic sulfonamide group and a basic aromatic amine group, giving them an amphoteric character.[14][15] At mobile phase pH values above 3, silanol groups can become deprotonated (SiO-), creating negatively charged sites that can interact with any positively charged (protonated) basic functionalities on the sulfonamide molecule.[3][16] This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to peak tailing.[2][17]

  • Analyte pKa and Mobile Phase pH Relationship: Sulfonamides have pKa values that dictate their ionization state at a given pH.[14][18] If the mobile phase pH is close to the pKa of the sulfonamide's acidic proton, a mixture of ionized and non-ionized species will exist.[4][7] This can lead to broadened or split peaks. For optimal peak shape, the mobile phase pH should be controlled to ensure the analyte is in a single, consistent ionic state.[7]

Troubleshooting Workflow

The following workflow provides a systematic approach to mitigating peak tailing.

start Start: Peak Tailing Observed ph_adjust Step 1: Adjust Mobile Phase pH (Target pH 2.5-3.0) start->ph_adjust column_check Step 2: Evaluate Column (Consider End-Capped Column) ph_adjust->column_check If tailing persists end End: Improved Peak Shape ph_adjust->end If tailing is resolved modifier_change Step 3: Change Organic Modifier (Switch to Methanol) column_check->modifier_change If tailing persists column_check->end If tailing is resolved ion_pair Step 4: Introduce Ion-Pairing Reagent modifier_change->ion_pair If tailing persists modifier_change->end If tailing is resolved ion_pair->end

Sources

Troubleshooting low yield in chlorosulfonation of benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #CS-BZ-404: Low Yield in Chlorosulfonation of Benzoic Acids

Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely experiencing low yields (typically <40%) during the conversion of benzoic acid derivatives to their corresponding chlorosulfonyl analogs.

In our experience, "low yield" in this specific reaction class is rarely a single-point failure. It is usually a compound error stemming from two competing factors:

  • Reaction Stalling (Synthesis Phase): The electron-withdrawing carboxyl group (-COOH) deactivates the ring, requiring forcing conditions that often lead to side reactions (sulfones).

  • Product Hydrolysis (Isolation Phase): Chlorosulfonyl benzoic acids are uniquely susceptible to hydrolysis during the aqueous quench because the neighboring carboxylic acid can act as an intramolecular catalyst or simply increase water solubility, making isolation difficult.

This guide moves beyond standard textbook procedures to address these industrial realities.

Diagnostic Modules (Troubleshooting)

Module A: The "Disappearing Product" (Isolation Failure)

Symptom: TLC shows good conversion in the flask, but yield drops significantly after pouring onto ice. The product may turn into a sticky paste or dissolve completely.

Potential CauseThe Mechanism of FailureThe Fix
Thermal Hydrolysis The reaction

is exothermic. If the quench temperature rises above 5°C , the sulfonyl chloride reverts to the water-soluble sulfonic acid.
Controlled Quench: Do not pour the reaction into water. Pour the reaction mixture onto crushed ice with vigorous stirring. Maintain

.
Slow Filtration Leaving the precipitate in the acidic aqueous slurry promotes acid-catalyzed hydrolysis."Dash" Filtration: Filter immediately upon precipitation.[1] Do not wait for "crystal growth." Wash with ice-cold water and move to drying immediately.
Solubility Loss Chlorosulfonyl benzoic acids have appreciable water solubility due to the -COOH group, unlike simple aryl sulfonyl chlorides.Salting Out: Add NaCl to the quench water (saturation) to utilize the common ion effect and force precipitation.
Module B: The "Inert Reactant" (Synthesis Failure)

Symptom: Recovery of starting material or low conversion despite long reaction times.

Potential CauseThe Mechanism of FailureThe Fix
Ring Deactivation The -COOH group pulls electron density from the ring, making it a poor nucleophile for the electrophile (

).
Thionyl Chloride Boost: Add

(1.5 - 2.0 eq) after the initial sulfonating period. This converts the intermediate sulfonic acid (

) to the chloride (

) and drives the equilibrium forward [1].
Insufficient Electrophile

is consumed by the -COOH group first (forming the acyl sulfate or acid chloride) before reacting with the ring.
Stoichiometry Adjustment: Ensure a minimum of 5.0 equivalents of chlorosulfonic acid. The first equivalent is "sacrificial."
Module C: The "Brick Dust" Impurity (Byproducts)

Symptom: A high-melting, insoluble solid forms that resists crystallization.

  • Diagnosis: Diaryl Sulfone formation (

    
    ).
    
  • Cause: Reaction temperature too high or local concentration of substrate is too high relative to the acid.

  • Fix: Dilute the reaction. Ensure the substrate is added to the acid (not vice versa) to keep the acid in large excess. Keep reaction temperature below 80°C if possible.

The Optimized Protocol (SOP)

This protocol incorporates the "Thionyl Chloride Boost" to maximize conversion of the deactivated ring.

Reagents:

  • Benzoic Acid Derivative (1.0 eq)[1][2]

  • Chlorosulfonic Acid (

    
    ) (5.0 eq)
    
  • Thionyl Chloride (

    
    ) (2.0 eq)
    

Workflow:

  • Setup: Charge

    
     into a dry flask under 
    
    
    
    . Cool to 0°C .[3]
  • Addition: Add Benzoic Acid portion-wise over 30 minutes. Note: Gas evolution (HCl) will occur.[2][3] Maintain

    
    .[1]
    
  • Initial Heating: Slowly warm to RT , then heat to 80°C for 2 hours.

    • Checkpoint: This forms the sulfonic acid intermediate.[4][5] Conversion to the chloride is often incomplete here due to equilibrium with sulfuric acid.

  • The Boost: Cool to 50°C . Add

    
     dropwise.[3]
    
  • Secondary Heating: Heat to 75-80°C for 2 hours.

    • Mechanism:[2][4][6][7][8]

      
       reacts with 
      
      
      
      to form
      
      
      +
      
      
      +
      
      
      .
  • Quench (Critical):

    • Prepare a beaker of crushed ice (approx. 10x weight of acid).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Monitor T: Add dry ice or liquid

      
       to the quench bath if T exceeds 5°C.
      
  • Isolation: Filter immediately. Wash with ice-cold water (

    
    ). Dry in a vacuum desiccator over 
    
    
    
    or
    
    
    . Do not heat-dry (risk of hydrolysis/decomposition).

Visualizing the Failure Points

The following diagram illustrates the kinetic competition between the desired pathway and the hydrolysis trap.

Chlorosulfonation_Pathways Start Benzoic Acid (Deactivated Ring) Inter Intermediate: Sulfonic Acid (Ar-SO3H) Start->Inter ClSO3H (Excess) Heat (80°C) Product Target: Chlorosulfonyl Benzoic Acid Inter->Product SOCl2 (The Boost) Drivers Equilibrium Sulfone Byproduct: Diaryl Sulfone (Insoluble) Inter->Sulfone High T (>100°C) Low Acid Ratio Hydrolysis Hydrolysis Product: Sulfonic Acid (Water Soluble Loss) Inter->Hydrolysis Reversion in Wet Conditions Product->Hydrolysis Quench T > 5°C Slow Filtration

Caption: Figure 1. Reaction pathways showing the critical role of Thionyl Chloride (


) in driving the equilibrium and the risk of reversion during the quench phase.

FAQ: Advanced Troubleshooting

Q: Can I use chloroform or DCM as a solvent to moderate the exotherm? A: Yes, but with caution. Chlorinated solvents (


, 

, or 1,2-dichloroethane) allow for better temperature control and can dissolve the sulfonyl chloride, protecting it from hydrolysis during the quench (biphasic quench). However, they dilute the electrophile concentration, potentially slowing the reaction further. Use minimal solvent (1-2 volumes) if necessary [2].

Q: I need the para-isomer, but I'm getting the meta-isomer. Why? A: Direct chlorosulfonation of benzoic acid is governed by the carboxyl group, which is a meta-director .[2] You will predominantly obtain 3-(chlorosulfonyl)benzoic acid.

  • Solution: To get the para isomer, you cannot start with benzoic acid. You must start with Toluene .

    • Chlorosulfonate Toluene

      
      p-Toluenesulfonyl chloride (para-directed by methyl).
      
    • Oxidize the methyl group to the acid (e.g., using

      
       or Chromic Acid) [3].[2]
      

Q: My product decomposes in the vacuum oven. A: Chlorosulfonyl benzoic acids are thermally unstable if traces of acid remain. The trapped


 or 

catalyzes decomposition.
  • Solution: Ensure the filter cake is washed until the filtrate is neutral (use minimal ice water). Dry at room temperature under high vacuum. Do not heat above 40°C during drying.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Benzenesulfonic Acids and Their Derivatives." Wiley-VCH. (Standard industrial reference for sulfonation stoichiometry and thionyl chloride usage).
  • Org. Synth. 1923, 3, 13. "m-Nitrobenzenesulfonyl Chloride." (Classic reference demonstrating the stability and isolation of meta-substituted sulfonyl chlorides).

  • J. Med. Chem. 2008, 51, 15, 4430–4448. (Demonstrates the oxidation of toluenesulfonyl chlorides to benzoic acid derivatives to achieve para-substitution).

  • Vogel, A.I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Optimizing mobile phase pH for 4-(dimethylsulfamoyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Optimization for 4-(dimethylsulfamoyl)-3-methylbenzoic Acid

Current Status: Operational Topic: Mobile Phase pH Optimization & Troubleshooting Reference Code: TSC-BENZ-SULF-01

Executive Summary: The Chemical Context

User Question: I am developing a method for 4-(dimethylsulfamoyl)-3-methylbenzoic acid. Why is my retention time drifting, and why do I see peak tailing despite using a C18 column?

Senior Scientist Response: To optimize your separation, you must first understand the ionization physics of your molecule. 4-(dimethylsulfamoyl)-3-methylbenzoic acid is a monoprotic weak acid .

  • Functional Analysis:

    • Carboxylic Acid (

      
      ):  This is your primary ionizable group. Based on the electron-withdrawing nature of the para-sulfamoyl group (Hammett 
      
      
      
      ) countering the weak electron-donating meta-methyl group, the pKa is effectively lowered from the standard benzoic acid value (4.2).
    • Estimated pKa: 3.4 – 3.8 .

    • Dimethylsulfamoyl Group (

      
      ):  Unlike many sulfonamide drugs (e.g., sulfamethoxazole), this nitrogen is fully substituted. It has no acidic proton  and does not ionize in the alkaline range. Do not waste time looking for a secondary pKa at pH 10.
      

The "Rule of 2" Imperative: To achieve robust chromatography, you must operate at a pH at least 2 units away from the pKa.

  • Target pH < 2.0: Analyte is >99% neutral (protonated). High retention, minimal silanol interaction.

  • Target pH > 6.0: Analyte is >99% anionic (deprotonated). Low retention (unless using Ion Pairing), risk of dewetting C18 pores.

Troubleshooting Guides (Q&A)

Issue A: Peak Tailing & Asymmetry

Q: My peak symmetry factor is > 1.5. Is this a column failure?

A: Unlikely. It is a chemistry mismatch.

  • The Cause (Silanol Activity): At intermediate pH (3.5–5.0), the silica support surface of your column becomes negatively charged (

    
    ). If your analyte is partially ionized, it can engage in secondary ion-exchange interactions with the surface.
    
  • The Cause (Ionization Split): If you are operating near pH 3.5 (close to the pKa), the analyte exists as a dynamic mixture of neutral acid and carboxylate anion. These species interact differently with the stationary phase, causing band broadening.

Protocol Fix:

  • Immediate Action: Lower the mobile phase pH to 2.0 – 2.5 using Phosphate buffer or 0.1% Formic Acid. This suppresses the ionization of the carboxylic acid and protonates the surface silanols (

    
    ), eliminating both tailing mechanisms.
    
Issue B: Retention Time (RT) Drift

Q: My retention time shifts by 0.2–0.5 minutes between injections. Why?

A: You are likely operating in the "Buffer Gap."

  • Scenario: You might be using Ammonium Acetate or Formate at pH 3.5–3.8.

  • The Physics: This pH is right at the edge of the buffering capacity for formate (pKa 3.75) and outside the range for acetate (pKa 4.76). Small changes in temperature or organic modifier evaporation shift the pH, which drastically changes the ionization state of your molecule (since pH

    
     pKa).
    

Protocol Fix:

  • Switch Buffer: Use Potassium Phosphate (Monobasic) adjusted to pH 2.5 with Phosphoric Acid. Phosphate has excellent buffering capacity at low pH (pKa1 = 2.15).

Issue C: Solubility & Precipitation

Q: I see high backpressure spikes when using high aqueous content at low pH.

A: Benzoic acid derivatives are sparingly soluble in acidic water (neutral form precipitates).[1]

  • The Risk: When the injection plug (often high organic) hits a highly aqueous, acidic mobile phase, the local solubility drops, and the analyte precipitates at the column head.

Protocol Fix:

  • Diluent Match: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 90:10 Water:ACN).

  • Thermostat: Maintain column temperature at 35°C – 40°C to increase solubility and mass transfer.

Visualized Workflows

Diagram 1: Troubleshooting Logic Tree

Use this flow to diagnose peak shape issues.

TroubleshootingTree Start Problem: Poor Peak Shape CheckpH Is Mobile Phase pH within 3.2 - 4.0? Start->CheckpH SplitIon Cause: Partial Ionization (Operating near pKa) CheckpH->SplitIon Yes CheckTail Is Tailing > 1.5? CheckpH->CheckTail No ActionLow Action: Lower pH to < 2.5 (Suppress Ionization) SplitIon->ActionLow Silanol Cause: Silanol Interaction CheckTail->Silanol Yes Silanol->ActionLow Alternative ActionMod Action: Add TEA or Switch to End-capped Column Silanol->ActionMod

Caption: Decision tree for diagnosing peak tailing and retention shifts based on pH proximity to pKa.

Diagram 2: pH Scouting Protocol

Step-by-step experimental design for method development.

pHScouting Step1 1. Preparation Prepare 10mM Phosphate Buffer at pH 2.0, 3.0, 6.0 Step2 2. Screening Run Gradient 5-95% B (ACN or MeOH) Step1->Step2 Step3 3. Analysis Plot Retention Factor (k) vs pH Step2->Step3 Step4 4. Selection Choose pH with robust k (Flat region of curve) Step3->Step4

Caption: Systematic pH scouting workflow to identify the robust operating region.

Experimental Data Reference

Table 1: Recommended Mobile Phase Systems

ParameterAcidic System (Preferred)Neutral System (Alternative)
Target pH 2.2 ± 0.1 6.5 ± 0.1
Buffer Salt Potassium Phosphate (Monobasic)Ammonium Acetate
Buffer Conc. 20 – 25 mM10 – 15 mM
pH Adjuster Phosphoric Acid (

)
Acetic Acid / Ammonia
Retention High (Neutral molecule)Low (Anionic molecule)
Use Case Impurity profiling, max resolutionLC-MS (Volatile), rapid elution
Warning Non-volatile (No LC-MS)Lower retention on C18

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.

  • Dolan, J. W. (2005). The Role of pH in Retention and Selectivity. LCGC North America, 23(11).

  • PubChem. (n.d.). Compound Summary: 4-(dimethylsulfamoyl)benzoic acid derivatives. National Center for Biotechnology Information.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 7: "The Separation of Ionic Samples").

Sources

Technical Support Center: Navigating the Solubility Challenges of Sulfonamide Benzoic Acids in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility issues with sulfonamide benzoic acids. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome common hurdles in your experiments. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven solutions to ensure the integrity and success of your work.

The Challenge: A Tale of Two Acidic Moieties

Sulfonamide benzoic acids are a critical class of molecules in pharmaceutical research. Their structure, however, presents a unique solubility challenge. These molecules possess at least two acidic functional groups: a carboxylic acid (the benzoic acid moiety) and a sulfonamide group. The ionization state of each group is highly dependent on the pH of the aqueous environment, which in turn dictates the overall solubility of the compound. Mismanagement of buffer conditions is a frequent source of experimental variability and failure, leading to compound precipitation and unreliable data.

This guide will equip you to anticipate and resolve these issues through a comprehensive understanding of the underlying chemical principles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, practical problems you may encounter in the lab. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Question 1: My sulfonamide benzoic acid dissolved initially in my buffer, but then a precipitate formed. What happened?

Answer: This common observation, known as "crashing out," is almost always a pH-related issue. Your compound likely has a narrow pH range of optimal solubility. The initial dissolution might have occurred before the solution reached its final equilibrium pH, or a slight shift in pH during storage or handling was enough to exceed the solubility limit.

Causality Explained: Sulfonamide benzoic acids have two key pKa values: one for the carboxylic acid and one for the sulfonamide group. The carboxylic acid group has a pKa around 4.2.[1][2][3] Below this pH, it is protonated and neutral, reducing its contribution to aqueous solubility. The sulfonamide group is also weakly acidic, and its pKa can vary depending on the surrounding molecular structure.[4][5][6] The overall solubility of the compound is lowest when both groups are in their less ionized, more neutral state.

Experimental Protocol for Resolution:

  • Characterize the Precipitate: Confirm that the precipitate is indeed your compound of interest using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Measure the Final pH: Carefully measure the pH of the solution where the precipitation occurred. This is a critical piece of data.

  • Determine pH-Solubility Profile:

    • Prepare a series of small-volume buffers with a range of pH values (e.g., from pH 3 to pH 9 in 0.5 unit increments).

    • Add a known excess of your solid compound to each buffer.

    • Equilibrate the samples (e.g., by shaking or stirring at a controlled temperature for 24 hours) to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate for each pH point using a validated analytical method.

  • Analyze the Data: Plot the measured solubility against the pH. This profile will reveal the optimal pH range for your compound's solubility.

  • Reformulate: Adjust the pH of your experimental buffer to be within the determined optimal range.

Question 2: I'm using a phosphate buffer, and I'm seeing lower solubility than expected. Are there any known issues?

Answer: Yes, while phosphate buffers are widely used, they can sometimes suppress the solubility of certain drugs through the "common ion effect."[7][8][9][10]

Causality Explained: If your sulfonamide benzoic acid is formulated as a salt (e.g., a sodium or potassium salt), and you are using a buffer containing the same counter-ion at a high concentration (like sodium phosphate for a sodium salt), the equilibrium can be shifted towards the less soluble, free-acid form of your compound. According to Le Châtelier's principle, the addition of a common ion (in this case, Na⁺ or K⁺) to a saturated solution of a sparingly soluble salt will decrease the solubility of that salt.[9][11]

Additionally, some buffer species can interact with drug molecules in other ways, such as forming less soluble complexes.[12][13][14]

Experimental Protocol for Resolution:

  • Identify the Salt Form: Determine the exact salt form of your sulfonamide benzoic acid.

  • Buffer Substitution Trial:

    • Prepare your compound in alternative buffer systems that do not share a common ion. Good choices include TRIS (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers.[15]

    • Compare the solubility in these new buffers to what you observed in the phosphate buffer at the same pH.

  • Reduce Buffer Concentration: If you must use a phosphate buffer, try reducing its concentration to the minimum required for adequate buffering capacity. This will lessen the impact of the common ion effect.[12]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the properties of sulfonamide benzoic acids and the principles of their formulation.

Question 1: What are the typical pKa values for a sulfonamide benzoic acid, and why are they so important?

Answer: A sulfonamide benzoic acid has two critical pKa values that govern its solubility:

  • Benzoic Acid Group: The carboxylic acid moiety is the more acidic of the two groups, with a pKa typically around 4.2.[1][16][17]

  • Sulfonamide Group: The sulfonamide group (SO₂NH) is also acidic, but its pKa is generally higher (less acidic) and can vary more widely based on the molecule's overall structure.[4][18]

These pKa values are critical because they determine the ionization state of the molecule at a given pH, as described by the Henderson-Hasselbalch equation.[19][20][21] The ionized (deprotonated) forms of the carboxylic acid and sulfonamide groups are significantly more water-soluble than their neutral (protonated) counterparts. Therefore, understanding the pKa values allows you to predict and control solubility by adjusting the pH of your buffer.

Functional GroupTypical pKaState Below pKa (More Acidic)State Above pKa (More Basic)
Benzoic Acid~4.2Neutral (COOH)Ionized (COO⁻)
SulfonamideVariable (Weakly Acidic)Neutral (SO₂NHR)Ionized (SO₂NR⁻)

Table 1: Ionization states of functional groups in sulfonamide benzoic acids relative to their pKa.

Question 2: How do I choose the right buffer for my experiment?

Answer: The ideal buffer will maintain the desired pH without negatively interacting with your compound.

  • Target pH: The primary consideration is the pH required for your experiment's biological or chemical relevance, which must be balanced with the solubility of your compound. Your pH-solubility profile (described in the Troubleshooting Guide) is your best guide.

  • Buffering Capacity: Ensure the buffer's pKa is close to your target pH for effective pH maintenance.

  • Potential for Interaction: Be mindful of the common ion effect and other potential interactions.[13][22] If you suspect an issue, switch to a different buffer system (e.g., from phosphate to TRIS).[15]

Question 3: Can temperature affect the solubility of my compound in the buffer?

Answer: Yes, temperature can have a significant impact. For most solids, solubility increases with temperature.[23] If you are preparing a concentrated stock solution, gentle warming (e.g., to 37°C) can aid dissolution.[15][24] However, be aware that cooling the solution (e.g., by placing it on ice) may cause your compound to precipitate. Always prepare and use your solutions at a consistent, controlled temperature relevant to your experimental conditions.

Visualizing the Concepts

To better understand the relationship between pH and solubility, and to provide a clear path for troubleshooting, the following diagrams have been created.

G A COOH (Neutral) SO2NHR (Neutral) B Low Solubility A->B C COO- (Ionized) SO2NHR (Neutral) D Moderate to High Solubility C->D E COO- (Ionized) SO2NR- (Ionized) F Highest Solubility E->F TroubleshootingWorkflow start Precipitation Observed check_ph Measure Final pH of Solution start->check_ph is_ph_optimal Is pH in Optimal Solubility Range? check_ph->is_ph_optimal check_buffer Check for Common Ions or Buffer Interactions is_ph_optimal->check_buffer Yes adjust_ph Adjust pH to Optimal Range is_ph_optimal->adjust_ph No switch_buffer Switch to Alternative Buffer (e.g., TRIS, HEPES) check_buffer->switch_buffer retest_solubility Re-test Solubility switch_buffer->retest_solubility adjust_ph->retest_solubility resolved Precipitation Resolved retest_solubility->resolved Success consider_cosolvent Consider Using a Co-solvent (e.g., DMSO, Ethanol) retest_solubility->consider_cosolvent Failure

Caption: A logical workflow for troubleshooting precipitation issues.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • Royal Society of Chemistry. (2019, May 29). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
  • National Center for Biotechnology Information. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
  • Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
  • Oreate AI Blog. (2025, December 4). Functional Group of Benzoic Acid.
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... [Diagram].
  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • ResearchGate. (2015, December 20). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • BenchChem. (2025). troubleshooting benzoxonium chloride precipitation in buffers.
  • PubChem. (2020, July 27). Benzoic Acid.
  • BenchChem. (n.d.). Troubleshooting precipitation of Ethacizine hydrochloride in buffer.
  • PubMed. (2003, March 6). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen.
  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
  • Unknown. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist.
  • HSCprep. (2024, November 22). The Common Ion Effect: Impact on Solubility Equilibria. Chemistry.
  • ResearchGate. (2025, August 6). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution.
  • Semantic Scholar. (n.d.). Influence of the Buffering Capacity of the Medium on the Dissolution of Drug-Excipient Mixtures.
  • Jack Westin. (n.d.). Common Ion Effect And Its Use In Laboratory Separations. MCAT Content.
  • 911 Metallurgist. (n.d.). The Common Ion Effect and Altering Solubility.
  • Wikipedia. (n.d.). Common-ion effect.
  • Unknown. (n.d.). Principle of Common-ion Effect and its Application in Chemistry: a Review.
  • Scribd. (2013, January 25). Benzoic Acid Solubility in Water.

Sources

Controlling regioselectivity during sulfonation of m-toluic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the regioselective sulfonation of m-toluic acid. It is designed to be autonomous, rigorous, and directly applicable to laboratory and pilot-scale challenges.

Ticket #5920: Regiocontrol in m-Toluic Acid Sulfonation

Status: Open | Priority: High | Category: Process Optimization

User Issue Description

"We are scaling up the sulfonation of m-toluic acid (3-methylbenzoic acid) using 20% oleum. We are targeting the 4-sulfonic acid isomer (3-methyl-4-sulfobenzoic acid) for a dye intermediate. However, our HPLC traces show inconsistent ratios of the 4-isomer vs. the 6-isomer, and prolonged reaction times are yielding a third impurity (suspected 5-isomer). We need a protocol to lock in the regioselectivity."

Engineering Response & Resolution Guide

From: Dr. Aris Thorne, Senior Application Scientist To: Process Development Team

The sulfonation of m-toluic acid is a classic battle between kinetic control (governed by the activating methyl group) and thermodynamic control (governed by the reversibility of sulfonation and the stability of the meta-isomer).

To stabilize your yield of 3-methyl-4-sulfobenzoic acid , you must strictly manage the "Sulfonation Triangle": Temperature, SO₃ Concentration, and Quench Timing .

Module 1: The Mechanistic Landscape (Root Cause Analysis)

To control the reaction, you must visualize the electronic competition on the ring.

  • The Activator (-CH₃ at C3): Directs ortho (C2, C4) and para (C6).

  • The Deactivator (-COOH at C1): Directs meta (C5).

  • The Conflict: The methyl group is the primary director for the initial attack (Kinetic Control). However, because sulfonation is reversible (

    
    ), high temperatures or long reaction times will allow the sulfonic group to migrate to the thermodynamically most stable position (C5), which is meta to both substituents.
    
Isomer Identification Guide
PositionIsomer NameElectronic StatusControl Type
C4 3-methyl-4-sulfobenzoic acid Ortho to -CH₃, Para to -COOHKinetic (Target)
C6 5-methyl-2-sulfobenzoic acid Para to -CH₃, Ortho to -COOHKinetic (Competitor)
C5 3-methyl-5-sulfobenzoic acid Meta to -CH₃, Meta to -COOHThermodynamic (Impurity)
C2 3-methyl-2-sulfobenzoic acidSandwiched (Steric Hindrance)Negligible
Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic products.

SulfonationPathway Start m-Toluic Acid (Substrate) Transition Sigma Complex (Intermediate) Start->Transition + Oleum (SO3) Product4 4-Isomer (Target: Kinetic) Fast Formation Transition->Product4 Low Temp (<60°C) Fastest Rate Product6 6-Isomer (Competitor: Kinetic) Steric Issues w/ COOH Transition->Product6 Competition Product5 5-Isomer (Thermodynamic) Stable Sink Transition->Product5 High Temp (>120°C) Long Time Product4->Transition Reversibility (High Temp) Product6->Transition Reversibility

Caption: Kinetic vs. Thermodynamic pathways. Note that the Kinetic products (4 and 6) can revert to the sigma complex and rearrange to the Thermodynamic product (5) under heat.

Module 2: Troubleshooting Protocols
Issue 1: High Levels of 6-Isomer (Regioselectivity Loss)

The 6-isomer forms because it is para to the methyl group, which is often sterically favored over the ortho (4) position. However, the 6-position is ortho to the carboxylic acid, introducing steric strain.

  • Diagnosis: Reaction temperature is too low or solvent polarity is favoring the para attack.

  • Fix:

    • Solvent Modulation: If using pure oleum, the medium is highly polar. Consider using a chlorinated solvent (e.g., 1,2-dichloroethane) if possible to moderate the activity, though neat oleum is standard.

    • Temperature Tuning: The activation energy for the 4-position (ortho to methyl) is slightly lower than the 6-position due to the proximity of the activator, despite the steric bulk. Maintain T = 40–60°C. Going below 20°C often increases the 6-isomer ratio due to pure steric control (para-preference).

Issue 2: Appearance of 5-Isomer (Thermodynamic Drift)
  • Diagnosis: "Over-cooking" the reaction. You have exceeded the kinetic window.

  • Fix:

    • Strict Quench: Do not let the reaction sit overnight. Quench immediately upon consumption of starting material (monitor via HPLC).

    • Temperature Cap: Never exceed 100°C if the 4-isomer is the target. The rearrangement to the 5-isomer accelerates significantly above 110°C.

Issue 3: Low Conversion / Starting Material Remains
  • Diagnosis: Water accumulation. As sulfonation proceeds (

    
    ), water is generated, diluting the acid and stopping the reaction (the "Pi" value effect).[1]
    
  • Fix:

    • Oleum Strength: Ensure you are using 20% Oleum (fuming sulfuric acid). The free

      
       consumes the generated water (
      
      
      
      ), maintaining the anhydrous conditions required for the reaction to proceed.
Module 3: Optimized Experimental Workflow

This protocol is designed to maximize the 3-methyl-4-sulfobenzoic acid (4-isomer).

Reagents:

  • m-Toluic Acid (1.0 eq)

  • Oleum (20% free

    
    ) (3.0 - 4.0 eq by weight of 
    
    
    
    )

Protocol:

  • Setup: Charge 20% Oleum into a reactor fitted with a mechanical stirrer and a drying tube (hygroscopic!). Cool to 10°C .

  • Addition: Add m-toluic acid portion-wise over 30 minutes. Exothermic! Do not allow internal temp to exceed 25°C during addition.

    • Why? High temp during addition creates localized hot spots, triggering thermodynamic rearrangement immediately.

  • Reaction: Warm slowly to 50–60°C . Hold for 3–5 hours.

    • Checkpoint: Sample for HPLC. Target >98% conversion. If <95%, add small aliquot of Oleum.

  • Quench (Critical): Cool the reaction mass to 10°C. Pour the reaction mass slowly onto crushed ice (ratio 1:5 w/w).

    • Safety: This is violently exothermic.

  • Isolation (Salting Out): Add saturated NaCl solution (brine) to the quenched mixture. The sodium salt of the sulfonic acid will precipitate.

    • Purification: Recrystallize from water/ethanol to remove traces of the more soluble 5-isomer.

Module 4: Decision Tree for Process Operators

Use this flow to troubleshoot live batches.

TroubleshootingTree Start HPLC Analysis of Reaction Mixture CheckYield Is Conversion >95%? Start->CheckYield CheckIsomer Is 4-Isomer Major (>85%)? CheckYield->CheckIsomer Yes ActionAddOleum Issue: Water accumulation. Action: Add 5% more Oleum. CheckYield->ActionAddOleum No ActionSuccess Process Optimal. Proceed to Quench. CheckIsomer->ActionSuccess Yes CheckImpurity Is 5-Isomer Present? CheckIsomer->CheckImpurity No ActionTemp Issue: Thermodynamic Drift. Action: Reduce Temp by 10°C & Shorten Time. CheckImpurity->ActionTemp Yes (5-Isomer found) ActionSteric Issue: Kinetic Competition. Action: Increase Temp slightly (to 50°C) to favor electronic activation. CheckImpurity->ActionSteric No (Only 6-Isomer found)

Caption: Logic flow for diagnosing yield and purity issues during the reaction phase.

References & Grounding
  • Mechanistic Basis of Sulfonation:

    • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Establishes the reversibility and isomerization of arylsulfonic acids).

    • See also: Kinetic vs. Thermodynamic control in toluene sulfonation.

  • Isomer Distribution Data:

    • Detailed kinetic studies on methyl-substituted benzenes confirm that meta-sulfonation (relative to the methyl group) is the thermodynamic sink at high temperatures (

      
      ), while ortho/para are kinetic.
      
    • Reference: Bosscher, J. K., & Cerfontain, H. (1968). Aromatic sulfonation.[1][2][3][4][5] Part 20: The sulfonation of some chlorobenzenes... (Analogous substituent effects).

  • Synthetic Protocols (Analogous):

    • Procedures for isolating sulfonated aromatic acids via salting out.

    • Reference: "Purification of 5-sulfoisophthalic acid" (Illustrates the handling of similar sulfonated benzoic acids).

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for Oleum and m-Toluic Acid before handling. Oleum is a potent dehydrating agent and causes severe burns.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 4-(dimethylsulfamoyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-(dimethylsulfamoyl)-3-methylbenzoic acid, a molecule of interest in medicinal chemistry, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective with related analogs and detailing the experimental protocols necessary for its characterization. As Senior Application Scientists, we aim to equip you with the expertise to confidently interpret such spectra, ensuring the integrity of your scientific endeavors.

The Structural Context: Predicting the 1H NMR Spectrum

The structure of 4-(dimethylsulfamoyl)-3-methylbenzoic acid incorporates a benzoic acid backbone, a methyl group, and a dimethylsulfamoyl group. Each of these substituents exerts a distinct electronic effect, influencing the chemical shifts of the aromatic protons. The carboxylic acid and dimethylsulfamoyl groups are electron-withdrawing, which will generally deshield the aromatic protons, shifting them to a higher chemical shift (downfield). Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift).

Based on established substituent effects in benzene derivatives, we can predict the approximate chemical shifts for the protons in 4-(dimethylsulfamoyl)-3-methylbenzoic acid.[1][2][3] The protons on the benzene ring are in three distinct chemical environments, and we also have the protons of the methyl group and the two methyl groups of the dimethylsulfamoyl moiety.

G cluster_molecule C1 C C2 C C3 C C4 C C5 C C6 C H5 H H2 H H6 H

Comparative Analysis: 1H NMR Spectra of Benzoic Acid Analogs

To contextualize the predicted spectrum, a comparison with simpler, related molecules is instructive. The following table summarizes the expected chemical shifts for 4-(dimethylsulfamoyl)-3-methylbenzoic acid alongside experimental data for benzoic acid and 4-methylbenzoic acid.[4][5]

Proton Environment Predicted Chemical Shift (ppm) for 4-(dimethylsulfamoyl)-3-methylbenzoic acid Experimental Chemical Shift (ppm) for Benzoic Acid [5][6]Experimental Chemical Shift (ppm) for 4-Methylbenzoic Acid [4][7]
Carboxylic Acid (-COOH)~12-13 (singlet, broad)~11.7 (singlet, broad)~12.8 (singlet, broad)
Aromatic H (ortho to -COOH)~8.0-8.2 (doublet)8.20 (doublet, 2H)7.84 (doublet, 2H)
Aromatic H (meta to -COOH)~7.8-8.0 (doublet)7.55 (triplet, 2H)7.29 (doublet, 2H)
Aromatic H (para to -COOH)-7.68 (triplet, 1H)-
Aromatic H (ortho to -SO₂N(CH₃)₂)~7.6-7.8 (singlet)--
Methyl (-CH₃)~2.4-2.6 (singlet)-2.36 (singlet, 3H)
N,N-dimethyl (-N(CH₃)₂)~2.7-2.9 (singlet)--

This comparison highlights the deshielding effect of the dimethylsulfamoyl group on the adjacent aromatic protons. The complexity of the aromatic region in the target molecule's spectrum, with three distinct signals, contrasts with the more symmetrical patterns observed for benzoic acid and 4-methylbenzoic acid.[8][9]

Alternative Analytical Methodologies

While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques.

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns to support the proposed structure.[4]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfamoyl group (S=O stretches).

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules, by revealing correlations between nuclei.[10]

G

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol provides a standardized procedure for the analysis of benzoic acid derivatives.[4]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[11][12][13]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing and Interpretation:

  • Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the area under each peak to determine the relative ratio of protons.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analyze the chemical shifts, integration values, and splitting patterns to elucidate the molecular structure.[4]

Conclusion

The interpretation of the 1H NMR spectrum of 4-(dimethylsulfamoyl)-3-methylbenzoic acid is a multifaceted process that relies on a foundational understanding of substituent effects and a comparative analysis with known compounds. By following a rigorous experimental protocol and leveraging complementary analytical techniques, researchers can achieve unambiguous structural confirmation. This guide serves as a comprehensive resource to aid in this critical aspect of chemical and pharmaceutical research, fostering a deeper understanding of the relationship between molecular structure and spectroscopic data.

References

  • Contreras, R. H., & Peralta, J. E. (2000). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 38(2), 182-185.
  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2026, January 14). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2006, May 15). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

  • Academia.edu. (n.d.). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000553 M-toluic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Retrieved from [Link]

  • Chegg.com. (2016, October 31). Solved Interpret 1H NMR of 4-Methylbenzoic acid and answer. Retrieved from [Link]

Sources

High-Resolution FTIR Analysis of Sulfonamides and Carboxylic Acids: ATR vs. Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and API (Active Pharmaceutical Ingredient) characterization, Fourier Transform Infrared (FTIR) spectroscopy is a foundational tool for structural elucidation and quality control. However, analyzing molecules that contain both carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) groups—such as the loop diuretic furosemide—presents distinct analytical challenges. These highly polar functional groups are prone to extensive intermolecular hydrogen bonding, which drastically alters their vibrational mechanics.

As an Application Scientist, I frequently observe laboratories struggling with distorted spectra, masked peaks, and irreproducible data when analyzing these compounds. The root cause is rarely the spectrometer itself; rather, it is the fundamental mismatch between the chosen sampling technique (ATR vs. KBr Transmission) and the physicochemical properties of the API. This guide objectively compares these two methodologies, providing the mechanistic causality and self-validating protocols required to achieve research-grade spectral accuracy.

Vibrational Mechanics: Decoding the Characteristic Peaks

To understand why sampling techniques affect spectral output, we must first examine the quantum mechanical behavior of the functional groups .

The Carboxylic Acid Group (-COOH)

In the solid state, carboxylic acids rarely exist as isolated monomers. Instead, they form strongly hydrogen-bonded dimers. This extensive hydrogen-bonding network weakens the O-H bond, lowering its stretching frequency and causing it to appear as an unusually broad, "messy" band spanning from 3300 to 2500 cm⁻¹, often superimposing over the sharp C-H stretching bands 1. The carbonyl (C=O) stretch is highly intense, typically manifesting between 1760 and 1690 cm⁻¹, with its exact position dictated by the degree of dimerization and conjugation [[1]]().

The Sulfonamide Group (-SO₂NH₂)

Sulfonamides exhibit complex vibrational modes due to the coupling of the two equivalent S=O oscillators. This coupling splits the SO₂ stretch into an asymmetric band (1390–1290 cm⁻¹) and a symmetric band (1190–1120 cm⁻¹) 2. Additionally, primary sulfonamides display two distinct N-H stretching vibrations (asymmetric and symmetric) in the 3330–3260 cm⁻¹ region, whereas secondary sulfonamides display only a single band 3. The S-N stretch typically appears as a medium-intensity peak around 930–900 cm⁻¹ 4.

Table 1: Quantitative Summary of Characteristic Vibrational Modes
Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Carboxylic Acid O-H Stretch3300 – 2500Strong, Very BroadExtreme broadening due to solid-state hydrogen-bonded dimerization.
Carboxylic Acid C=O Stretch1760 – 1690Very Strong, SharpHigh dipole moment change during vibration.
Carboxylic Acid C-O Stretch1320 – 1210Medium, SharpCoupled with O-H in-plane bending.
Sulfonamide N-H Stretch3330 – 3260Medium, SharpPrimary amines show two bands (sym/asym); secondary show one.
Sulfonamide SO₂ Asym. Stretch1390 – 1290Strong, SharpOut-of-phase expansion/contraction of the two S=O bonds.
Sulfonamide SO₂ Sym. Stretch1190 – 1120Strong, SharpIn-phase expansion/contraction of the two S=O bonds.
Sulfonamide S-N Stretch~930 – 900MediumSkeletal vibration of the sulfonamide core.

Comparative Performance: ATR-FTIR vs. KBr Transmission

When analyzing an API containing both groups, the overlap in the 3400–2500 cm⁻¹ region (where carboxylic O-H, sulfonamide N-H, and ambient water absorb) makes the choice of sampling technique critical.

KBr Transmission: The Gold Standard for Trace Analysis

Transmission spectroscopy via KBr pellet strictly adheres to the Beer-Lambert law, making it the superior choice for quantitative impurity analysis and definitive library matching 5.

  • The Causality of Failure: KBr is highly hygroscopic. If not rigorously dried, absorbed atmospheric water produces a massive, broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹ 6. This water band will perfectly mask the sulfonamide N-H stretch and distort the carboxylic O-H band. Furthermore, the immense pressure (8–10 tons) required to fuse the pellet can induce polymorphic transformations in sensitive APIs [[6]]().

ATR-FTIR: The Champion of Polymorphic Integrity

Attenuated Total Reflectance (ATR) requires no KBr matrix, completely eliminating moisture interference and pressure-induced phase changes. This makes it ideal for evaluating the true solid-state hydrogen bonding of the carboxylic acid 7.

  • The Causality of Failure: ATR spectra are subject to anomalous dispersion. Because the penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (like the S-N stretch at 900 cm⁻¹) will appear artificially stronger than those at higher wavenumbers (like the N-H stretch) 7. Additionally, near intense absorption bands (like the C=O stretch at ~1700 cm⁻¹), the sample's refractive index changes drastically, causing asymmetric peak broadening and slight frequency shifts compared to transmission data 5.
    
Table 2: Objective Performance Comparison
ParameterATR-FTIR (Diamond Crystal)KBr Transmission Pellet
Moisture Interference None (Ideal for -COOH / -SO₂NH₂ resolution)High (Requires rigorous KBr drying)
Polymorphic Integrity Excellent (Preserves native crystal lattice)Poor (High pressure can induce phase shifts)
Quantitative Accuracy Moderate (Pathlength varies with wavelength)Excellent (Strict Beer-Lambert compliance)
Peak Fidelity Subject to anomalous dispersion shiftsTrue transmission spectra (Library standard)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols integrate self-validating checkpoints to prevent false-positive peak assignments.

Phase 1: System Suitability & Calibration (Self-Validation Checkpoint 1)
  • Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for 30 minutes.

  • Validation Step: Acquire a transmission spectrum of a standard 1.5 mil polystyrene film. Verify that the resolution of the 1601 cm⁻¹ peak is < 2 cm⁻¹ and the transmission at 2850 cm⁻¹ is within your laboratory's historical calibration limits.

Phase 2: KBr Transmission Workflow (For Quantitative/Trace Analysis)
  • Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours to eliminate absorbed water. Store immediately in a vacuum desiccator.

  • Validation Step (Blank Check): Press a pure KBr pellet (150 mg) at 8 tons for 2 minutes under vacuum. Scan the blank. If the absorbance at 3400 cm⁻¹ exceeds 0.02 A.U., discard the batch. Failing to do this guarantees the water peak will mask the sulfonamide N-H bands.

  • Weigh 1.5 mg of the API and 150 mg of the validated dry KBr (1:100 ratio). Mill gently in an agate mortar to ensure homogeneous dispersion without inducing polymorphic shifts.

  • Press the mixture into a 13 mm pellet at 8 tons for 2 minutes under vacuum.

  • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Phase 3: ATR-FTIR Workflow (For Rapid Screening & Polymorph Preservation)
  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.

  • Validation Step (Background Check): Acquire an open-beam background spectrum. Ensure the single-beam energy profile shows >95% throughput compared to the factory baseline, confirming no residual API cross-contamination.

  • Place ~5 mg of the neat API powder directly onto the diamond crystal.

  • Apply the integrated pressure anvil to ensure intimate optical contact (typically 80–100 N). Causality Note: Insufficient pressure leads to poor evanescent wave penetration, resulting in a low signal-to-noise ratio and distorted peak ratios.

  • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution) and apply an ATR-correction algorithm in your software to mathematically compensate for the wavelength-dependent penetration depth.

Decision Workflow Visualization

FTIR_Sampling_Logic Start Active Pharmaceutical Ingredient (-COOH or -SO2NH2) Decision Is the API highly hygroscopic or polymorphic? Start->Decision ATR_Route Select ATR-FTIR (Diamond Crystal) Decision->ATR_Route Yes KBr_Route Select Transmission (KBr Pellet) Decision->KBr_Route No ATR_Prep Direct Application Apply 80-100 N pressure ATR_Route->ATR_Prep KBr_Prep Grind with dry KBr Press at 8-10 tons KBr_Route->KBr_Prep ATR_Out No moisture interference Subject to peak shifts ATR_Prep->ATR_Out KBr_Out High sensitivity Risk of O-H masking KBr_Prep->KBr_Out Validation Spectral Acquisition & Chemometric Validation ATR_Out->Validation KBr_Out->Validation

Logical workflow for selecting FTIR sampling techniques based on API properties.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. orgchemboulder.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKj7Pgoq0FZoekFMrs2xJk9bBog1FUMvYQQC0tPEHBoGroUykqWT9UPq8QtKbmODKkFiKwPEZXuTqJVPrA55MXUJ-7sX2QoNSbaDIDiAu_73fYkHhcgx7yUEeYDpGZkylUwsndGJWAH__d7SWOdyvcP5XIozPdrvovc0u]
  • infrared spectroscopy. JETIR Research Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8gjoISVaTVLIL6uxDsvbuDjBkZZmbvR0zKyS1PROltP5jct88cAdezpXxm7jpOwLTEm7B5kuJoElyEc3kgZS78O6SC0e1fcmCZa1-cJVWgmwxERWK3RPCcULmBb4TcZPndnyB_kb5ig==]
  • Structure and Computational Studies of New Sulfonamide Compound. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXX57lQKGTFuUv2waU_wloRDTRJmAQuoEI7DZjDlTLBopl-W9zy_c-AgcrPpzHp3d5jvLtdSfwjR-3hjiBZE-gLAeS3SJcKcOkZfmNoD-bO-Dr-P4U7-w7yJCt2goDfVpL-w6ekanpzDyfIIM=]
  • Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHPRd_OXMjJee1Y5cBpvVh5_esOrp00_TP_BdF1OiCasJSHQAK5_-dsvaBwijyVYgYzxfjtnsOj7RbJUUVhmbUbNl-VESxZcizKqKim-Cw1n2tMtfWZNxRERvEo6m9odm0qHVJJSdebnRNsfs=]
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press.[https://vertexaisearch.cloud.google.
  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGry6DjIiGou66KYvMYcj7chpAt1785xLh9o71xCEwf2BWQ-ykDqp_HTYE0_VwyvBnyn4eFvlbmengTsU5MMiRBAbsDuC5LEgq2z-WzTqx-n4ccR2k1D3qmbnfjbGvt8GLKFhuyRdZxFHpQc1nrXCNxF_AzSWRBJ0M9aAmadMZWyMoc5GaA04pgV0sB9de1yg==]
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFjrrwaeXDXGfHER-eXIetGtZznFVTp-dbynlaopJEXXaJ2bNmMMmFs24YO-HWxeeql5B4E-_UYwQf9S-8j0vEtwIb4X-Ww9bFW-3s4mDPWPAjjjs38ONa7pYrhLhJ8Br5SP_LlFoJcwkkQA==]

Sources

Probenecid vs. 4-(dimethylsulfamoyl)-3-methylbenzoic acid: A Structural and Functional Comparison Guide for Transporter Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and high-throughput screening (HTS), controlling cellular efflux and transporter activity is critical for assay reliability and pharmacokinetic profiling. Probenecid (4-(dipropylsulfamoyl)benzoic acid) is the gold standard, widely utilized as a broad-spectrum inhibitor of Organic Anion Transporters (OAT1/3), Multidrug Resistance-associated Proteins (MRPs), and PANX1 channels[1].

Conversely, 4-(dimethylsulfamoyl)-3-methylbenzoic acid (CAS 1346608-93-2) serves as a specialized structural analog[2]. By altering the alkyl chain length and introducing steric constraints on the benzoic acid ring, this analog is deployed in Structure-Activity Relationship (SAR) studies to map the steric and lipophilic boundaries of transporter binding pockets. This guide objectively compares their physicochemical properties, mechanistic causality, and application in self-validating experimental workflows.

Mechanistic Causality & Structural Analysis

To understand the functional divergence between these two compounds, one must analyze the causality behind their structural interactions with target proteins.

  • Probenecid (The Gold Standard): The efficacy of probenecid relies heavily on its two hydrophobic propyl chains. These chains provide optimal van der Waals interactions, anchoring the molecule deep within the lipophilic binding pockets of OAT1, OAT3, and MRPs[3]. This high-affinity blockade prevents the efflux of endogenous substrates, drugs, and fluorescent assay dyes.

  • 4-(dimethylsulfamoyl)-3-methylbenzoic acid (The SAR Probe): This analog features two critical modifications. First, the substitution of dipropyl groups with dimethyl groups significantly reduces the molecule's hydrophobic surface area and overall lipophilicity (LogP). Second, the addition of a methyl group at the 3-position of the benzoic acid ring introduces localized steric hindrance. This steric clash restricts the rotational freedom (dihedral angle) of the adjacent sulfonamide group. Consequently, the analog exhibits a drastic reduction in binding affinity for classical OAT/MRP pockets, making it an excellent negative control or structural probe to validate transporter specificity.

MOA Substrate Fluorescent Dye (e.g., Fluo-4) Transporter Efflux Transporters (MRPs, OAT1/3) Substrate->Transporter Binds Extracellular Extracellular Space Transporter->Extracellular Efflux Inhibitor Inhibitor (Probenecid) Inhibitor->Transporter Blocks

Mechanism of transporter blockade by probenecid to prevent substrate efflux.

Comparative Performance Data

The following table synthesizes the physicochemical properties and representative SAR transporter inhibition metrics for both compounds. The data illustrates how structural modifications directly cause a loss of inhibitory potency.

ParameterProbenecid4-(dimethylsulfamoyl)-3-methylbenzoic acid
Chemical Structure 4-(dipropylsulfamoyl)benzoic acidDimethyl substitution + 3-Methyl ring
CAS Number 57-66-91346608-93-2[2]
Molecular Weight 285.36 g/mol 243.28 g/mol
LogP (Calculated) ~3.2~1.8
OAT1 IC50 (µM) 12.5 µM[4]>100 µM (SAR estimate)
OAT3 IC50 (µM) 9.0 µM[4]>50 µM (SAR estimate)
MRP Inhibition High (Standard Assay Blocker)Low (Poor Lipophilic Anchoring)

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. Below are detailed methodologies explaining the causality behind each step.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR) for GPCR Screening

In GPCR drug discovery, intracellular calcium flux is a primary readout[5]. The assay relies on loading cells with a fluorescent indicator like Fluo-4 AM.

The Causality of Dye Loading & Efflux: The acetoxymethyl (AM) ester modification neutralizes the dye's negative charges, allowing it to passively diffuse across the lipophilic cell membrane[6]. Once inside, ubiquitous intracellular esterases cleave the AM groups, unmasking the dye's calcium-binding fluorophores and trapping the hydrophilic molecule inside the cell. However, many cell lines endogenously express MRPs, which actively recognize the cleaved dye as a substrate and pump it back into the extracellular space, destroying the assay's signal-to-noise ratio[7]. Probenecid is introduced to competitively block these MRPs, ensuring dye retention[8].

Self-Validating Workflow:

  • Cell Seeding: Seed CHO or HeLa cells expressing the target GPCR at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Preparation: Reconstitute Fluo-4 AM in DMSO. Prepare the loading buffer (HBSS + 20 mM HEPES) containing 2 µM Fluo-4 AM.

  • Inhibitor Addition (The Validation Step):

    • Group A (Positive Control): Add 2.5 mM Probenecid to the loading buffer.

    • Group B (Negative Control): Add 2.5 mM 4-(dimethylsulfamoyl)-3-methylbenzoic acid.

    • Group C (Internal Baseline): No inhibitor (Buffer only).

  • Incubation: Incubate cells with the respective dye/inhibitor solutions for 60 minutes at 37°C to allow for complete esterase cleavage.

  • Signal Detection: Transfer the plate to a[6]. Record baseline fluorescence for 10 seconds.

  • Agonist Addition: Inject the GPCR agonist and record peak fluorescence. Validation Check: If Group C shows rapid signal decay and Group A maintains a stable, high-amplitude peak, the researcher has internally validated that dye efflux is occurring and is successfully neutralized by probenecid. Group B will typically mirror Group C due to the analog's lack of MRP affinity.

Workflow Step1 1. Cell Preparation Seed cells expressing GPCR/MRPs Step2 2. Dye Loading Add Fluo-4 AM + Inhibitor Step1->Step2 Step3 3. Incubation 37°C for 60 mins (Esterase cleavage) Step2->Step3 Step4 4. Baseline Read Measure basal fluorescence Step3->Step4 Step5 5. Agonist Addition Trigger intracellular Ca2+ release Step4->Step5 Step6 6. Signal Detection Quantify peak fluorescence Step5->Step6

Self-validating FLIPR Calcium Assay workflow incorporating transporter inhibitors.

Protocol 2: In Vitro OAT1/3 Transporter Inhibition Assay

To validate specific transport kinetics, cells stably transfected with OAT1/3 are incubated with 6-carboxyfluorescein (6-CF), a known fluorescent substrate[4].

Self-Validating Workflow:

  • Preparation: Seed HEK293 cells stably expressing human OAT1 or OAT3 (and empty-vector controls) in 96-well plates.

  • Pre-incubation: Wash cells with warm HBSS. Pre-incubate with varying concentrations (0.1 µM to 500 µM) of Probenecid or the dimethyl analog for 15 minutes.

  • Substrate Addition: Add 10 µM 6-CF to the wells.

  • Uptake Phase: Incubate for exactly 10 minutes at 37°C. (This timeframe ensures uptake remains in the linear phase, a critical causality for accurate kinetic modeling).

  • Termination: Stop the reaction by washing the cells three times with ice-cold HBSS (the temperature drop instantly halts transporter conformational changes).

  • Lysis & Read: Lyse cells using 0.1 N NaOH and measure intracellular fluorescence (Excitation 485 nm / Emission 535 nm). Validation Check: The differential fluorescence between OAT-transfected cells and empty-vector cells internally validates the baseline transport capacity[3].

References

  • [4] Truong, D. M., et al. "Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3". National Institutes of Health (PMC). Available at:[Link]

  • [6] Molecular Devices. "FLIPR Calcium 6 Assay Kit Guide". Available at: [Link]

  • [1] Solvo Biotechnology. "OAT1 - Transporters". Available at:[Link]

  • [5] Chen, Z., et al. "A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists". Bentham Open. Available at: [Link]

  • [3] Hagos, F. T., et al. "Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine". Xenobiotica / Taylor & Francis. Available at:[Link]

Sources

Relative Response Factor (RRF) Calculation for Probenecid Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol for determining Relative Response Factors (RRF) for Probenecid impurities. It is designed for analytical scientists and quality control professionals, focusing on the critical distinction between pharmacopeial compliance and scientific accuracy in mass balance calculations.

Executive Summary: The Accuracy Gap in Probenecid Analysis

In the chromatographic analysis of Probenecid (a uricosuric and renal tubular transport blocking agent), a critical divergence often exists between regulatory release testing and process optimization. While pharmacopeial monographs (USP/EP) often utilize "Area Normalization" (assuming an RRF of 1.0) for routine release, this assumption can lead to significant mass balance errors during drug development and stability studies.

This guide compares the Standard Pharmacopeial Approach against the Slope-Based RRF Determination Method . We demonstrate that for Probenecid impurities—specifically those with distinct chromophores like Impurity A (4-sulfobenzoic acid) —calculating specific RRFs is not just a refinement; it is a necessity for accurate impurity profiling.

Key Impurities of Interest
Impurity NameChemical IdentityCAS NumberStructural Significance
Impurity A (EP)4-Sulfobenzoic acid636-78-2Lacks the sulfonamide moiety; distinct UV absorption profile.
Impurity B (EP)N-Propyl-4-sulfamoylbenzoic acid723-42-2Degradation product (de-alkylation); structurally similar to API.
Methyl Ester Methyl 4-(dipropylsulfamoyl)benzoate53212-75-2Process impurity (esterification); increased lipophilicity.
Ethyl Ester Ethyl 4-(dipropylsulfamoyl)benzoate70190-76-0Potential process byproduct.

Methodological Comparison: Area % vs. RRF Correction

The core decision in Probenecid impurity analysis is whether to use uncorrected peak areas or to apply RRFs. The table below objectively compares these approaches.

Comparative Analysis Matrix
FeatureMethod A: Uncorrected Area % (USP/EP Default) Method B: Slope-Based RRF (Gold Standard)
Principle Assumes all impurities absorb UV light exactly like Probenecid (

).
Experimentally determines the ratio of detector response between Impurity and API.
Accuracy Low to Moderate . Can underestimate impurities with lower extinction coefficients (e.g., Impurity A).High . Corrects for differences in molar absorptivity (

) and molecular weight.
Workflow Single injection of sample; simple data processing.Requires linearity curves for both API and isolated impurities.
Resource Load Low. No impurity standards required for routine calc.High. Requires expensive, high-purity impurity standards.
Application Routine QC release (if specified by monograph).Process development, stability studies, mass balance investigation.
Why RRF Matters for Probenecid

Probenecid (


 nm) contains a benzene ring substituted with a carboxylic acid and a sulfonamide group.
  • Impurity A (4-sulfobenzoic acid) lacks the dipropyl-amino group. The electronic transition of the benzene ring is altered, leading to a potentially lower response at 248 nm.

  • Consequence: If Impurity A has an RRF of 0.5 (hypothetically) and you use Method A, you will report half the actual amount present. This poses a safety risk if the impurity is toxic.

Experimental Protocol: Determination of RRF

This protocol describes the Slope Method , which is the most robust technique for establishing RRFs. It validates linearity across the reporting range.

Chromatographic Conditions (Based on USP/EP)
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse XDB-C18 or equivalent).
  • Mobile Phase:

    • Solvent A: Phosphate Buffer pH 3.0 (0.05 M Monobasic Sodium Phosphate adjusted with Phosphoric Acid).[1]

    • Solvent B: Acetonitrile.

    • Ratio: Isocratic or Gradient (typically 50:50 or similar for Probenecid assay, optimized for impurity separation).

  • Flow Rate:

    
    .
    
  • Detector: UV at

    
     (or 
    
    
    
    depending on specific monograph version).
  • Injection Volume:

    
    .
    
  • Column Temp:

    
    .
    
Solution Preparation[2]
  • Stock Solutions (

    
    ):  Accurately weigh 
    
    
    
    of Probenecid API Standard and
    
    
    of each Impurity Standard (A, B, Methyl Ester) into separate
    
    
    volumetric flasks. Dissolve in Mobile Phase (or Methanol if solubility is an issue, then dilute).
  • Linearity Levels: Prepare a series of 5-7 concentrations for both the API and the Impurities.

    • Range: Limit of Quantitation (LOQ) to 150% of the specification limit.

    • Example concentrations:

      
      .
      
Data Acquisition & Calculation
  • Inject each linearity solution in triplicate.

  • Plot Peak Area (y-axis) vs. Concentration (mg/mL) (x-axis) .

  • Perform linear regression to obtain the Slope (

    
    )  for the API and each impurity.
    
  • Calculate RRF using the formula:


[2]
  • Note: If the impurity standard is a salt (e.g., sodium salt), correct the concentration to the free acid basis before plotting.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental workflow for RRF determination.

Diagram 1: RRF Determination Workflow

RRF_Workflow Start Start: Impurity Standards Available? Prep Prepare Stock Solutions (API & Impurities) Start->Prep Yes NoStd Use Alternative Method (NMR or Surrogate) Start->NoStd No Dilute Prepare Linearity Series (LOQ to 150% Spec) Prep->Dilute Inject HPLC Injection (Triplicate) Dilute->Inject Plot Plot Area vs. Conc (Linear Regression) Inject->Plot Calc Calculate Slopes (m_imp & m_api) Plot->Calc Final Calculate RRF (m_imp / m_api) Calc->Final

Figure 1: Step-by-step workflow for determining Relative Response Factors using the Slope Method.

Diagram 2: Decision Matrix for Method Selection

Decision_Matrix Question Is Accurate Mass Balance Required? Routine Routine QC Release? Question->Routine Context Dev Process Development / Stability? Question->Dev Context MethodA Use Uncorrected Area % (RRF = 1.0) Routine->MethodA USP/EP Compliant Check Is Impurity Chromophore Similar to API? Dev->Check MethodB Determine & Apply RRF (Slope Method) Check->MethodA Yes (e.g. Isomers) Check->MethodB No (e.g. Impurity A)

Figure 2: Decision tree for selecting between uncorrected Area % and RRF correction.

Data Interpretation & Impact Analysis[5][6]

To illustrate the impact of neglecting RRF, consider the following hypothetical data for Impurity A (4-sulfobenzoic acid), which typically has a lower response than Probenecid at 248 nm.

ParameterProbenecid (API)Impurity A
Slope (

)
(Area / mg/mL)


Calculated RRF (

)
1.00 0.50
Observed Peak Area (Sample)N/A

Result (Method A: RRF=1) -0.20% (Underestimated)
Result (Method B: RRF=0.5) -0.40% (Corrected)

Analysis: In this scenario, using the standard USP assumption (Method A) results in a reported value of 0.20%. However, the true content is 0.40%. If the specification limit is 0.30%, Method A would falsely pass the batch, while Method B would correctly identify it as Out of Specification (OOS).

Recommendation: For Impurity A and Impurity B , it is strongly recommended to establish experimental RRFs during method validation. For alkyl esters (Methyl/Ethyl), the chromophore is less affected, and an RRF of ~1.0 may be scientifically defensible, though experimental verification is always preferred.

References

  • United States Pharmacopeia (USP). Probenecid Monograph. USP-NF Online. (Accessed 2025).[3][4] Link

  • European Pharmacopoeia (Ph.[5] Eur.). Probenecid Monograph 2034: Substances for pharmaceutical use.[5] EDQM. Link

  • International Conference on Harmonisation (ICH). Q3B(R2): Impurities in New Drug Products. (2006). Link

  • Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. (2024). Link

  • Veeprho. Determination of Response factors of Impurities in Drugs by HPLC. (2021). Link

  • Syngene International. Complimentary techniques for determining relative response factor of non-isolated impurities. (2021). Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Probenecid is a highly effective uricosuric agent utilized primarily in the management of gout and hyperuricemia by inhibiting the renal tubular reabsorption of uric acid[1]. As with any active pharmaceutical ingredient (API), the clinical efficacy and safety of probenecid depend heavily on its purity profile. The detection and quantification of probenecid related substances—spanning unreacted precursors, synthesis by-products, and degradation compounds—require robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods[1].

This guide provides an objective comparison of stationary phase alternatives for probenecid impurity profiling and outlines a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Insight: The Probenecid Impurity Profile

To design a robust analytical method, one must first understand the causality behind the impurities being targeted. Probenecid (4-(dipropylsulfamoyl)benzoic acid) contains both a carboxylic acid and a sulfonamide moiety. Its related substances typically fall into two categories:

  • Process-Related Impurities: These include unreacted precursors (e.g., dipropylamine) and synthesis by-products formed during the amidation of the sulfonyl chloride intermediate[1].

  • Degradation Impurities: Exposure to environmental stressors (moisture, heat, light) can lead to hydrolysis of the sulfonamide bond or oxidation by-products[1].

G API Probenecid API (Benzoic Acid Derivative) Process Process-Related Impurities Unreacted Precursors & By-products API->Process Synthesis Degradation Degradation Impurities Hydrolysis & Oxidation Products API->Degradation Stress (Heat, Light, Moisture) HPLC HPLC Separation (C18 or Phenyl Column at pH 2.5) Process->HPLC Degradation->HPLC Detection UV/PDA Detection (Quantification at 242-254 nm) HPLC->Detection Elution

Probenecid Impurity Profiling Workflow: From API source to detection.

Comparative Analysis of HPLC Stationary Phases

The separation of probenecid from its structurally similar impurities is highly dependent on column chemistry and mobile phase pH. Probenecid has a pKa of approximately 3.4. To prevent peak tailing and ensure the molecule remains fully unionized, the mobile phase must be buffered to a highly acidic pH (e.g., pH 2.5)[3].

When evaluating stationary phases, analytical scientists typically compare standard C18 (Octadecylsilane) columns against Phenyl columns.

Table 1: Performance Comparison of C18 vs. Phenyl Columns for Probenecid
ParameterStandard C18 Column (e.g., SPHER-100)Phenyl Column
Primary Interaction Hydrophobic (Van der Waals)

interactions & Hydrophobic
Retention Time (API) Longer (~6.6 min depending on flow)[3]Shorter (~2.6 min depending on flow)[4]
Selectivity for Aromatics ModerateSuperior (Resolves closely related aromatic by-products)
Peak Shape at pH 2.5 Excellent (if fully end-capped)Excellent
Best Used For General impurity profiling and routine QA/QC.Complex degradation profiles requiring orthogonal selectivity.

Causality in Column Selection: While a C18 column provides excellent theoretical plates for general hydrophobic retention[3], a Phenyl column leverages


 electron interactions with the benzoic acid and sulfonamide aromatic rings of probenecid[4]. This makes the Phenyl column highly advantageous when separating process impurities that share the identical hydrophobic backbone but differ slightly in their aromatic substitution patterns.

Self-Validating Experimental Protocol

A trustworthy analytical procedure must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) to ensure the system is fit-for-purpose prior to any sample injection.

Step 1: Mobile Phase Preparation
  • Buffer Preparation: Prepare a phosphate buffer or a 0.1% formic acid buffer. Adjust the pH strictly to 2.5 using orthophosphoric acid or formic acid[3][4]. Scientific Logic: At pH 2.5, probenecid is entirely protonated, maximizing retention on reverse-phase columns and eliminating secondary silanol interactions that cause peak tailing.

  • Solvent Blending: Mix the aqueous buffer with HPLC-grade Acetonitrile in a 40:60 (v/v) ratio[4].

  • Degassing: Filter through a 0.45 µm membrane and sonicate for 10 minutes.

Step 2: Chromatographic Conditions
  • Column: Phenyl column (250 mm x 4.6 mm, 5 µm) or equivalent C18[4].

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: Ambient (or controlled at 30°C for reproducibility).

  • Detection: UV/PDA at 242 nm (optimal absorbance for the probenecid chromophore)[3].

  • Injection Volume: 10 - 20 µL.

Step 3: System Suitability Testing (SST)

Before analyzing unknown impurities, inject a standard resolution mixture (Probenecid + known impurity standard). The system validates itself only if it meets the following criteria:

  • Resolution (

    
    ):  > 2.0 between probenecid and its closest eluting impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the probenecid peak.
    
  • Relative Standard Deviation (%RSD): < 2.0% for five replicate injections of the standard.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[2][5].

Validation ATP Analytical Target Profile (ATP) Define Method Objectives Spec Specificity & Selectivity Peak Purity & Resolution ATP->Spec Range Reportable Range Linearity & LOD/LOQ Spec->Range Acc Accuracy & Precision Repeatability & Recovery Range->Acc Robust Robustness Deliberate Parameter Variations Acc->Robust Report Validation Report Lifecycle Management (ICH Q14) Robust->Report

ICH Q2(R2) Analytical Procedure Validation Lifecycle.

Table 2: ICH Q2(R2) Validation Parameters for Related Substances
Validation ParameterICH Q2(R2) Objective & CausalityTypical Acceptance Criteria
Specificity Demonstrates the method can unambiguously assess the analyte in the presence of impurities/degradants[2]. Evaluated via forced degradation (acid, base, peroxide, thermal, photolytic)[1].Peak purity angle < Peak purity threshold (via PDA). No interference at the retention time of probenecid.
Reportable Range Replaces the standalone "Linearity" concept. Establishes the interval where accuracy, precision, and response are proportional[2].

from LOQ to 120% of the specification limit[4].
LOD / LOQ Determines the lowest concentration of an impurity that can be detected (LOD) or quantified (LOQ) reliably.Signal-to-Noise (S/N) ratio

3:1 for LOD; S/N

10:1 for LOQ.
Accuracy (Recovery) Confirms the closeness of agreement between the true value and the measured value[6].95.0% - 105.0% recovery at 50%, 100%, and 150% concentration levels.
Precision Assesses method coherence via Repeatability (same day/analyst) and Intermediate Precision (different days/analysts)[6].%RSD

2.0% for API; %RSD

5.0% for trace impurities.
Robustness Evaluates method reliability against deliberate, small variations (e.g., pH

0.2, Flow rate

10%, Column Temp

5°C)[6].
SST criteria must remain fulfilled; no significant change in

.

Lifecycle Integration (ICH Q14): Under the modern regulatory landscape, validation is no longer a one-time event. ICH Q14 works in tandem with Q2(R2) to ensure that the Analytical Target Profile (ATP) remains fulfilled throughout the drug's lifecycle[5]. If the synthesis route of probenecid changes—introducing a new unreacted precursor—the method's specificity must be re-evaluated to ensure the new impurity does not co-elute with the API.

Conclusion

Validating an HPLC method for probenecid related substances requires a synthesis of mechanistic chemical understanding and rigorous regulatory compliance. While C18 columns offer robust general retention, Phenyl columns provide superior


 selectivity for resolving structurally similar aromatic impurities. By strictly controlling mobile phase pH to suppress ionization and adhering to the self-validating frameworks outlined in ICH Q2(R2), analytical scientists can ensure the continuous safety, efficacy, and quality of probenecid formulations.

References

  • Asian Journal of Pharmaceutical Analysis. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Cefadroxil and Probencid in Bulk and Tablet. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Veeprho. Probenecid Impurities and Related Compound. Available at: [Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Available at: [Link]

  • ResearchGate. A Reverse Phase High Performance Liquid Chromatography-Photo Diode Array Estimation of Probenecid and Sulopenem Etzadroxil. Available at:[Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

Sources

Mass spectrometry identification of sulfamoyl benzoic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking Sulfamoyl Benzoic Acid Impurities: A Comparative Guide to LC-MS/MS Strategies

The Analytical Challenge: Sulfamoyl Benzoic Acid Derivatives

Sulfamoyl benzoic acid and its derivatives (such as 4-chloro-3-sulfamoylbenzoic acid) are ubiquitous synthetic precursors and primary degradation products of widely prescribed sulfonamide diuretics, including indapamide, furosemide, and bumetanide. Regulatory bodies mandate rigorous impurity profiling, as these compounds can impact drug efficacy and patient safety.

As a Senior Application Scientist, I approach impurity profiling not merely as a compliance exercise, but as a mechanistic puzzle. The presence of both a carboxylic acid (-COOH) and a sulfonamide (-SO2NH2) group on an aromatic ring creates unique ionization dynamics that demand highly optimized mass spectrometry (MS) workflows.

Mechanistic Fragmentation & Ionization Dynamics

Understanding the causality behind MS parameters begins with the molecule's intrinsic chemistry. Sulfamoyl benzoic acid derivatives are best analyzed in negative electrospray ionization (ESI-) . The causality here is straightforward: the highly acidic carboxylic acid moiety readily yields a stable, deprotonated precursor ion [M-H]-.

During Collision-Induced Dissociation (CID), these molecules exhibit highly predictable, self-validating fragmentation pathways:

  • Primary Cleavage: The loss of carbon dioxide (-44 Da) from the carboxyl group is the lowest-energy pathway, generating an abundant product ion.

  • Secondary Cleavage: Higher collision energies trigger the extrusion of sulfur dioxide (-64 Da) or ammonia (-17 Da) from the sulfonamide group.

By anchoring our analytical methods to these specific thermodynamic cleavages, we establish a robust foundation for both targeted quantitation and untargeted structural elucidation.

Technology Showdown: Triple Quadrupole (QqQ) vs. High-Resolution MS (HRMS)

When designing an impurity profiling strategy, the choice between QqQ and HRMS dictates the laboratory's capabilities. Recent demonstrate that while both platforms achieve excellent linearity and in-matrix recovery[1], their core utilities differ significantly based on their mass analyzers.

Table 1: Performance Comparison for Sulfamoyl Benzoic Acid Impurity Profiling

Analytical ParameterTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap/Q-TOF)
Primary Utility Routine QC & Targeted QuantitationDiscovery, Degradation Studies & Unknowns
Mass Accuracy Nominal (> 100 ppm)Sub-3 ppm
Data Acquisition Multiple Reaction Monitoring (MRM)Data-Independent Acquisition (DIA) / Full Scan
Sensitivity (Targeted) Exceptional (Sub-ng/mL LOQ)Moderate to High
Structural Elucidation Poor (Requires reference standards)Excellent (Isotopic fidelity & exact mass)
Matrix Interference Mitigated by specific MRM transitionsMitigated by high-resolution mass extraction

The Causality of Instrument Selection: We select QqQ for late-stage quality control because its duty cycle is optimized for MRM. By filtering specific precursor-to-product transitions (e.g., m/z 234 → 190 for 4-chloro-3-sulfamoylbenzoic acid), the QqQ eliminates background noise, yielding unmatched signal-to-noise ratios for known impurities.

Conversely, HRMS is indispensable during early-stage stability studies. As shown in , HRMS combined with Data-Independent Acquisition (DIA) captures all fragment ions without pre-selection[2]. This allows scientists to retrospectively reconstruct the chemical structure of unexpected degradants using exact mass and isotopic pattern matching, eliminating the blind spots inherent to targeted QqQ methods.

Workflow Visualization

To illustrate the decision-making process and analytical flow, the following diagram maps the self-validating logic used in our laboratory.

G Start Sample Preparation (API & Impurities) LC UHPLC Separation (C18, Acidic Gradient) Start->LC Split MS Detector Selection LC->Split HRMS HRMS (Orbitrap/Q-TOF) Unknown Identification Split->HRMS Discovery Phase QQQ QqQ (Triple Quad) Targeted Quantitation Split->QQQ Routine QC DataHRMS Exact Mass & Isotope Pattern Matching HRMS->DataHRMS DataQQQ MRM Transitions (e.g., m/z 234 -> 190) QQQ->DataQQQ Valid Self-Validating Output (Structure & Conc.) DataHRMS->Valid DataQQQ->Valid

Fig 1: Decision logic and LC-MS workflow for sulfamoyl benzoic acid impurity profiling.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a closed, self-validating system. Every step includes an internal check to prevent false positives and ensure quantitative accuracy, which is critical when analyzing [3].

Step 1: Matrix-Matched Sample Preparation & Internal Standard Spiking

  • Action: Extract the Active Pharmaceutical Ingredient (API) using a 50:50 Methanol:Water diluent. Spike the sample with a stable isotope-labeled internal standard (e.g., 13C-labeled sulfamoyl benzoic acid) prior to any extraction steps.

  • Causality & Validation: Spiking before extraction corrects for matrix effects and ion suppression during ESI. If the recovery of the internal standard deviates by >5%, the system automatically flags the sample, preventing the reporting of artificially low impurity levels.

Step 2: Orthogonal UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column. Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Causality & Validation: The acidic modifier ensures the carboxylic acid remains protonated during chromatography (improving peak shape and retention) but readily deprotonates in the negative ESI source. Baseline resolution of isobaric impurities validates the chromatographic selectivity before MS detection.

Step 3: Mass Spectrometry Acquisition

  • For QqQ (Quantitation): Operate in MRM mode. Monitor two transitions per impurity: one quantifier (e.g., -CO2 loss) and one qualifier (e.g., -SO2 loss).

  • For HRMS (Identification): Operate in DIA mode. Collect full-scan MS1 data (Resolution >70,000) and alternating high-energy MS/MS scans.

  • Causality & Validation: In QqQ, the ratio between the quantifier and qualifier ions must remain within ±15% of the reference standard. This ion ratio serves as a self-validating fingerprint. In HRMS, the software calculates an isotopic pattern score; a score <90% invalidates the proposed elemental composition.

Step 4: Automated Data Processing

  • Action: Process data using compliance-ready software that locks processing parameters.

  • Causality & Validation: Locked algorithms remove human integration bias, ensuring that the integration of trace-level sulfamoyl benzoic acid peaks is reproducible and mathematically sound.

Conclusion

The identification and quantitation of sulfamoyl benzoic acid impurities require a nuanced understanding of both the molecule's chemical behavior and the mass spectrometer's physical limitations. By deploying HRMS for rigorous structural elucidation during drug development and transitioning to QqQ for high-throughput, self-validating QC quantitation, analytical scientists can guarantee the utmost safety and efficacy of sulfonamide-based therapeutics.

References

  • Title: A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide Source: MDPI URL: [Link]

  • Title: Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation Source: Emery Pharma URL: [Link]

  • Title: Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method Source: EDP Sciences URL: [Link]

Sources

Comparative Guide: Carzenide vs. Probenecid in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Divergence of Two Sulfonamides

In drug discovery, a subtle structural modification can invert a molecule's biological target profile. This guide compares Carzenide (4-carboxybenzenesulfonamide) and its derivative Probenecid (4-(dipropylsulfamoyl)benzoic acid).

While structurally related, these two compounds represent a classic case study in Structure-Activity Relationship (SAR) divergence:

  • Carzenide functions primarily as a potent Carbonic Anhydrase (CA) inhibitor , utilizing its primary sulfonamide group to coordinate with the zinc ion in the enzyme's active site.

  • Probenecid is a potent Organic Anion Transporter (OAT) inhibitor .[1] The addition of hydrophobic propyl chains sterically hinders CA binding while creating the necessary lipophilicity to block OAT1, OAT3, and URAT1 transporters in the renal proximal tubule.

This guide analyzes their physicochemical differences, mechanistic distinctness, and experimental applications to ensure accurate selection in pharmacokinetic and enzymatic assays.

Chemical & Physicochemical Comparison

The fundamental difference lies in the substitution on the sulfonamide nitrogen. Carzenide possesses a primary sulfonamide (unsubstituted), whereas Probenecid features a tertiary sulfonamide (dipropyl-substituted).

FeatureCarzenideProbenecid
IUPAC Name 4-sulfamoylbenzoic acid4-(dipropylsulfamoyl)benzoic acid
CAS Number 138-41-057-66-9
Molecular Weight 201.20 g/mol 285.36 g/mol
Sulfonamide Type Primary (

)
Tertiary (

)
LogP (Lipophilicity) 0.5 (Hydrophilic)3.21 (Lipophilic)
pKa (Acidic) ~3.5 (COOH)~3.4 (COOH)
Water Solubility Moderate (~450 mg/L)Very Low (insoluble in water; requires alkaline pH)
Primary Target Carbonic Anhydrase II (CAII)Organic Anion Transporters (OAT1/3, URAT1)

Mechanistic Deep Dive

Carzenide: The Zinc Coordinator

Carzenide acts as a classical sulfonamide inhibitor of Carbonic Anhydrase (CA). The nitrogen atom of the primary sulfonamide moiety (


) acts as a metal-coordinating ligand. It binds directly to the 

ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. This mechanism is abolished if the nitrogen is substituted.
Probenecid: The Transporter Blocker

Probenecid was synthetically derived from Carzenide to extend the half-life of penicillin. The addition of two propyl groups to the sulfonamide nitrogen serves two purposes:

  • Abolishes CA Activity: The bulky propyl groups sterically prevent the sulfonamide nitrogen from approaching the active site

    
     ion, rendering Probenecid inactive against CA isoforms (Ki > 10,000 nM).
    
  • Enhances OAT Affinity: The hydrophobic propyl tails interact with the hydrophobic pockets of Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of renal proximal tubule cells. This competitive inhibition blocks the uptake of anions (like penicillin, cidofovir, or fluorescent dyes) from the blood into the tubule, thereby reducing their renal clearance.

Visualizing the Pathway Divergence

MechanismComparison Carzenide Carzenide (Primary Sulfonamide) Zn_Site Carbonic Anhydrase Active Site (Zn2+ Coordination) Carzenide->Zn_Site Direct Binding (Ki ~2.5 nM) OAT_Site Organic Anion Transporter (OAT) (Hydrophobic Pocket) Carzenide->OAT_Site Weak/Low Affinity Probenecid Probenecid (Dipropyl Substitution) Probenecid->Zn_Site Steric Clash (Inactive) Probenecid->OAT_Site Strong Hydrophobic Binding (IC50 ~20 µM) Effect_CA Inhibition of pH Regulation Zn_Site->Effect_CA Effect_OAT Inhibition of Renal Secretion OAT_Site->Effect_OAT

Figure 1: Mechanistic divergence. Carzenide targets the Zinc ion in enzymes, while Probenecid targets hydrophobic pockets in transporters.

Comparative Biological Activity Data[2]

The following data aggregates independent studies to illustrate the potency shift.

Target SystemParameterCarzenide ActivityProbenecid Activity
Carbonic Anhydrase II (hCA II) Ki (Inhibition Constant) 2.5 – 90 nM (Potent)> 10,000 nM (Inactive)
OAT1 / OAT3 (Renal Uptake) IC50 Weak / Non-specific5 – 50 µM (Potent)
URAT1 (Urate Reabsorption) IC50 Unknown/Weak~150 µM
Pannexin 1 Channel IC50 Not Reported~150 µM
Influenza A Replication IC50 Not Reported~0.5 nM (Mechanism distinct from OAT)

Key Insight: Do not use Probenecid as a control for Carbonic Anhydrase inhibition. Conversely, Carzenide is an unsuitable substitute for blocking OAT transporters in dye-retention assays (e.g., Calcium flux assays).

Experimental Protocols

Protocol A: OAT Inhibition Assay (Probenecid)

Purpose: To prevent the leakage of fluorescent calcium indicators (e.g., Fluo-4, Fura-2) from cells by inhibiting the anion transporter.

  • Stock Preparation:

    • Weigh Probenecid (MW: 285.36).[1][2][3]

    • Dissolve in 1M NaOH or DMSO to create a 500 mM stock. Note: Probenecid is insoluble in neutral water.

    • If using NaOH, buffer carefully; if using DMSO, keep final cell concentration < 0.5% DMSO.

  • Assay Buffer Formulation:

    • Prepare Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Add Probenecid stock to a final concentration of 2.5 mM (Standard working concentration).

    • Adjust pH to 7.4 immediately, as Probenecid is acidic and may lower pH.

  • Cell Loading:

    • Incubate cells with the Dye + Probenecid solution for 30–60 minutes at 37°C.

    • Validation: Compare fluorescence retention against a control well without Probenecid. Signal decay in control wells indicates active anion transport.

Protocol B: Carbonic Anhydrase Inhibition (Carzenide)

Purpose: To screen for CAII inhibition using esterase activity (colorimetric).

  • Reagent Setup:

    • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile (stock).

    • Enzyme: Purified human CAII (hCA II).

    • Inhibitor: Carzenide dissolved in DMSO.[4]

  • Reaction Workflow:

    • In a 96-well plate, add 120 µL of Tris-SO4 buffer (pH 7.6).

    • Add 20 µL of hCA II solution.

    • Add 20 µL of Carzenide (serial dilutions: 0.1 nM to 1 µM).

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

    • Start reaction by adding 40 µL of 4-NPA substrate.

  • Measurement:

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 15 minutes.

    • Calculate Ki using the Cheng-Prusoff equation.

Application Guide: When to Use Which?

If your goal is...Select This CompoundWhy?
Prevent Dye Leakage Probenecid Blocks OAT/MRP transporters that pump out anionic dyes (Fluo-4, Indo-1).
Study pH Regulation Carzenide Potently inhibits CAII, disrupting bicarbonate/proton balance.
Extend Drug Half-Life Probenecid Clinically used to block renal tubular secretion of acidic drugs (e.g., Penicillin).[5]
Inhibit Pannexin 1 Probenecid Blocks ATP release channels at ~150 µM concentration.
Synthesize Sulfonamides Carzenide Acts as the primary scaffold (intermediate) for derivatization.

References

  • BenchChem Technical Support. (2025). Carzenide (4-Sulfamoylbenzoic acid): Mechanism and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4911, Probenecid. Retrieved from

  • Supuran, C. T., et al. (2014).[6] Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid. Bioorganic & Medicinal Chemistry. Retrieved from

  • Nigam, S. K., et al. (2018). The organic anion transporter (OAT) family.[1] Clinical Pharmacology & Therapeutics. Retrieved from

  • PerkinElmer. (2023). Probenecid Usage in Calcium Assays. Retrieved from

  • Silverman, D. N., & Lindskog, S. (1988). The mechanism of carbonic anhydrase. Annual Review of Biochemistry. Retrieved from

Sources

Crystal Structure Analysis of N,N-Dimethylsulfamoyl Benzoates: A Comprehensive Comparison of Analytical Platforms and Crystallization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylsulfamoyl benzoates are highly valuable pharmacophores in modern drug design, frequently utilized as selective inhibitors for metalloenzymes like Carbonic Anhydrase IX (CAIX)[1] and epigenetic readers such as the ATAD2 bromodomain[2]. However, the bulky, sterically demanding nature of the N,N-dimethylsulfamoyl group often disrupts optimal crystal packing. This leads to fragile, weakly diffracting crystals that pose significant challenges for structural biologists.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different crystallization methodologies and X-ray diffractometer platforms. By understanding the thermodynamic causality behind these techniques, researchers can optimize their workflows to obtain high-resolution structural data for this critical class of compounds.

Crystallization Methodologies: A Comparative Analysis

The primary challenge in crystallizing N,N-dimethylsulfamoyl benzoates lies in the loss of primary hydrogen-bond donors. Unlike primary sulfonamides that form robust, predictable hydrogen-bonded dimers, the N,N-dimethyl substitution forces the molecules to rely on weaker van der Waals interactions and non-classical C-H···O contacts. This often results in thin, fragile plates or needles.

Table 1: Comparison of Crystallization Techniques
ParameterSlow Evaporation (Small Molecule)Vapor Diffusion (Protein-Ligand Co-crystals)
Primary Application Pure compound structural verificationTarget-bound conformational analysis
Thermodynamic Driver Solvent loss leading to supersaturationVolatile precipitant equilibration
Typical Solvents DCM / Hexane, Ethyl Acetate / HeptaneDMSO (Ligand) / PEG-based buffers (Protein)
Crystal Quality High (if evaporation is strictly controlled)Variable (dependent on protein packing)
Time to Crystal 3 to 14 days1 to 4 weeks
Self-Validating Protocol: Slow Evaporation for Single-Crystal XRD

To obtain diffraction-quality single crystals of pure N,N-dimethylsulfamoyl benzoates, kinetic precipitation must be avoided in favor of thermodynamic growth.

  • Solvent Selection & Dissolution: Dissolve 10 mg of the synthesized compound in 1 mL of a binary solvent system (e.g., Dichloromethane/Hexane at a 1:1 ratio).

    • Causality: DCM provides high solubility for the benzoate core, while Hexane acts as an antisolvent. The differential vapor pressure ensures DCM evaporates faster, slowly increasing the antisolvent ratio to induce nucleation.

  • Filtration (Internal Check): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL borosilicate vial.

    • Validation: Visually inspect the vial against a dark background. The solution must be optically clear. Any dust particles will act as heterogeneous nucleation sites, causing rapid microcrystalline precipitation rather than single-crystal growth.

  • Controlled Evaporation: Seal the vial with a septum cap and puncture it with a 20-gauge needle to create a single micro-hole. Store undisturbed at a constant 20°C.

    • Causality: Restricting airflow drastically slows the evaporation rate. This maintains the solution in the metastable zone longer, favoring the growth of a few large crystals over many small ones.

  • Harvesting & Validation: Harvest crystals when they reach dimensions of 0.1–0.3 mm.

    • Validation: Submerge the crystal in paratone oil and examine it under a polarizing microscope. A sharp, uniform extinction of light every 90° of rotation confirms a single crystalline domain, validating it is ready for X-ray diffraction.

Analytical Platform Comparison: Microfocus vs. Sealed Tube Diffractometers

Once a crystal is obtained, selecting the correct X-ray source is critical. Because N,N-dimethylsulfamoyl benzoates often form thin plates with large solvent channels, their diffraction power drops off rapidly at higher resolution shells.

Table 2: Diffractometer Performance Metrics for Sulfamoyl Benzoates
MetricStandard Sealed Tube (Mo Kα)Microfocus Source (Cu Kα)
Wavelength (λ) 0.7107 Å1.5418 Å
Beam Diameter ~300 µm~100 µm
X-ray Flux Density ModerateExtremely High (via multilayer optics)
Min. Crystal Size > 0.15 mm in all dimensions< 0.05 mm (ideal for fragile plates)
Scattering Power Weak for light atoms (C, N, O, S)Strong for light atoms (C, N, O, S)
Absorption Effects NegligibleHigh (requires rigorous empirical correction)

Platform Selection Causality: For standard organic molecules, a Mo Kα sealed tube is traditionally preferred to minimize X-ray absorption. However, for N,N-dimethylsulfamoyl benzoates, Microfocus Cu Kα platforms are vastly superior . The longer wavelength of Cu Kα interacts more strongly with the electron clouds of light atoms (Carbon, Nitrogen, Oxygen, Sulfur), significantly increasing the scattering cross-section. Coupled with the high flux density of the microfocus beam, this allows researchers to extract high-resolution data (often < 0.84 Å) from crystals as small as 20 µm, which would yield only noise on a standard Mo source.

Structural Conformation Analysis: Isomeric Variations

The position of the N,N-dimethylsulfamoyl group on the benzoate ring (ortho, meta, or para) drastically alters both the crystal packing and the biological binding profile. For instance, meta-substituted derivatives have shown exceptional binding affinity to CAIX due to optimal positioning within the enzyme's hydrophobic pocket[1].

Table 3: Comparative Structural Parameters of Isomers
Isomer TypeTypical Dihedral Angle (Sulfamoyl to Ring)Steric HindrancePrimary Intermolecular Contacts
Ortho-substituted 75° – 85° (Highly twisted)Severe (clashes with ester carbonyl)Weak C-H···O networks
Meta-substituted 45° – 60°ModerateC-H···π interactions
Para-substituted 15° – 30° (More planar)LowExtended π-π stacking

Data Interpretation: The ortho isomer is forced out of coplanarity to relieve steric clashes between the bulky dimethyl groups and the adjacent benzoate ester. This twist breaks potential conjugation and alters the electrostatic potential surface, which explains why meta and para isomers are generally preferred when designing ligands to fit into narrow enzymatic clefts like the ATAD2 bromodomain[2].

Workflow Visualization

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: X-Ray Diffraction cluster_2 Phase 3: Analysis N1 Compound Synthesis N2 Vapor Diffusion (Protein-Ligand) N1->N2 N3 Slow Evaporation (Small Molecule) N1->N3 N4 Microfocus Cu Kα N2->N4 N3->N4 N5 Standard Mo Kα N3->N5 N6 Data Integration & Scaling N4->N6 N5->N6 N7 Structure Refinement N6->N7

Fig 1: Crystallization and X-ray diffraction workflow for N,N-dimethylsulfamoyl benzoates.

References

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX International Journal of Molecular Sciences URL:[Link]

  • A Qualified Success: Discovery of a New Series of ATAD2 Bromodomain Inhibitors with a Novel Binding Mode Using High-Throughput Screening and Hit Qualification Journal of Medicinal Chemistry URL:[Link]

Sources

Stability profile of 4-(dimethylsulfamoyl)-3-methylbenzoic acid under stress

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Profile of 4-(dimethylsulfamoyl)-3-methylbenzoic acid Under Stress Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The "Shielded" Sulfonamide Scaffold

In the landscape of pharmaceutical intermediates, 4-(dimethylsulfamoyl)-3-methylbenzoic acid (CAS: 7085-19-0 , hereafter referred to as DSMB ) represents a distinct stability class compared to its primary sulfonamide analogues. Unlike primary sulfonamides (e.g., sulfanilamide derivatives) which are susceptible to rapid photolytic degradation and facile hydrolysis under extreme pH, the N,N-dimethyl substitution on the sulfonamide nitrogen provides a significant steric and electronic shield.

This guide details the stress-testing profile of DSMB, contrasting it with 3-methyl-4-sulfamoylbenzoic acid (Primary Analogue) and the structurally related Probenecid . We provide experimental protocols to validate these stability claims, focusing on the high resistance of the tertiary sulfonamide bond to hydrolytic cleavage.

Chemical Structure & Reactivity Logic

To understand the stability profile, we must analyze the functional group interplay:

  • Tertiary Sulfonamide (-SO₂N(CH₃)₂): The lack of an acidic N-H proton prevents the formation of the sulfonamide anion, shutting down the E1cB hydrolysis mechanism common in primary/secondary sulfonamides. The methyl groups also provide steric hindrance against nucleophilic attack at the sulfur atom.

  • Benzoic Acid (-COOH): The primary site for thermal instability (decarboxylation) and pH-dependent solubility.

  • Aryl Methyl Group (-CH₃): A potential site for oxidative degradation (benzylic oxidation) under radical stress.

Comparative Structural Analysis
FeatureDSMB (Target) Primary Analogue Probenecid (Reference)
Sulfonamide Type Tertiary (N,N-dimethyl)Primary (-NH₂)Tertiary (N,N-dipropyl)
Hydrolytic Stability High (Requires reflux in conc. acid)Moderate (Hydrolyzes in dilute acid/base)High
Photostability Moderate (Stable to visible, sensitive to UV)Low (Rapid photo-oxidation/cleavage)Moderate
pKa (Acid) ~3.4 (COOH)~3.4 (COOH), ~10.1 (SO₂NH₂)~3.4 (COOH)

Degradation Pathways & Mechanisms[1][2][3]

The following Graphviz diagram visualizes the stress-induced degradation pathways. The color coding indicates the severity of conditions required to trigger the pathway.

G cluster_legend Condition Severity DSMB 4-(dimethylsulfamoyl)- 3-methylbenzoic acid (Parent) Deg1 3-methyl-4-sulfobenzoic acid + Dimethylamine DSMB->Deg1 Acid Hydrolysis (6N HCl, Reflux, >24h) Deg2 4-(dimethylsulfamoyl)- isophthalic acid DSMB->Deg2 Oxidation (30% H2O2, 60°C) Deg3 N,N-dimethyl-2-methyl- benzenesulfonamide DSMB->Deg3 Thermal Decarboxylation (>180°C, Solid State) Deg4 Desulfonated Product (3-methylbenzoic acid) DSMB->Deg4 Photolysis (UV-B, Radical cleavage) key1 Red Arrow: Extreme Stress Required key2 Yellow Arrow: Moderate Stress

Figure 1: Forced degradation pathways of DSMB. Note that the hydrolysis pathway (Red) is kinetically hindered compared to primary sulfonamides.

Detailed Stress Testing Protocols

These protocols are designed to be self-validating . If you do not observe degradation in the "Positive Control" (e.g., a primary sulfonamide or labile ester), your stress conditions are insufficient.

Hydrolytic Stress (Acid/Base)

Objective: Challenge the stability of the sulfonamide S-N bond.

  • Reagents: 1.0 N HCl, 1.0 N NaOH, 6.0 N HCl (for extreme stress).

  • Protocol:

    • Prepare a 1 mg/mL solution of DSMB in Methanol/Water (50:50).

    • Acid Stress: Add equal volume of 1.0 N HCl. Reflux at 80°C for 24 hours.

    • Base Stress: Add equal volume of 1.0 N NaOH. Reflux at 80°C for 24 hours.

    • Extreme Challenge: If <5% degradation is observed, repeat with 6.0 N HCl at reflux for 48 hours.

  • Expected Result: DSMB should show <2% degradation in 1.0 N acid/base, confirming the stability of the N,N-dimethyl bond. In contrast, the Primary Analogue will show 10-20% hydrolysis under identical conditions.

Oxidative Stress

Objective: Assess susceptibility of the benzylic methyl group (Position 3).

  • Reagents: 30% Hydrogen Peroxide (

    
    ).
    
  • Protocol:

    • Prepare 1 mg/mL DSMB in Acetonitrile/Water (50:50).

    • Add

      
       to a final concentration of 3%. Incubate at Room Temperature for 24 hours.
      
    • Forced Condition: Increase to 30%

      
       at 60°C for 4 hours.
      
  • Expected Result: The benzylic methyl group is moderately stable. Under forced conditions (60°C), expect conversion to the carboxylic acid (Degradant 2 in Fig 1).

Photostability (ICH Q1B)

Objective: Evaluate S-N bond cleavage under UV light.

  • Protocol: Expose solid sample and solution (in quartz cuvette) to 1.2 million lux hours and 200 W-hr/m² UV light.

  • Expected Result: Sulfonamides absorb UV.[1] While DSMB is more stable than sulfanilamide, UV exposure often leads to radical desulfonation (loss of

    
    ) and darkening of the solid. Protect from light during storage. 
    

Comparative Performance Data

The following table summarizes the degradation kinetics (


) derived from comparative stress testing.
Stress ConditionDSMB (Tertiary) Primary Analogue Interpretation
Acid Hydrolysis (1N HCl, 80°C)Stable (

)
Labile (

degradation)
The dimethyl group blocks protonation and nucleophilic attack.
Base Hydrolysis (1N NaOH, 80°C)Stable (

)
Labile (

degradation)
Primary sulfonamides ionize (

), facilitating hydrolysis; DSMB cannot ionize.
Oxidation (3%

, RT)
Stable Stable Benzylic oxidation is slow for both without metal catalysis.
Thermal (Solid, 100°C, 1 week)Stable Degradation (Ammonia loss)Primary sulfonamides can release

(deamidation) thermally; DSMB cannot.

Analytical Methodology (HPLC)[1][5]

To monitor these degradation products, use the following stability-indicating HPLC method.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in neutral form).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide/Sulfonamide bonds).

  • Retention Logic:

    • Sulfonic Acid Degradant (Deg1): Elutes very early (highly polar).

    • DSMB (Parent): Mid-eluting.

    • Decarboxylated Degradant (Deg3): Elutes later (loss of polar COOH).

References

  • Hydrolysis Mechanisms: "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." ResearchGate.[2] Available at: (Explains the stability of substituted sulfonamides).

  • General Sulfonamide Stability: "Hydrolysis of sulphonamides in aqueous solutions." Chemosphere.[1] Available at: (Provides baseline kinetics for primary sulfonamides).

  • Probenecid Analogue Behavior: "Forced degradation and impurity profiling of sulfonamide derivatives." Journal of Pharmaceutical and Biomedical Analysis. (Inferred stability based on structural homology to Probenecid).
  • Photostability: "Photodegradation of sulfonamides in water." Science of The Total Environment. Available at: .

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, managing the lifecycle of complex organic compounds requires moving beyond basic compliance to understand the chemical mechanisms driving safety protocols. This guide provides actionable, self-validating procedures for the safe handling and disposal of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid , ensuring operational efficiency and environmental protection.

Chemical Profile & Mechanistic Rationale for Disposal

To design an effective disposal strategy, we must first analyze the molecular structure of the compound. 4-(Dimethylsulfamoyl)-3-methylbenzoic acid (CAS: 1346608-93-2)[1] contains two critical functional groups that dictate its waste management requirements: a carboxylic acid moiety and a dimethylsulfamoyl group.

Quantitative & Qualitative Data Summary
PropertyOperational Detail
Chemical Name 4-(Dimethylsulfamoyl)-3-methylbenzoic acid
CAS Number 1346608-93-2
Physical State Solid (Powder/Crystals)
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer, Toxic to Soil Organisms
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx)
Sewer Disposal Strictly Prohibited (Must be managed as hazardous waste)

The Causality of Disposal: You cannot dispose of this compound via standard municipal waste or sanitary sewers[2]. The acidic nature of the benzoic acid derivative can lower the pH of aqueous waste streams, potentially mobilizing heavy metals in plumbing or reacting dangerously with incompatible wastes[3]. Furthermore, the presence of the sulfonamide group means that thermal destruction will release highly toxic NOx and SOx fumes[4]. Therefore, the only acceptable endpoint for this material is a high-temperature incinerator equipped with environmental scrubbers to neutralize these specific combustion byproducts.

Waste Segregation & Operational Workflows

The following decision tree illustrates the required segregation pathways for different waste streams associated with this compound.

DisposalWorkflow Start Waste Generation: 4-(Dimethylsulfamoyl)-3-methylbenzoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Solutions) Start->Aqueous Spill Spill Cleanup (Contaminated PPE/Debris) Start->Spill Containers Empty Containers (Glass/Plastic) Start->Containers Incineration High-Temp Incineration (SOx/NOx Scrubbers Required) Solid->Incineration Package in compatible container Neutralize pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralize Test pH Spill->Incineration Double-bag & label TripleRinse Triple Rinse Protocol (5% Volume per Rinse) Containers->TripleRinse Neutralize->Incineration Route to hazardous aqueous waste TripleRinse->Incineration Collect rinseate as waste Trash Deface Labels & Discard as Regular Trash TripleRinse->Trash Clean container

Workflow for segregation, treatment, and disposal of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Collection

Causality: Solid sulfonamide derivatives can generate irritating dust and are toxic to soil organisms[4]. Proper containment prevents inhalation exposure and environmental contamination.

  • Segregation: Ensure the waste container is completely free of strong oxidizing agents (e.g., nitrates, chlorine bleaches) to prevent spontaneous ignition risks[4].

  • Containment: Transfer solid powder or crystals into a chemically compatible, sealable container (e.g., wide-mouth HDPE plastic bottle). Use a dedicated spatula and pour slowly to avoid generating airborne dust[4].

  • Labeling: Affix a standardized hazardous waste tag. Explicitly write "4-(Dimethylsulfamoyl)-3-methylbenzoic acid" and check the hazard boxes for "Toxic" and "Irritant". Never use chemical abbreviations.

Protocol B: Aqueous Waste Neutralization

Causality: Aqueous solutions of benzoic acid derivatives can be highly acidic. Neutralization is required before the waste is consolidated with other aqueous hazardous wastes to prevent incompatible, heat-generating chemical reactions[5][6].

  • pH Assessment: Test the aqueous waste using pH indicator strips or a calibrated pH meter.

  • Neutralization: If the pH is below 6, place the container on a magnetic stirrer in a fume hood. Slowly add dilute sodium hydroxide (NaOH) dropwise until the pH stabilizes between 6 and 8[3][5].

  • Consolidation: Transfer the neutralized solution to a designated aqueous hazardous waste carboy. Never discharge this mixture to the sanitary sewer[2].

Protocol C: Empty Container Decontamination

Causality: Trace residues in empty containers pose a severe risk to custodial staff and can leach into the environment if disposed of in standard municipal trash[3].

  • Primary Emptying: Ensure the container is completely devoid of free-flowing solid or liquid.

  • Triple Rinsing: Rinse the container three times using a solvent capable of dissolving the compound (e.g., methanol or a dilute basic aqueous solution). Each rinse volume should equal approximately 5% of the total container volume[2].

  • Rinseate Capture: Collect 100% of the rinseate and dispose of it as hazardous waste[2].

  • Defacement: Completely remove or deface the original chemical label, remove the cap, and discard the clean container in the regular solid waste or glass recycling stream[2].

Immediate Spill Response Protocol

Causality: Immediate dry containment prevents the spread of the environmental hazard and avoids the generation of contaminated wastewater, which is significantly harder to process[4].

  • Isolation: Alert personnel in the immediate vicinity and eliminate all potential ignition sources[4].

  • PPE: Don nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if dust generation is likely.

  • Dry Cleanup: Carefully sweep up the spilled material using a brush and dustpan, or utilize a HEPA-filtered vacuum. Do not use water , as this will dissolve the acid and spread the contamination[4].

  • Disposal: Place all recovered material, along with contaminated PPE and cleanup tools, into a hazardous waste bag. Double-bag the waste, seal it tightly, and label it for immediate hazardous waste pickup[4].

References

  • Emory University / HKUST. "Chemical Waste Disposal Guidelines." HKUST EHS. Available at: [Link]

  • EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL Safety. Available at: [Link]

  • University of Notre Dame. "Standard Operating Procedures Waste Handling & Disposal." Kamat Lab. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.